HSV-gB2 (498-505)
Description
BenchChem offers high-quality HSV-gB2 (498-505) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HSV-gB2 (498-505) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C41H67N11O13 |
|---|---|
Molecular Weight |
922.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H67N11O13/c1-6-22(4)32(52-38(62)30(20-54)51-34(58)25(42)19-53)39(63)48-27(14-15-31(55)56)36(60)49-28(18-24-11-8-7-9-12-24)37(61)46-23(5)33(57)47-26(13-10-16-45-41(43)44)35(59)50-29(40(64)65)17-21(2)3/h7-9,11-12,21-23,25-30,32,53-54H,6,10,13-20,42H2,1-5H3,(H,46,61)(H,47,57)(H,48,63)(H,49,60)(H,50,59)(H,51,58)(H,52,62)(H,55,56)(H,64,65)(H4,43,44,45)/t22-,23-,25-,26-,27-,28-,29-,30-,32-/m0/s1 |
InChI Key |
UBVOHDHFHIMSCO-YWZBYMRGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the HSV-gB2 (498-505) Peptide: Sequence, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Herpes Simplex Virus (HSV) glycoprotein B2 (gB2) derived peptide, spanning amino acid residues 498-505. This peptide, with the sequence Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu (SSIEFARL), is a critical immunodominant epitope in the context of HSV infection and vaccine development. This document details its core properties, methods for its synthesis and analysis, and its application in key immunological assays.
Core Properties of HSV-gB2 (498-505) Peptide
The HSV-gB2 (498-505) peptide is a well-characterized octapeptide that plays a significant role in the cellular immune response to HSV-1 and HSV-2 infections. It is recognized by cytotoxic T-lymphocytes (CTLs) when presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][2] This recognition is a crucial step in the elimination of virus-infected cells.
Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu (SSIEFARL) | [3] |
| Molecular Formula | C41H67N11O13 | [4] |
| Molecular Weight | 922.06 g/mol | [5] |
| Theoretical Isoelectric Point (pI) | 7.0 | |
| Grand Average of Hydropathicity (GRAVY) | 0.41 |
Immunological Properties
| Property | Description | Reference |
| MHC Restriction | H-2Kb (murine) | |
| Immunological Role | Immunodominant CTL epitope | |
| T-Cell Response | Induces IFN-γ production by CD8+ T-cells | |
| Cross-Reactivity | Recognized in response to both HSV-1 and HSV-2 | |
| Vaccine Potential | Investigated as a component of subunit vaccines against HSV |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the HSV-gB2 (498-505) peptide and its use in critical immunological assays.
Solid-Phase Peptide Synthesis (SPPS) of SSIEFARL
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common and effective method for the chemical synthesis of peptides like SSIEFARL.
Materials:
-
Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH)
-
Rink Amide resin (for a C-terminal amide) or a suitable resin for a C-terminal carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) with a coupling reagent and a base in DMF and add it to the resin. Allow the reaction to proceed to completion.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Arg, Ala, Phe, Glu, Ile, Ser, Ser).
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Chromium-51 Release Assay for CTL Activity
This assay measures the ability of CTLs to lyse target cells presenting the HSV-gB2 (498-505) peptide.
Materials:
-
Effector cells: CTLs specific for HSV-gB2 (498-505)
-
Target cells: H-2Kb expressing cell line (e.g., EL-4)
-
Sodium Chromate (⁵¹Cr)
-
HSV-gB2 (498-505) peptide
-
Complete cell culture medium
-
96-well round-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C. The ⁵¹Cr will be taken up by the cells.
-
Washing: Wash the labeled target cells multiple times with culture medium to remove unincorporated ⁵¹Cr.
-
Peptide Pulsing: Resuspend the labeled target cells and pulse them with various concentrations of the HSV-gB2 (498-505) peptide for 1 hour at 37°C.
-
Co-culture: Plate the peptide-pulsed target cells in a 96-well plate. Add the effector CTLs at different effector-to-target (E:T) ratios.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell lysis.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
Experimental Release: CPM from wells with effector and target cells.
-
Spontaneous Release: CPM from wells with target cells only (measures background release).
-
Maximum Release: CPM from wells with target cells lysed with detergent (e.g., Triton X-100).
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
IFN-γ ELISpot Assay
This assay quantifies the number of T-cells that secrete IFN-γ in response to stimulation with the HSV-gB2 (498-505) peptide.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP) conjugate
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
T-cells (e.g., splenocytes from an immunized mouse)
-
HSV-gB2 (498-505) peptide
Protocol:
-
Plate Coating: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer for 2 hours at room temperature.
-
Cell Plating and Stimulation: Add T-cells to the wells, followed by the HSV-gB2 (498-505) peptide at various concentrations. Include positive (e.g., mitogen) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection Antibody: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for the development of colored spots.
-
Stopping the Reaction: Stop the reaction by washing the plate with water.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of the HSV-gB2 (498-505) peptide.
Caption: TCR Signaling Pathway upon recognition of HSV-gB2 (498-505)-MHC complex.
Caption: Workflow for the Chromium-51 Release Assay.
Caption: Workflow for the IFN-γ ELISpot Assay.
References
The Immunodominance of HSV-gB (498-505) in C57BL/6 Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the immunodominance of the Herpes Simplex Virus (HSV) glycoprotein B (gB) derived peptide, residues 498-505, in the context of an immune response in C57BL/6 mice. This epitope is a critical focus in the study of antiviral immunity and vaccine development.
Core Concepts of Immunodominance
Immunodominance refers to the phenomenon where the immune response is directed towards a limited number of epitopes, despite the presence of a multitude of potential epitopes within a pathogen. In the C57BL/6 mouse model of HSV infection, the CD8+ T cell response is overwhelmingly focused on the gB (498-505) peptide, making it a powerful tool for studying T cell activation, memory, and effector function.
Quantitative Data on the gB (498-505) Immune Response
The cytotoxic T-lymphocyte (CTL) response to the HSV-gB (498-505) epitope in C57BL/6 mice is remarkably robust and highly focused. Studies have consistently shown that a significant portion of the anti-HSV CD8+ T cell population targets this single peptide.
| Parameter | Finding | References |
| Magnitude of CTL Response | 70-90% of all CD8+ HSV-1-specific T cells target the gB (498-505) epitope. | [1][2][3] |
| In some contexts, this is reported as approximately half of the CD8+ T cell repertoire. | [4][5] | |
| T-Cell Receptor (TCR) Usage | A characteristic pattern of TCR V-region usage is observed, with a bias towards BV10+ (60%) and BV8S1 (20%) in gB (498-505)-specific CD8+ T cells. | |
| Key Cytokine | Interferon-gamma (IFN-γ) is a primary cytokine produced by CD8+ T cells upon recognition of the gB (498-505) epitope and is a key indicator of the effector response. | |
| MHC Restriction | The gB (498-505) peptide, with the amino acid sequence SSIEFARL, is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the gB (498-505) immunodominance. The following are composite protocols based on common practices in the field.
HSV-1 Infection of C57BL/6 Mice
This protocol describes a standard method for inducing an immune response to HSV-1 in C57BL/6 mice via footpad injection.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
HSV-1 (e.g., KOS strain), titered
-
Phosphate-buffered saline (PBS), sterile
-
Insulin syringes (28-30 gauge)
Procedure:
-
Thaw a stock aliquot of HSV-1 of known titer on ice.
-
Dilute the virus to the desired concentration (e.g., 1 x 10^6 Plaque Forming Units (PFU)/ml) in sterile PBS.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 20-50 µl of the viral suspension into the plantar surface of the hind footpad.
-
Monitor the mice daily for signs of infection and neurological symptoms. The peak of the primary CD8+ T cell response in the draining lymph nodes is typically around day 5-7 post-infection.
Isolation of Splenocytes and Lymph Node Lymphocytes
This protocol outlines the procedure for obtaining single-cell suspensions from the spleen and draining lymph nodes (popliteal) for downstream immunological assays.
Materials:
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
70 µm cell strainers
-
Frosted glass slides
-
Sterile dissection tools
-
ACK lysis buffer (for splenocytes)
Procedure:
-
Euthanize mice according to approved IACUC protocols.
-
Sterilize the surgical area with 70% ethanol.
-
For Draining Lymph Nodes (Popliteal): Aseptically remove the popliteal lymph nodes located behind the knee and place them in a petri dish containing cold RPMI medium.
-
For Spleen: Aseptically remove the spleen and place it in a separate petri dish with cold RPMI medium.
-
Mechanically dissociate the lymph nodes or spleen by gently grinding the tissue between the frosted ends of two sterile glass slides or by pressing it through a 70 µm cell strainer with the plunger of a syringe.
-
Rinse the slides or strainer with RPMI medium to collect all cells.
-
For Splenocytes: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 3-5 minutes at room temperature to lyse red blood cells. Add an excess of RPMI medium to stop the lysis and centrifuge again.
-
Wash the cells (from both spleen and lymph nodes) twice with RPMI medium.
-
Resuspend the cells in the appropriate assay medium and count viable cells using a hemocytometer and trypan blue exclusion.
51Chromium (51Cr) Release Assay for Cytotoxicity
This assay measures the ability of effector CTLs to lyse target cells presenting the gB (498-505) peptide.
Materials:
-
Effector cells (isolated splenocytes or lymph node cells)
-
Target cells (e.g., EL-4, a C57BL/6 thymoma cell line)
-
gB (498-505) peptide (SSIEFARL)
-
Na2^51CrO4 (sodium chromate)
-
Complete RPMI medium
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Preparation:
-
Incubate target cells (e.g., 1 x 10^6 cells) with 100 µCi of Na2^51CrO4 for 60-90 minutes at 37°C.
-
Wash the labeled target cells three times with medium to remove excess 51Cr.
-
Resuspend the cells and pulse half of them with the gB (498-505) peptide (1-10 µg/ml) for 1 hour at 37°C. The other half serves as the unpulsed control.
-
-
Assay Setup:
-
Plate the effector cells in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 100:1, 30:1, 10:1).
-
Add 1 x 10^4 labeled target cells (peptide-pulsed or unpulsed) to each well.
-
Spontaneous Release Control: Labeled target cells with medium only.
-
Maximum Release Control: Labeled target cells with a detergent (e.g., 1% Triton X-100).
-
-
Incubation and Detection:
-
Centrifuge the plate at low speed to initiate cell contact and incubate for 4-6 hours at 37°C.
-
After incubation, centrifuge the plate again, and carefully collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation:
-
Percent specific lysis = 100 x [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)].
-
Intracellular Cytokine Staining (ICS) for IFN-γ
ICS allows for the quantification of IFN-γ-producing CD8+ T cells at the single-cell level by flow cytometry.
Materials:
-
Isolated splenocytes or lymph node cells
-
gB (498-505) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-mouse CD8, CD44, and IFN-γ antibodies conjugated to fluorochromes
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Plate 1-2 x 10^6 cells per well in a 96-well plate.
-
Stimulate the cells with the gB (498-505) peptide (1-10 µg/ml) for 5-6 hours at 37°C. Include an unstimulated control.
-
Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-5 hours of incubation to trap cytokines intracellularly.
-
-
Staining:
-
Wash the cells and stain for surface markers (e.g., CD8, CD44) for 30 minutes at 4°C.
-
Wash the cells and fix them using a fixation buffer for 20 minutes at room temperature.
-
Wash and permeabilize the cells using a permeabilization buffer.
-
Stain for intracellular IFN-γ for 30 minutes at room temperature.
-
-
Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data by gating on the CD8+ T cell population to determine the percentage of IFN-γ-positive cells.
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is a highly sensitive method to enumerate individual IFN-γ-secreting cells.
Materials:
-
96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody
-
Isolated splenocytes or lymph node cells
-
gB (498-505) peptide
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate (e.g., AEC or BCIP/NBT)
-
ELISpot reader
Procedure:
-
Cell Plating and Stimulation:
-
Wash the pre-coated ELISpot plate and block with medium containing 10% FBS.
-
Add cells to the wells at a desired concentration (e.g., 2-5 x 10^5 cells/well).
-
Stimulate the cells with the gB (498-505) peptide (1-10 µg/ml). Include an unstimulated control and a positive control (e.g., Concanavalin A).
-
Incubate for 18-24 hours at 37°C.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate. Monitor for the development of spots.
-
Stop the reaction by washing with water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing gB (498-505) immunodominance.
T-Cell Activation Signaling Pathway
Caption: T-cell activation upon gB (498-505) recognition.
Factors Contributing to Immunodominance
Caption: Key factors in gB (498-505) immunodominance.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme-linked ImmunoSpot (ELISpot) assay to quantify peptide-specific IFN-γ production by splenocytes in a mouse tumor model after radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 4. Mouse Spleen Cell Isolation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
HSV-1 and HSV-2 cross-reactive CTL epitopes
An In-depth Technical Guide to HSV-1 and HSV-2 Cross-Reactive CTL Epitopes
Introduction
Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2) are highly prevalent human pathogens characterized by lifelong latent infection within sensory ganglia[1]. While HSV-1 is primarily associated with orofacial lesions and HSV-2 with genital lesions, their anatomical sites of infection can overlap[2][3]. The significant genetic and antigenic homology between these two viruses results in substantial immunological cross-reactivity[4][5]. Cytotoxic T-lymphocytes (CTLs), specifically CD8+ T cells, are crucial for controlling both primary and recurrent HSV infections by recognizing and eliminating virus-infected cells.
CTLs recognize short viral peptide epitopes presented by Major Histocompatibility Complex (MHC) Class I molecules on the surface of infected cells. Epitopes derived from conserved protein regions of both HSV-1 and HSV-2 can elicit cross-reactive CTL responses, where T cells primed by one virus can recognize and respond to cells infected with the other. The identification and characterization of these cross-reactive epitopes are of paramount importance for the development of prophylactic or therapeutic vaccines and T-cell-based immunotherapies capable of providing broad protection against both viral serotypes. This guide provides a comprehensive overview of known HSV-1/2 cross-reactive CTL epitopes, the experimental methodologies used for their identification, and the key biological pathways involved.
Identified HSV-1 and HSV-2 Cross-Reactive CTL Epitopes
Numerous studies have identified specific CTL epitopes that are conserved between HSV-1 and HSV-2 and are recognized by the host immune system. These epitopes are primarily derived from viral glycoproteins and immediate-early or tegument proteins. The following table summarizes key quantitative data for several well-characterized cross-reactive epitopes.
| Epitope Name/Region | Source Protein | Sequence | HLA/H-2 Restriction | Organism | Key Findings | Reference |
| gB(498-505) | Glycoprotein B (gB) | SSIEFARL | H-2Kb | Mouse | Induces HSV-gB epitope-specific CD8+ CTLs that lyse HSV-1 infected cells. Recognized by HSV-1/HSV-2 cross-reactive CTL clones. | |
| gD(246-261) | Glycoprotein D (gD) | ADPNRFRGKDLPVIP | I-Ad (MHC-II) | Mouse | Recognized by T-helper cell hybridomas and presented by both HSV-1 and HSV-2 infected antigen-presenting cells. | |
| ICP22(228-236) | ICP22 (US1) | RSLAYTAVV | HLA-B*57:01 | Human | CD8+ T cells reactive to the HSV-2 epitope recognized the orthologous HSV-1 peptide. | |
| UL40(184-192) | UL40 | SLGAYVKYL | Multiple | Human | CD8+ T cells recognize a similar but not identical peptide epitope in HSV-1, HSV-2, and VZV. | |
| ICP4(1027-1036) | ICP4 | ALWELAEL | Multiple | Human | A ten amino acid peptide epitope that is identical in sequence between HSV-1 (aa 999-1008), HSV-2 (aa 1027-1036), and VZV (IE62, aa 918-927). |
Experimental Methodologies
The discovery and validation of CTL epitopes is a multi-step process that combines computational prediction with rigorous experimental verification.
In Silico Epitope Prediction
The initial step in epitope mapping often involves computational algorithms to screen viral proteomes for peptides with a high probability of binding to specific MHC Class I molecules.
-
Principle: These tools use methods like Artificial Neural Networks (ANN) or Stabilized Matrix Methods (SMM) to predict the binding affinity of short peptides (typically 8-11 amino acids for MHC-I) to various HLA alleles based on large datasets of experimentally validated binding peptides.
-
Common Tools:
-
Immune Epitope Database (IEDB): A comprehensive resource offering various prediction tools for MHC-I and MHC-II binding, antigen processing, and immunogenicity (--INVALID-LINK--).
-
NetMHCpan / NetCTLpan: Servers that predict peptide binding to a wide range of HLA alleles and often incorporate predictions for proteasomal cleavage and TAP transport.
-
TEPITOPE: An algorithm used for predicting potential CD4+ T-cell epitopes.
-
-
Protocol:
-
Obtain the FASTA sequences of target HSV-1 and HSV-2 proteins (e.g., gB, gD, ICP27).
-
Submit sequences to a prediction server like NetMHCpan.
-
Specify parameters: peptide length (e.g., 9-mers), and the desired set of HLA alleles to query.
-
Analyze the output, which typically ranks peptides by predicted binding affinity (IC50 nM) or a percentile rank. Peptides with a high predicted affinity (e.g., <500 nM or <2% rank) are selected as candidates.
-
Peptide Synthesis and MHC Binding Assays
Candidate peptides identified through in silico prediction are chemically synthesized and their ability to bind to MHC molecules is experimentally validated.
-
Principle: The T2 cell line is a human cell line deficient in Transporter associated with Antigen Processing (TAP). This results in low surface expression of "empty" MHC Class I molecules that are unstable. The addition of an exogenous peptide that can bind to these molecules stabilizes them and increases their surface expression, which can be quantified.
-
Protocol (T2 Cell Binding Assay):
-
Culture T2 cells (HLA-A*02:01 positive) in appropriate media.
-
Incubate T2 cells overnight at a reduced temperature (e.g., 26°C) to promote the accumulation of empty MHC molecules on the surface.
-
Add varying concentrations of the synthetic candidate peptides to the cells and incubate for several hours. A known high-affinity peptide (e.g., from influenza matrix protein) should be used as a positive control.
-
Stain the cells with a fluorescently labeled monoclonal antibody specific for a conformational epitope of the HLA-A*02:01 molecule.
-
Analyze the cells by flow cytometry to measure the Mean Fluorescence Intensity (MFI), which corresponds to the level of stabilized HLA molecules on the cell surface.
-
Calculate the binding affinity or stabilization index based on the MFI increase compared to a no-peptide control.
-
Immunogenicity Assays
Validated MHC-binding peptides are then tested for their ability to be recognized by T cells from HSV-seropositive individuals or from immunized animals.
-
Enzyme-Linked Immunospot (ELISpot) Assay:
-
Principle: This highly sensitive assay quantifies the number of cytokine-secreting cells at a single-cell level. For CTLs, it is typically used to measure Interferon-gamma (IFN-γ) production.
-
Protocol:
-
Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HSV-seropositive donor.
-
Add PBMCs to the wells along with the individual synthetic peptides. Use a mitogen (e.g., PHA) as a positive control and media alone as a negative control.
-
Incubate for 18-24 hours to allow for T-cell activation and cytokine secretion.
-
Wash the cells away and add a biotinylated anti-IFN-γ detection antibody.
-
Add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Add a substrate that precipitates to form a colored spot at the site of cytokine secretion.
-
Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of peptide-specific IFN-γ-secreting T cells.
-
-
-
Chromium (51Cr) Release Cytotoxicity Assay:
-
Principle: This classic assay measures the ability of CTLs to lyse target cells presenting a specific epitope. Target cells are loaded with radioactive 51Cr, and its release into the supernatant upon cell lysis is quantified.
-
Protocol:
-
Generate effector CTLs by stimulating PBMCs from an HSV-seropositive donor with the candidate peptide in vitro for several days.
-
Prepare target cells (e.g., T2 cells or autologous B-lymphoblastoid cell lines).
-
Label the target cells by incubating them with Na2-51CrO4.
-
Wash the target cells and pulse them with the candidate peptide.
-
Co-culture the 51Cr-labeled, peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios.
-
Incubate for 4-6 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
-
-
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in CTL epitope discovery and function.
Workflow for Epitope Identification and Validation
Caption: General Workflow for CTL Epitope Discovery.
MHC Class I Antigen Presentation Pathway
Caption: Simplified MHC-I Antigen Presentation.
Logical Relationship of HSV Cross-Reactivity
Caption: HSV CTL Cross-Reactivity.
Conclusion and Future Directions
The identification of CTL epitopes that are cross-reactive between HSV-1 and HSV-2 is a critical area of research with direct implications for public health. The data clearly show that conserved epitopes, particularly within glycoproteins B and D and several regulatory proteins, can elicit potent and protective CTL responses against both serotypes. The methodologies outlined, from in silico prediction to functional T-cell assays, provide a robust framework for discovering and validating new candidate epitopes.
Future research should focus on identifying a broader array of cross-reactive epitopes from across the entire HSV proteome to ensure wide population coverage across diverse HLA types. Furthermore, understanding the functional avidity and polyfunctionality of T cells responding to these epitopes will be key to designing next-generation vaccines. A successful T-cell epitope-based vaccine would likely need to incorporate multiple immunodominant and subdominant cross-reactive epitopes to provide durable and effective immunity against both HSV-1 and HSV-2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Herpes simplex virus - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Antigenic cross-reactions among herpes simplex virus types 1 and 2, Epstein-Barr virus, and cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
The Immunodominant Epitope HSV-gB2 (498-505): A Linchpin in Anti-Herpes Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus (HSV) infections, causing a spectrum of diseases from oral and genital lesions to more severe conditions like encephalitis, remain a significant global health challenge. The development of an effective therapeutic or prophylactic vaccine is a major goal in infectious disease research. A key element of the adaptive immune response to HSV is the cytotoxic T-lymphocyte (CTL) activity, which is crucial for clearing virally infected cells and controlling viral spread. Within the complex array of viral antigens, the glycoprotein B (gB) of HSV has been identified as a major target for the host immune system. Specifically, the peptide sequence spanning amino acids 498-505 of gB from HSV type 2 (HSV-gB2 (498-505)), with the sequence SSIETVARR, has been characterized as a highly immunodominant, H-2Kb-restricted epitope. This epitope is recognized by CD8+ T cells and is cross-reactive between HSV-1 and HSV-2, making it a focal point in the study of anti-herpes immunity and a promising candidate for subunit vaccine design.
This technical guide provides a comprehensive overview of the role of the HSV-gB2 (498-505) epitope in anti-herpes immunity. It is designed to be a valuable resource for researchers and professionals involved in immunology, virology, and vaccine development, offering a consolidation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes and experimental workflows.
Data Presentation: Quantitative Analysis of HSV-gB2 (498-505)-Specific Immune Responses
The following tables summarize quantitative data from various studies, highlighting the potency of the CD8+ T cell response directed against the HSV-gB2 (498-505) epitope.
Table 1: Frequency of HSV-gB2 (498-505)-Specific CD8+ T Cells
| Experimental Model | Immunization/Infection | Tissue/Cell Source | Assay | Percentage of gB2 (498-505)-Specific CD8+ T Cells | Reference |
| C57BL/6 Mice | HSV-1 Infection | Trigeminal Ganglia (acutely infected) | Intracellular IFN-γ Staining | ~50% of total CD8+ T cells | [1][2] |
| C57BL/6 Mice | HSV-1 Infection | Trigeminal Ganglia (latently infected) | Intracellular IFN-γ Staining | ~50% of total CD8+ T cells | [1][2] |
| C57BL/6 Mice | HSV-1 Infection | Draining Lymph Nodes | Intracellular IFN-γ Staining | 70-90% of all HSV-1-specific CD8+ T cells | [3] |
| C57BL/6 Mice | Laser Adjuvant-Assisted Peptide Vaccine (LAP Vaccine) | Draining Lymph Nodes | FACS (IFN-γ) | Significantly higher than laser-free peptide vaccine |
Table 2: Functional Activity of HSV-gB2 (498-505)-Specific CD8+ T Cells
| Experimental Model | Immunization/Infection | Effector Cells | Target Cells | Assay | Result | Reference |
| C57BL/6 Mice | Intravaginal Th-CTL Lipopeptide | Draining Lymph Node Cells | gB (498-505) peptide-pulsed EL-4 cells | 51Cr Release Assay | ~40% specific lysis at 90:1 E:T ratio | |
| C57BL/6 Mice | Intravaginal Th-CTL Lipopeptide | Draining Lymph Node Cells | Vaccinia virus-gB infected EL-4 cells | 51Cr Release Assay | ~30% specific lysis at 90:1 E:T ratio | |
| C57BL/6 Mice | Intravaginal Th-CTL Lipopeptide | Draining Lymph Node Cells | gB (498-505) peptide | IFN-γ ELISpot | ~150 spot-forming cells / 10^6 cells | |
| Human | HSV-2 Seropositive | PBMCs | gB-2 peptide pool | IFN-γ ELISpot | Median of 208 SFC/10^6 PBMC for positive responses |
Table 3: In Vivo Protection Studies Involving HSV-gB2 (498-505)
| Experimental Model | Vaccine/Treatment | Challenge Virus | Outcome | Reference |
| C57BL/6 Mice | Immunization with a single CTL epitope (gB 498-505) | Lethal HSV-2 challenge | Provided protective immunity | |
| C57BL/6 Mice | Laser Adjuvant-Assisted Peptide Vaccine (LAP Vaccine) | Genital HSV-2 challenge | Induced protective immunity against infection and disease | |
| C57BL/6 Mice | Adoptive transfer of gB (498-505)-specific CD8+ T cells | HSV-2 infection | Resulted in viral clearance | |
| Mice | mRNA vaccine (gC, gD, gE) | Vaginal HSV-1 challenge | Provided better protection than protein vaccine (lower vaginal virus titers) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are synthesized protocols for key experiments used to characterize the immune response to the HSV-gB2 (498-505) epitope.
IFN-γ ELISpot Assay for Quantifying Antigen-Specific T Cells
This assay quantifies the number of cells secreting IFN-γ in response to stimulation with the HSV-gB2 (498-505) peptide.
-
Plate Coating:
-
Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate four times with sterile PBS.
-
Block the membrane with RPMI medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals.
-
Add the cells to the coated wells at a density of 2 x 10^5 to 5 x 10^5 cells per well.
-
Stimulate the cells with the HSV-gB2 (498-505) peptide (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., mitogen like Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin-alkaline phosphatase (or streptavidin-HRP) and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
Add a substrate solution (e.g., BCIP/NBT for alkaline phosphatase or AEC for HRP) and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader. Results are typically expressed as spot-forming cells (SFC) per million input cells.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the identification and quantification of cytokine-producing cells within a mixed population, providing phenotypic information about the responding cells (e.g., CD8+ T cells).
-
Cell Stimulation:
-
Prepare a single-cell suspension of lymphocytes.
-
Stimulate 1-2 x 10^6 cells with the HSV-gB2 (498-505) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include appropriate controls.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain the cells with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes on ice in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.
-
Wash the cells and then resuspend in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin or Triton X-100).
-
-
Intracellular Staining:
-
Add a fluorescently-conjugated anti-IFN-γ antibody (and other intracellular markers like granzyme B) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD8+ T cells that are positive for IFN-γ.
-
51Chromium (51Cr) Release Assay for Cytotoxicity
This classic assay measures the ability of CTLs to lyse target cells presenting the HSV-gB2 (498-505) epitope.
-
Target Cell Preparation:
-
Label target cells (e.g., EL-4 lymphoma cells, which are H-2Kb positive) with 51Cr by incubating them with Na2(51Cr)O4 for 1-2 hours at 37°C.
-
Wash the labeled target cells three times to remove excess 51Cr.
-
Pulse one set of target cells with the HSV-gB2 (498-505) peptide (1 µg/mL) for 1 hour at 37°C. Use unpulsed target cells as a negative control.
-
-
Cytotoxicity Assay:
-
Plate the labeled target cells (e.g., 1 x 10^4 cells/well) in a 96-well round-bottom plate.
-
Add effector cells (splenocytes or cultured T-cell lines from immunized/infected mice) at various effector-to-target (E:T) ratios (e.g., 100:1, 30:1, 10:1).
-
Set up control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percent specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
In Vivo HSV Challenge Model in Mice
This model is essential for evaluating the protective efficacy of vaccines or immunotherapies targeting the HSV-gB2 (498-505) epitope.
-
Animals:
-
Use female C57BL/6 mice (6-8 weeks old).
-
-
Hormonal Treatment (for vaginal infection):
-
To increase susceptibility to vaginal infection, subcutaneously inject mice with 2-3 mg of medroxyprogesterone acetate 5-7 days prior to viral challenge.
-
-
Immunization:
-
Immunize mice with the experimental vaccine (e.g., peptide vaccine, DNA vaccine, etc.) according to the specific protocol. Include a control group receiving a placebo or adjuvant alone.
-
-
Viral Challenge:
-
Anesthetize the mice.
-
For genital infection, gently swab the vaginal vault to remove mucus and then instill a lethal or sub-lethal dose of HSV-2 (e.g., 1 x 10^4 to 5 x 10^5 Plaque Forming Units, PFU) in a small volume (10-20 µL).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of disease (e.g., hair loss, genital erythema, paralysis) and survival for at least 21 days.
-
Collect vaginal swabs at various time points post-infection (e.g., days 1, 3, 5) to determine viral titers by plaque assay or quantitative PCR.
-
At the end of the experiment, harvest tissues such as the draining lymph nodes, spleen, and dorsal root ganglia to assess viral load and the presence of HSV-gB2 (498-505)-specific T cells.
-
Mandatory Visualizations
Signaling Pathway of CD8+ T Cell Activation
References
- 1. Defining the Herpes Simplex Virus-Specific CD8+ T Cell Repertoire in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the herpes simplex virus-specific CD8+ T cell repertoire in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytotoxic T-Cell Response to Herpes Simplex Virus Type 1 Infection of C57BL/6 Mice Is Almost Entirely Directed against a Single Immunodominant Determinant - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Immunological Characterization of the SSIEFARL Epitope in Herpes Simplex Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus (HSV) infection is a widespread human pathogen causing a range of diseases from mucocutaneous lesions to severe encephalitis. The immune response to HSV is complex, involving both humoral and cellular immunity. A key component of the cellular immune response is the recognition of viral epitopes by cytotoxic T lymphocytes (CTLs). This guide provides an in-depth technical overview of the discovery and characterization of the SSIEFARL epitope, an immunodominant CD8+ T cell epitope derived from Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). Understanding the immunological properties of this epitope is crucial for the development of effective HSV vaccines and immunotherapies.
The SSIEFARL epitope, corresponding to amino acids 498-505 of glycoprotein B (gB), is a critical target for the CD8+ T cell response in C57BL/6 mice, which express the H-2Kb MHC class I molecule.[1] Its immunodominance signifies that a substantial portion of the anti-HSV CD8+ T cell response is directed against this single peptide sequence.[2] This focused immune response makes SSIEFARL a highly attractive candidate for subunit vaccines and a valuable tool for studying the dynamics of T cell responses during HSV infection.
This document summarizes the key quantitative data, details the experimental protocols used for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data associated with the SSIEFARL epitope, compiled from various research publications.
| Parameter | Description | Value | Reference(s) |
| Epitope Sequence | Amino acid sequence of the immunodominant epitope. | SSIEFARL | [3] |
| Source Protein | Viral protein from which the epitope is derived. | Glycoprotein B (gB) | [3] |
| Amino Acid Position | Location of the epitope within the gB protein sequence. | 498-505 | [3] |
| MHC Restriction | The MHC class I molecule that presents the epitope. | H-2Kb | |
| MHC Binding Affinity (IC50) | Concentration of peptide required to inhibit binding of a standard probe peptide by 50%. | Not explicitly reported in the searched literature. Predicted to be a strong binder based on immunogenicity. | N/A |
| Tissue | Infection Phase | Percentage of SSIEFARL-specific CD8+ T cells (of total CD8+ T cells) | Reference(s) |
| Trigeminal Ganglia (TG) | Acute (Day 8 post-infection) | ~50% | |
| Spleen | Acute (Day 8 post-infection) | ~50% of HSV-specific CD8+ T cells | |
| Spinal Cord | Acute (Day 8 post-infection) | 15-fold higher proportion compared to spleen | N/A |
| Spleen | Memory (Day 90 post-immunization) | 2.1% (following rhsp70-SSIEFARL immunization) |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the SSIEFARL epitope are provided below.
Peptide Synthesis
The SSIEFARL peptide and its variants are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Wash the resin extensively with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (Leucine) to the resin using HBTU and DIPEA in DMF.
-
Monitor the coupling reaction using a ninhydrin test.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the SSIEFARL sequence (L-A-R-F-E-I-S-S).
-
After the final amino acid is coupled, wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Air-dry the crude peptide to remove residual ether.
-
Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
MHC Class I Tetramer Staining
This technique is used to identify and quantify SSIEFARL-specific CD8+ T cells by flow cytometry.
Materials:
-
PE-conjugated H-2Kb/SSIEFARL tetramer
-
Fluorochrome-conjugated anti-mouse CD8α antibody (e.g., FITC, APC)
-
Lymphocytes isolated from spleen, lymph nodes, or trigeminal ganglia of HSV-infected mice
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (anti-CD16/CD32)
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of lymphocytes from the desired tissue.
-
Count the cells and resuspend them in FACS buffer at a concentration of 1 x 107 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 106 cells) into a FACS tube.
-
Add Fc block to the cells and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the PE-conjugated H-2Kb/SSIEFARL tetramer at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature or 37°C in the dark.
-
Add the fluorochrome-conjugated anti-mouse CD8α antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the cell pellet in 200-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Analyze the data by gating on the lymphocyte population, then on CD8+ cells, and finally quantifying the percentage of cells that are positive for the SSIEFARL-tetramer.
IFN-γ ELISpot Assay
This assay measures the number of SSIEFARL-specific T cells that secrete IFN-γ upon stimulation.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)
-
AP or HRP substrate (e.g., BCIP/NBT or AEC)
-
SSIEFARL peptide
-
Lymphocytes from HSV-infected mice
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
2-Mercaptoethanol
-
ELISpot reader
Protocol:
-
Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the wells three times with sterile PBS.
-
Block the wells with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Prepare single-cell suspensions of lymphocytes (effector cells).
-
Add 2 x 105 to 5 x 105 effector cells per well.
-
Add the SSIEFARL peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Include negative control wells (cells only, no peptide) and positive control wells (e.g., cells with Concanavalin A or anti-CD3/CD28).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the wells extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the wells with PBST.
-
Add Streptavidin-AP or Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the wells with PBST and then with PBS.
-
Add the appropriate substrate and incubate until spots develop.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader.
51Cr-Release Cytotoxicity Assay
This classic assay measures the ability of SSIEFARL-specific CTLs to lyse target cells presenting the epitope.
Materials:
-
Effector cells: Splenocytes from HSV-infected or peptide-immunized mice, restimulated in vitro with SSIEFARL peptide.
-
Target cells: H-2Kb-expressing cell line (e.g., MC57G or EL4 cells).
-
Sodium chromate (51Cr).
-
SSIEFARL peptide.
-
96-well round-bottom plates.
-
Gamma counter.
-
Triton X-100 (for maximum release control).
Protocol:
-
Target Cell Labeling:
-
Incubate 1 x 106 target cells with 100 µCi of 51Cr in a small volume of complete medium for 1-2 hours at 37°C, with occasional mixing.
-
Wash the labeled target cells three times with a large volume of medium to remove unincorporated 51Cr.
-
Resuspend the cells to a final concentration of 1 x 105 cells/mL.
-
-
Peptide Pulsing:
-
Incubate half of the labeled target cells with 1-10 µg/mL of SSIEFARL peptide for 1 hour at 37°C. The other half will serve as unpulsed control targets.
-
-
Cytotoxicity Assay Setup:
-
Plate 1 x 104 labeled target cells (pulsed and unpulsed) in 100 µL of medium per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of the effector cells and add them in 100 µL to the target cells to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).
-
Set up control wells:
-
Spontaneous release: Target cells with 100 µL of medium only.
-
Maximum release: Target cells with 100 µL of 2% Triton X-100 solution.
-
-
-
Incubation and Harvesting:
-
Centrifuge the plate at 50 x g for 2 minutes to initiate cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Carefully harvest 100 µL of the supernatant from each well and transfer to tubes for gamma counting.
-
-
Data Analysis:
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the SSIEFARL epitope.
Caption: Antigen processing and presentation pathway for the SSIEFARL epitope.
Caption: Experimental workflow for the identification and characterization of SSIEFARL-specific T cells.
Caption: Immunodominance hierarchy of the CD8+ T cell response to HSV in C57BL/6 mice.
Conclusion
The SSIEFARL epitope of HSV glycoprotein B represents a cornerstone in our understanding of the T cell-mediated immune response to this persistent viral pathogen. Its immunodominance in the context of the H-2Kb allele makes it an invaluable tool for immunological research and a prime target for the development of next-generation vaccines and T cell-based immunotherapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to study this critical epitope and its role in HSV immunity. Further research to precisely quantify its MHC binding affinity and to explore its relevance in diverse human HLA contexts will continue to be of high importance in the field of HSV immunology and vaccine development.
References
- 1. Herpes Simplex Virus Glycoprotein B Mutations Define Structural Sites in Domain I, the Membrane Proximal Region, and the Cytodomain That Regulate Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herpes Simplex Virus 1-Specific CD8+ T Cell Priming and Latent Ganglionic Retention Are Shaped by Viral Epitope Promoter Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Neutralization of Herpes Simplex Virus by Antibodies Directed at the Fusion Domain of Glycoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
H-2Kb restricted T-cell response to herpes simplex virus
An In-depth Technical Guide to the H-2Kb Restricted T-Cell Response to Herpes Simplex Virus
Executive Summary
The cellular immune response, particularly the activity of CD8+ cytotoxic T-lymphocytes (CTLs), is critical for controlling Herpes Simplex Virus (HSV) infections. In the widely used C57BL/6 mouse model, the T-cell response is predominantly restricted by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. This response is remarkably focused, with a single immunodominant epitope from glycoprotein B (gB), residues 498-505 (SSIEFARL), accounting for the majority of the entire HSV-specific CD8+ T-cell repertoire.[1][2][3] Understanding the nuances of this H-2Kb restricted response—its hierarchy, kinetics, and functional characteristics—is paramount for the development of effective HSV vaccines and immunotherapies. This document provides a comprehensive technical overview of the core components of this immune response, detailed experimental protocols for its analysis, and visual workflows to guide future research.
The Immunodominance Hierarchy in the H-2Kb Response
The CD8+ T-cell response to HSV-1 in C57BL/6 mice is characterized by a steep immunodominance hierarchy.[2] While mathematical algorithms predict hundreds of potential H-2Kb or H-2Db binding peptides from the HSV-1 proteome, empirical testing reveals that only a small fraction elicit a T-cell response.[2] Of these, the response is overwhelmingly directed against the gB498–505 epitope.
Studies have quantified this dominance, showing that between 70% and 90% of all HSV-1-specific CD8+ T-cells in the draining lymph nodes of infected mice target the gB498–505 determinant. This focusing of the immune response on a single epitope has significant implications for viral control and potential immune escape. The deletion of this immunodominant epitope from the virus results in an attenuated overall CD8+ T-cell response, though it can allow for the expansion of T-cells specific for previously cryptic or subdominant epitopes.
Data Presentation: H-2Kb Restricted Epitope Recognition
The following table summarizes the key H-2Kb restricted epitopes recognized by CD8+ T-cells in C57BL/6 mice during acute HSV-1 infection, highlighting the dominance of gB498–505.
| Epitope | Protein Source | Sequence | % of Total CD8+ T-Cell Response (Spleen) | % of Total CD8+ T-Cell Response (Trigeminal Ganglia - TG) |
| gB498–505 | Glycoprotein B (gB) | SSIEFARL | ~50% | ~50% |
| RR1_822–829 | Ribonucleotide Reductase 1 (ICP6) | QTFDFGRL | Subdominant | Subdominant |
| ICP27_445–452 | Infected Cell Protein 27 (ICP27) | FLYGALLL | Low to undetectable | Not reported |
Table 1: Summary of immunodominant and subdominant H-2Kb restricted HSV-1 epitopes. Data synthesized from multiple studies, with percentages representing the proportion of the total HSV-specific CD8+ T-cell response.
Role in Viral Control and Latency
H-2Kb restricted CD8+ T-cells are crucial for controlling HSV infection and maintaining a state of latency in neuronal ganglia. Following ocular infection, these T-cells infiltrate the trigeminal ganglia (TG) and form a stable, tissue-resident memory population that persists for the life of the host. These cells appear to suppress viral reactivation from latently infected neurons, likely through the release of cytokines like IFN-γ and direct cytotoxic activity.
The expression of the viral Latency-Associated Transcript (LAT) has been shown to influence this T-cell population. During latency, LAT expression can lead to the functional exhaustion of HSV-specific CD8+ T-cells, characterized by the upregulation of markers like PD-1. This suggests an immune evasion mechanism whereby the virus actively dampens the efficacy of the T-cells responsible for preventing its reactivation.
Core Experimental Methodologies
Analyzing the H-2Kb restricted T-cell response requires specific immunological assays. The following sections detail the protocols for the most critical techniques.
Intracellular Cytokine Staining (ICS) for Functional T-Cell Analysis
Intracellular cytokine staining is a flow cytometry-based method used to detect cytokine production (e.g., IFN-γ, TNF-α) within individual T-cells following antigen-specific stimulation. This provides a quantitative measure of the functional T-cell response.
Protocol:
-
Prepare Single-Cell Suspension: Isolate splenocytes or lymphocytes from the trigeminal ganglia of HSV-infected mice. Adjust cell concentration to 1-2 x 10⁶ cells/mL in complete RPMI medium.
-
In Vitro Stimulation:
-
Plate 1-2 x 10⁶ cells per well in a 96-well round-bottom plate.
-
Add the stimulating antigen. This can be the gB498–505 peptide (SSIEFARL) at a final concentration of 1-10 µg/mL, or HSV-1-infected antigen-presenting cells (e.g., peritoneal macrophages).
-
Include a positive control (e.g., PMA and Ionomycin) and a negative control (no stimulus).
-
-
Protein Transport Inhibition: After 1-2 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin. This is critical to trap cytokines intracellularly. Incubate for an additional 4-6 hours at 37°C.
-
Surface Marker Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate cells with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD8α, anti-CD3, anti-CD44) for 20-30 minutes on ice in the dark. A viability dye should be included to exclude dead cells.
-
-
Fixation and Permeabilization:
-
Wash cells to remove unbound surface antibodies.
-
Resuspend cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.
-
Wash and resuspend cells in a permeabilization buffer (containing a mild detergent like saponin).
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells positive for the cytokine of interest.
ELISpot Assay for Quantifying Antigen-Specific Secreting Cells
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cells secreting a specific cytokine in response to an antigen.
Protocol:
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol, then wash with sterile PBS.
-
Coat the wells with a capture antibody (e.g., anti-IFN-γ) overnight at 4°C.
-
-
Blocking: Wash the plate and block with sterile cell culture medium containing 10% FBS for at least 30 minutes to prevent non-specific binding.
-
Cell Incubation:
-
Prepare a single-cell suspension of lymphocytes as described for ICS.
-
Add a defined number of cells (e.g., 2-5 x 10⁵) to each well.
-
Add the stimulating antigen (e.g., gB498–505 peptide).
-
Incubate the plate for 18-40 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Wash away the cells with PBS.
-
Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.
-
-
Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) for 1 hour.
-
Substrate Addition: Wash the plate thoroughly and add a precipitating substrate. Incubate until distinct spots emerge.
-
Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
H-2Kb/SSIEFARL Tetramer Staining for Direct Visualization
MHC tetramers are reagents that allow for the direct identification and enumeration of antigen-specific T-cells based on their T-cell receptor (TCR) specificity, regardless of their functional state.
Protocol:
-
Prepare Single-Cell Suspension: Isolate lymphocytes from blood, spleen, or trigeminal ganglia.
-
Tetramer Staining:
-
Incubate 1-2 x 10⁶ cells with the phycoerythrin (PE) or APC-conjugated H-2Kb/SSIEFARL tetramer reagent. This is typically done for 30-60 minutes at room temperature or 37°C in the dark.
-
-
Surface Marker Staining: Following tetramer incubation, add fluorochrome-conjugated antibodies for surface markers like CD8α and CD3. Incubate for an additional 20-30 minutes on ice.
-
Washing and Acquisition: Wash the cells twice with FACS buffer to remove unbound reagents. Resuspend in FACS buffer for flow cytometry analysis.
-
Analysis: Gate on the lymphocyte population, then on CD8+ T-cells. The percentage of tetramer-positive cells within the CD8+ gate represents the frequency of gB498–505-specific T-cells.
Visualizations and Workflows
Antigen Processing and Presentation Pathway
Caption: H-2Kb restricted antigen presentation of the immunodominant HSV gB epitope.
Experimental Workflow for T-Cell Analysis
Caption: Workflow for the isolation and analysis of HSV-specific CD8+ T-cells.
Conceptual Diagram of Immunodominance
Caption: The hierarchy of the CD8+ T-cell response to HSV-1 in C57BL/6 mice.
References
- 1. The Cytotoxic T-Cell Response to Herpes Simplex Virus Type 1 Infection of C57BL/6 Mice Is Almost Entirely Directed against a Single Immunodominant Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the Herpes Simplex Virus-Specific CD8+ T Cell Repertoire in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxic T-cell response to herpes simplex virus type 1 infection of C57BL/6 mice is almost entirely directed against a single immunodominant determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Characteristics of the gB(498-505) Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basic characteristics of the gB(498-505) peptide, an immunodominant epitope derived from Herpes Simplex Virus type 1 (HSV-1). The content herein is intended to serve as a technical resource, offering detailed information on the peptide's immunological properties, quantitative data, and the experimental methodologies used for its characterization.
Peptide Overview
The gB(498-505) peptide is an eight-amino-acid sequence, SSIEFARL , derived from glycoprotein B (gB) of HSV-1. In C57BL/6 mice, this peptide is recognized by cytotoxic T-lymphocytes (CTLs) in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. This recognition is a critical event in the adaptive immune response to HSV-1 infection, leading to the activation of CD8+ T cells and subsequent clearance of virally infected cells. The immunodominant nature of this peptide makes it a focal point of immunological research and a potential target for vaccine development.
Quantitative Data
The following tables summarize key quantitative parameters associated with the gB(498-505) peptide.
Table 1: Physicochemical Properties
| Property | Value |
| Amino Acid Sequence | SSIEFARL (Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu) |
| Molecular Formula | C41H67N11O13 |
| Molecular Weight | 922.04 g/mol |
| Origin | Herpes Simplex Virus type 1 (HSV-1) Glycoprotein B |
Table 2: Immunological Parameters
| Parameter | Value | MHC Allele | Experimental Method |
| MHC Class I Binding Affinity (IC50) | 0.8 nM | H-2Kb | In vitro competitive binding assay |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, characterization, and functional analysis of the gB(498-505) peptide.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The gB(498-505) peptide (SSIEFARL) is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it in DMF with HBTU and DIPEA.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Ala, Phe, Glu, Ile, Ser, Ser).
-
Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air-dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
MHC-Peptide Binding Assay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA)-based method to determine the binding affinity of the gB(498-505) peptide to the H-2Kb MHC class I molecule.
Materials:
-
Purified recombinant H-2Kb molecules
-
Biotinylated standard peptide with known high affinity for H-2Kb
-
gB(498-505) peptide (and other competitor peptides)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
96-well microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Plate Coating: Coat a 96-well plate with an antibody specific for the H-2Kb molecule overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competition Reaction:
-
Prepare a series of dilutions of the gB(498-505) peptide.
-
In each well, add the purified H-2Kb molecules, the biotinylated standard peptide at a fixed concentration, and a specific concentration of the gB(498-505) competitor peptide.
-
Incubate the plate for 24-48 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
-
Data Analysis:
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the gB(498-505) peptide that inhibits 50% of the binding of the biotinylated standard peptide (IC50). A lower IC50 value indicates a higher binding affinity.
-
T-Cell Activation Assay: Intracellular Cytokine Staining (ICS)
This protocol outlines the steps to measure the activation of gB(498-505)-specific CD8+ T cells by detecting the intracellular production of cytokines such as Interferon-gamma (IFN-γ) using flow cytometry.
Materials:
-
Splenocytes from HSV-1 infected or peptide-immunized C57BL/6 mice
-
gB(498-505) peptide
-
Brefeldin A (protein transport inhibitor)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fluorescently labeled antibodies against cell surface markers (e.g., anti-CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibody against intracellular cytokines (e.g., anti-IFN-γ)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate splenocytes from the mice and prepare a single-cell suspension.
-
In Vitro Stimulation:
-
Plate the splenocytes in a 96-well plate.
-
Stimulate the cells with the gB(498-505) peptide at a final concentration of 1-10 µg/mL for 5-6 hours at 37°C.
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Add Brefeldin A for the last 4-5 hours of incubation to block cytokine secretion.
-
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a fluorescently labeled anti-CD8 antibody for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibody.
-
Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Stain the cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and quantifying the percentage of IFN-γ-producing cells.
-
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The binding of the gB(498-505) peptide presented by the H-2Kb molecule to the T-cell receptor (TCR) on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation.
A Technical Guide to the Preliminary Investigation of Herpes Simplex Virus Glycoprotein B (gB2) Immunogenicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Herpes Simplex Virus type 2 (HSV-2) is a primary cause of genital herpes, a widespread sexually transmitted infection with significant global health impact. The development of an effective prophylactic or therapeutic vaccine remains a critical unmet need. Glycoprotein B (gB) is one of the most abundant and conserved glycoproteins on the surface of the HSV envelope, making it a key target for vaccine development.[1] It is essential for viral entry into host cells and is a dominant target for both neutralizing antibodies and T-cell mediated immunity.[1][2] Preliminary investigation of the immunogenicity of recombinant gB2 is a crucial first step in evaluating its potential as a vaccine candidate. This guide outlines the core data, experimental protocols, and immunological pathways relevant to this process.
Data Presentation: Immunogenicity & Efficacy of gB2 Subunit Vaccines
The following tables summarize quantitative data from representative preclinical studies investigating gB2-based subunit vaccines. These studies typically use mouse or guinea pig models and compare different adjuvant formulations to optimize the immune response.
Table 1: Humoral Immune Response to gB2 Vaccination in Animal Models
| Vaccine Formulation | Animal Model | Key Metric | Result | Source |
|---|---|---|---|---|
| gB2/CPG/Alum | BALB/c Mice | Neutralizing Antibody Titer | Equivalent to gD2/CPG/Alum vaccine | [2] |
| gB2-gD2/CPG/Alum | BALB/c Mice | Neutralizing Antibody Titer | Superior to gD2/MPL/Alum and gD2/CPG/Alum | [2] |
| IN NE01-gD2/gB2 | Guinea Pigs | Neutralizing Antibody Titer | Higher than monovalent IN NE01-gD2 vaccine | |
| gD2/gB2 + MF59 | Humans | Neutralizing Antibody Titer | Elevated titers detected for both gD2 and gB2 |
| gD/gB/UL40 + 2395-AddaVax | Guinea Pigs | Anti-gB IgG Titer | Substantially enhanced compared to vaccine with MPL-alum | |
IN: Intranasal; NE01: Nanoemulsion Adjuvant; CPG: CpG Oligodeoxynucleotides; MPL: Monophosphoryl Lipid A.
Table 2: Cellular Immune Response to gB2 Vaccination in Animal Models
| Vaccine Formulation | Animal Model | Key Metric | Result | Source |
|---|---|---|---|---|
| gB2/CPG/Alum | BALB/c Mice | IFN-γ T-cell Response | Significantly greater than gD2/CPG/Alum vaccine | |
| gB-gD/CPG/Alum | BALB/c Mice | IFN-γ T-cell Response | Significantly greater than gD2/MPL/Alum vaccine | |
| gB2 Vaccination | Humans | T-cell Response | Envelope protein gB has been shown to induce strong T-cell responses |
| CD8 T-cell Response to gB | Mice | Latency Control | Shown to control latency and prevent reactivation from dorsal root ganglia | |
Table 3: Protective Efficacy of gB2 Vaccination in Animal Models
| Vaccine Formulation | Animal Model | Challenge Model | Key Efficacy Outcome(s) | Source |
|---|---|---|---|---|
| gB2/CPG/Alum | Mice | Intravaginal HSV-2 | Less protection than gD2/CPG/Alum despite higher T-cell response | |
| gB2/CPG/Alum | Guinea Pigs | Genital HSV-2 | Less protection than gD2/CPG/Alum | |
| IN NE01-gD2/gB2 | Guinea Pigs | Intravaginal HSV-2 | Reduced acute/recurrent disease; Latent virus detected in only 1 of 12 animals | |
| gD/gB/UL40 + 2395-AddaVax | Guinea Pigs | Genital HSV-2 | Reduced clinical disease scores (11% of animals with symptoms) |
| gB2-gD2 + MF59 | Humans | Clinical Trial | Failed to protect from HSV infection | |
A key finding across multiple studies is that superior immunogenicity (e.g., higher T-cell response) does not always correlate with superior protection, emphasizing the complexity of HSV-2 immunity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of immunogenicity. The following protocols are generalized from common practices in preclinical HSV-2 vaccine research.
Vaccine Formulation
-
Antigen: Recombinant truncated HSV-2 glycoprotein B (gB2) is typically used. The protein is expressed in a suitable system (e.g., mammalian or insect cells) and purified. The truncated form often excludes the transmembrane domain to improve solubility.
-
Adjuvants: The choice of adjuvant is critical for shaping the immune response.
-
Toll-Like Receptor (TLR) Agonists: CpG (a TLR9 agonist) and MPL (a TLR4 agonist) are frequently used to induce strong Th1-type T-cell responses.
-
Depot Adjuvants: Aluminum salts (e.g., Alhydrogel) are used to create a depot effect, promoting antigen uptake.
-
Emulsions: Oil-in-water emulsions like MF59 or nanoemulsions (NE) can also be used to enhance immunogenicity.
-
-
Preparation: The recombinant gB2 protein is formulated with the selected adjuvant. For example, a vaccine might contain 20 µg of gB2 protein combined with 100 µg of CpG and 70 µg of aluminum hydroxide gel per dose.
Animal Immunization
-
Animal Models: Female BALB/c mice (6-8 weeks old) are commonly used for initial immunogenicity screening. The guinea pig model is considered highly relevant as it mimics human genital herpes, including the establishment of latency and spontaneous recurrent disease.
-
Immunization Schedule: A prime-boost strategy is standard. Animals are typically immunized on Day 0 and Day 28.
-
Route of Administration: Intramuscular (i.m.) injection is a common route for assessing systemic immunity. Intranasal (i.n.) administration may be used to elicit mucosal immunity in the genital tract.
Assessment of Humoral Immunity (ELISA)
-
Objective: To quantify the levels of gB2-specific antibodies (e.g., IgG) in the serum of immunized animals.
-
Procedure:
-
Coating: 96-well microplates are coated with recombinant gB2 protein (e.g., 1 µg/mL in PBS) and incubated overnight at 4°C.
-
Washing & Blocking: Plates are washed to remove unbound antigen and then blocked (e.g., with 2% nonfat dry milk) to prevent non-specific binding.
-
Sample Incubation: Serum samples are serially diluted and added to the wells, then incubated.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated anti-species IgG antibody (e.g., anti-mouse IgG) is added.
-
Detection: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped. The optical density is read using a plate reader.
-
Analysis: Antibody titers are determined as the reciprocal of the highest dilution that gives a signal above a pre-defined cutoff.
-
Assessment of Protective Efficacy (Viral Challenge)
-
Objective: To determine if the vaccine-induced immune response can protect against live virus infection and disease.
-
Procedure:
-
Hormonal Treatment (Mice): Mice are often pre-treated with medroxyprogesterone to synchronize their estrous cycle and increase susceptibility to infection.
-
Challenge: Two to four weeks after the final immunization, animals are challenged via the intravaginal route with a lethal or pathogenic dose of an HSV-2 strain (e.g., 10⁵ PFU of HSV-2 strain 333).
-
Monitoring: Animals are monitored daily for 14-21 days for signs of disease, including genital lesions and weight loss. Lesions are scored based on severity (e.g., 0 = no disease, 4 = severe ulceration with paralysis).
-
Viral Shedding: Vaginal swabs may be collected daily for several days post-challenge to quantify viral load via plaque assay or qPCR.
-
Latency Assessment: After the acute phase, dorsal root ganglia (DRG) are harvested to measure the latent viral DNA load by qPCR, providing a measure of the vaccine's ability to prevent the establishment of latency.
-
Visualizations: Workflows and Pathways
Experimental Workflow for gB2 Immunogenicity Assessment
Caption: Generalized workflow for preclinical evaluation of an HSV-gB2 subunit vaccine.
Simplified Adjuvant Signaling in Antigen Presenting Cells (APCs)
References
In-Depth Technical Guide to Cytotoxic T Lymphocyte Recognition of Herpes Simplex Virus Glycoprotein B (498-505)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the immunological mechanisms underlying the recognition of the Herpes Simplex Virus (HSV) glycoprotein B (gB) derived peptide, amino acid sequence 498-505 (SSIEFARL), by cytotoxic T lymphocytes (CTLs). This interaction is a critical component of the adaptive immune response to HSV infection and a key target for vaccine and therapeutic development.
Introduction to HSV-gB (498-505) and CTL-Mediated Immunity
Herpes Simplex Virus (HSV) is a prevalent pathogen that establishes lifelong latent infections. The host's immune system, particularly CD8+ cytotoxic T lymphocytes (CTLs), plays a crucial role in controlling lytic replication and limiting the severity of recurrent outbreaks. A major target of the CTL response in C57BL/6 mice, a common model for HSV infection, is the glycoprotein B (gB) protein. Within gB, the octapeptide with the amino acid sequence SSIEFARL (residues 498-505) has been identified as the immunodominant epitope, meaning it elicits the most robust CTL response.[1] Understanding the molecular and cellular basis of this recognition is paramount for the rational design of HSV vaccines and immunotherapies.
MHC Class I Presentation of the SSIEFARL Peptide
The recognition of the SSIEFARL peptide by CTLs is contingent upon its presentation by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells. In the C57BL/6 mouse model, this presentation is restricted to the H-2Kb molecule. The process begins with the synthesis of viral proteins, including gB, within the infected cell. These proteins are then processed by the proteasome into smaller peptides. The SSIEFARL peptide is transported into the endoplasmic reticulum, where it binds to the peptide-binding groove of the H-2Kb molecule. This peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.
T-Cell Receptor (TCR) Recognition and CTL Activation
The specificity of the CTL response is determined by the T-cell receptor (TCR), a heterodimeric protein on the surface of T cells. Each CTL clone expresses a unique TCR capable of recognizing a specific peptide-MHC complex. The TCR on SSIEFARL-specific CTLs engages with the SSIEFARL/H-2Kb complex, initiating a signaling cascade that leads to T-cell activation. This interaction is stabilized by the CD8 co-receptor on the CTL, which binds to a non-polymorphic region of the MHC class I molecule.
Signaling Pathways in CTL Activation
Upon TCR engagement with the SSIEFARL/H-2Kb complex, a series of intracellular signaling events are triggered, leading to the activation of the CTL. This complex signaling cascade results in cytokine production, proliferation, and the development of cytotoxic effector functions. A simplified representation of this pathway is illustrated below.
CTL activation signaling pathway upon TCR engagement.
Quantitative Analysis of CTL Recognition
The interaction between the SSIEFARL peptide and the H-2Kb molecule, and the subsequent activation of CTLs, can be quantified using various immunological assays.
Peptide-MHC Binding Affinity
The binding affinity of the SSIEFARL peptide to the H-2Kb molecule is a critical determinant of its immunogenicity. A lower IC50 value indicates a higher binding affinity.
| Peptide | MHC Allele | Binding Affinity (IC50, nM) | Reference |
| SSIEFARL | H-2Kb | 10-500 (predicted weak to strong affinity) | [2][3] |
Note: Experimentally determined IC50 values can vary between studies. The provided range reflects predictions from computational models.
CTL Activation: IFN-γ Production
A key indicator of CTL activation is the production of effector cytokines, such as Interferon-gamma (IFN-γ). This can be measured by intracellular cytokine staining (ICS) followed by flow cytometry, or by an ELISpot assay.
| Time Post-Infection | Stimulation | % of CD8+ T Cells Producing IFN-γ | Assay | Reference |
| Day 14 | SSIEFARL peptide | 5.5% | ICS | [4] |
| Day 60 | SSIEFARL peptide | 3.4% | ICS | [4] |
| Day 90 | SSIEFARL peptide | <1% | ICS |
CTL Cytotoxicity: Chromium Release Assay
The ultimate effector function of CTLs is the lysis of target cells. The chromium release assay is a classic method to quantify this cytotoxic activity.
| Effector:Target (E:T) Ratio | % Specific Lysis | Reference |
| 40:1 | Data not available | |
| 20:1 | Data not available | |
| 10:1 | Data not available | |
| 5:1 | Data not available |
Note: While the methodology is well-established, specific percentage lysis data for SSIEFARL-specific CTLs at varying E:T ratios was not available in the searched literature. The table is provided as a template for experimental data presentation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Chromium-51 Release Assay
This assay measures the ability of CTLs to lyse target cells.
Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant and can be quantified.
Protocol:
-
Target Cell Labeling:
-
Incubate target cells (e.g., peptide-pulsed RMA-S cells) with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Wash the cells extensively to remove unincorporated ⁵¹Cr.
-
-
Co-culture:
-
Plate the labeled target cells at a constant number per well in a 96-well plate.
-
Add effector CTLs at varying Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the radioactivity using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Workflow for a Chromium-51 Release Assay.
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay quantifies the percentage of CTLs producing a specific cytokine upon stimulation.
Protocol:
-
Cell Stimulation:
-
Stimulate splenocytes or purified T cells with the SSIEFARL peptide (or a positive control like PMA/Ionomycin) for several hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours of culture to cause intracellular accumulation of cytokines.
-
-
Surface Staining:
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44).
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., paraformaldehyde).
-
Permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).
-
-
Intracellular Staining:
-
Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T cells that are positive for IFN-γ.
-
ELISpot Assay
The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-γ and incubate overnight.
-
-
Cell Plating and Stimulation:
-
Block the plate to prevent non-specific binding.
-
Add effector cells (e.g., splenocytes) to the wells at different densities.
-
Stimulate the cells with the SSIEFARL peptide.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for a different epitope of IFN-γ.
-
Add an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase).
-
-
Spot Development:
-
Add a substrate that forms an insoluble colored precipitate. Each spot represents a single cytokine-secreting cell.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader. The results are typically expressed as spot-forming cells (SFC) per million input cells.
-
Conclusion
The recognition of the HSV-gB (498-505) peptide by CTLs is a well-characterized and critical component of the immune response to HSV infection in the C57BL/6 mouse model. The immunodominance of this peptide, its presentation by H-2Kb, and the subsequent activation of a robust CTL response make it an attractive target for the development of vaccines and immunotherapies. The quantitative assays and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the power of the immune system to combat HSV. Further research into the TCR repertoire and the functional avidity of CTLs specific for this epitope will continue to refine our understanding and inform the development of more effective interventions.
References
- 1. Functional mapping of the orientation for TCR recognition of an H2-Kb-restricted ovalbumin peptide suggests that the beta-chain subunit can dominate the determination of peptide side chain specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Predicted peptide binding affinity to H-2Kb for peptides that poorly, or do not, support Ly49W/C and H-2Kb interaction. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Identities of P2 and P3 Residues of H-2Kb-Bound Peptides Determine Mouse Ly49C Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Intracellular Gamma Interferon Assay To Recalculate the Potency of CD8+ T-Cell Responses to Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vivo Immunization with HSV-gB2 (498-505) Peptide for Induction of Cytotoxic T-Lymphocyte Responses
Audience: Researchers, scientists, and drug development professionals.
Introduction
Herpes Simplex Virus (HSV) infection is a widespread global health concern. The development of effective prophylactic and therapeutic vaccines is a key research priority. Glycoprotein B (gB) of HSV is a major target for the host immune response. The HSV-gB2 (498-505) peptide, with the sequence Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu (SSIEFARL), is a well-characterized, immunodominant H-2Kb-restricted epitope.[1][2][3][4][5] This means in C57BL/6 mice, it is presented by MHC class I molecules and is a primary target for CD8+ cytotoxic T-lymphocytes (CTLs), which are crucial for clearing viral infections.
This application note provides a comprehensive protocol for the in vivo immunization of C57BL/6 mice with the synthetic HSV-gB2 (498-505) peptide to elicit a robust, peptide-specific CTL response. The protocol includes methods for peptide-adjuvant preparation and subsequent immunological assays to evaluate the magnitude and functionality of the induced immune response.
Applications
-
Vaccine Efficacy Studies: Evaluating novel adjuvants or vaccine delivery platforms in combination with a defined T-cell epitope.
-
Immunological Research: Studying the fundamentals of CD8+ T-cell activation, memory formation, and cytotoxic function in vivo.
-
Preclinical Models: Assessing the potential of peptide-based vaccines to provide protective immunity against subsequent viral challenge in a murine model of herpes infection.
Experimental Overview
The following workflow outlines the complete process, from immunization to the analysis of the resulting immune response.
Caption: Workflow from vaccine preparation to immune response evaluation.
Expected Results
Immunization with the HSV-gB2 (498-505) peptide formulated with a suitable adjuvant is expected to induce a significant population of peptide-specific CD8+ T-cells. The magnitude of this response can be quantified using the protocols provided. Below are representative data from studies using similar immunization strategies.
Table 1: Representative Quantitative Data from Peptide Immunization Studies
| Assay Type | Immunogen Group | Adjuvant/System | Result | Reference |
| Tetramer Staining | Th-CTL lipopeptide | TLR-2 Agonist (Lipid) | ~8% of total splenic CD8+ T-cells were gB-tetramer positive. | |
| IFN-γ ICS | HSV Peptide Vaccine | Imiquimod + Laser | ~2.5% of CD8+ T-cells from draining lymph nodes were IFN-γ positive. | |
| In Vivo Cytotoxicity | Peptide + Adjuvant | Poly(I:C) + anti-CD40 | >80% specific lysis of peptide-pulsed target cells. | N/A (Representative) |
| IFN-γ ELISpot | Th-CTL lipopeptide | TLR-2 Agonist (Lipid) | >200 Spot Forming Units (SFU) per 10⁶ lymph node cells. |
Note: Results are highly dependent on the specific adjuvant, peptide dose, and immunization schedule used.
Materials and Reagents
-
Peptide: HSV-gB2 (498-505), sequence SSIEFARL (Purity >95%)
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Adjuvant System (Example):
-
CpG ODN 1826 (Th1-polarizing TLR9 agonist)
-
Incomplete Freund's Adjuvant (IFA)
-
-
Buffers and Media:
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (R10 Medium)
-
-
Assay-Specific Reagents:
-
Mouse IFN-γ ELISpot Kit
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
ACK Lysing Buffer
-
Detailed Experimental Protocols
Protocol 1: Preparation of Peptide-Adjuvant Emulsion
This protocol describes the preparation of a water-in-oil emulsion using CpG ODN and IFA, a common method for inducing robust T-cell responses.
-
Peptide Reconstitution: Reconstitute the lyophilized SSIEFARL peptide in sterile PBS or DMSO to a stock concentration of 1 mg/mL. Note: If using DMSO, ensure the final concentration in the injection volume is less than 1%.
-
Antigen/Adjuvant Mixture: For a group of 10 mice (100 µL/mouse), prepare the aqueous phase.
-
Peptide: 50 µ g/mouse -> 500 µg total -> 500 µL of 1 mg/mL stock.
-
CpG ODN 1826: 25 µ g/mouse -> 250 µg total.
-
Add sterile PBS to bring the total aqueous volume to 500 µL.
-
-
Emulsification:
-
Add 500 µL of Incomplete Freund's Adjuvant (IFA) to the 500 µL aqueous mixture (1:1 ratio).
-
Vortex vigorously for at least 20-30 minutes or until a thick, white emulsion forms.
-
Quality Control: Test the emulsion by dropping a small amount into a beaker of water. A stable emulsion will not disperse and will remain as a cohesive droplet.
-
Protocol 2: In Vivo Immunization of Mice
-
Animal Handling: Acclimatize C57BL/6 mice for at least one week prior to the experiment.
-
Prime Immunization (Day 0):
-
Load a 1 mL syringe with a 25-27 gauge needle with the prepared emulsion.
-
Inject each mouse subcutaneously (s.c.) at the base of the tail with 100 µL of the emulsion (containing 50 µg peptide and 25 µg CpG).
-
-
Boost Immunization (Day 14):
-
Prepare a fresh batch of the peptide-adjuvant emulsion as described in Protocol 1.
-
Inject each mouse with a second 100 µL dose, again subcutaneously.
-
-
Endpoint: Schedule tissue harvest for 7-10 days after the boost immunization (e.g., Day 21-24) for peak immune response analysis.
Protocol 3: In Vivo Cytotoxicity Assay
This assay measures the functional ability of the induced CTLs to kill target cells in vivo.
-
Target Cell Preparation (Day of Assay):
-
Prepare a single-cell suspension from the spleen of a naive, non-immunized C57BL/6 mouse.
-
Lyse red blood cells using ACK buffer.
-
Split the splenocyte population into two equal halves in separate tubes.
-
-
Peptide Pulsing and Labeling:
-
Target Population: To the first tube, add SSIEFARL peptide to a final concentration of 1-2 µM. Incubate for 1 hour at 37°C. Wash cells, then label with a high concentration of CFSE (e.g., 5 µM) to create the CFSEhigh population.
-
Control Population: To the second tube, add no peptide. Label these cells with a low concentration of CFSE (e.g., 0.5 µM) to create the CFSElow population.
-
-
Cell Injection:
-
Wash both cell populations thoroughly to remove excess peptide and CFSE.
-
Mix the CFSEhigh and CFSElow populations together in a 1:1 ratio.
-
Inject approximately 10-20 x 10⁶ total cells in 200 µL of sterile PBS intravenously (i.v.) into previously immunized mice and naive control mice.
-
-
Analysis (18-24 hours post-injection):
-
Harvest spleens from recipient mice and prepare single-cell suspensions.
-
Analyze the cells by flow cytometry, gating on the CFSE-positive populations.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio in Immunized / Ratio in Naive)] x 100 where Ratio = (% CFSE_high / % CFSE_low)
-
Protocol 4: IFN-γ ELISpot Assay
The ELISpot assay quantifies the frequency of antigen-specific T-cells based on their cytokine secretion at a single-cell level.
-
Plate Coating (Day 1):
-
Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35% ethanol for 1 minute, then wash 3x with sterile PBS.
-
Coat the plate with an anti-mouse IFN-γ capture antibody (typically 5-10 µg/mL in sterile PBS).
-
Incubate overnight at 4°C.
-
-
Cell Plating (Day 2):
-
Wash the plate to remove unbound capture antibody and block with R10 medium for at least 2 hours at 37°C.
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Plate the splenocytes (e.g., 2 x 10⁵ cells/well) in the coated plate.
-
Create triplicate wells for each condition:
-
Stimulation: Add SSIEFARL peptide (final concentration 5-10 µg/mL).
-
Negative Control: Add media only (no peptide).
-
Positive Control: Add a mitogen like Concanavalin A.
-
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Spot Development (Day 3):
-
Discard cells and wash the plate with PBS-Tween.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash, then add streptavidin-alkaline phosphatase (ALP) or -horseradish peroxidase (HRP) conjugate and incubate for 45-60 minutes.
-
Wash thoroughly and add the appropriate substrate (e.g., BCIP/NBT for ALP). Develop until distinct spots emerge.
-
Stop the reaction by washing with tap water. Allow the plate to dry completely.
-
-
Analysis: Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Signaling Pathway Visualization
The HSV-gB2 (498-505) peptide is an exogenous peptide that, when introduced via a vaccine, is processed and presented through the MHC Class I pathway to activate CD8+ T-cells. Adjuvants like CpG ODN activate Antigen Presenting Cells (APCs) through Toll-Like Receptors (TLRs), enhancing this process.
Caption: Activation of CD8+ T-cells via peptide vaccine with TLR adjuvant.
References
Application Note & Protocol: IFN-γ ELISPOT Assay for Detection of HSV-gB₂ (498-505) Specific T-Cells
Audience: This document is intended for researchers, scientists, and drug development professionals involved in immunology, virology, and vaccine development.
Introduction The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2] This technique is particularly valuable for monitoring T-cell immune responses to specific antigens. This protocol provides a detailed methodology for performing an Interferon-gamma (IFN-γ) ELISPOT assay to detect and enumerate T-cells responding to the immunodominant peptide from Herpes Simplex Virus glycoprotein B, HSV-gB₂ (498-505). This peptide, with the sequence Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu (SSIEFARL), is a well-characterized epitope for CD8+ T-cells.[3][4][5] The assay is a crucial tool for vaccine efficacy studies and for investigating the cellular immune response in infectious diseases.
Principle of the ELISPOT Assay The ELISPOT assay is a modification of the sandwich ELISA technique. The process begins with a 96-well plate equipped with a polyvinylidene difluoride (PVDF) membrane, which is coated with a capture antibody specific for the analyte of interest, in this case, IFN-γ. Peripheral Blood Mononuclear Cells (PBMCs) are then added to the wells and stimulated with the HSV-gB₂ (498-505) peptide. T-cells that recognize the peptide become activated and secrete IFN-γ. This secreted cytokine is immediately captured by the immobilized antibodies in the direct vicinity of the secreting cell. After an incubation period, the cells are washed away. A second, biotinylated antibody that recognizes a different epitope on the IFN-γ molecule is added, followed by an enzyme-conjugated streptavidin (e.g., alkaline phosphatase). Finally, a precipitating substrate (e.g., BCIP/NBT) is added, which is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion. Each spot represents a single IFN-γ-secreting cell, allowing for precise quantification of the antigen-specific T-cell frequency.
Experimental Protocol
1. Materials and Reagents
-
Plate: 96-well PVDF membrane ELISPOT plate
-
Peptide: HSV-gB₂ (498-505), sequence SSIEFARL
-
Antibodies:
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
-
Cells: Freshly isolated or cryopreserved human PBMCs with high viability (>95%)
-
Reagents:
-
Ethanol (35%, sterile)
-
Sterile Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., PBS + 1% BSA)
-
Cell Culture Medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin)
-
Streptavidin-Alkaline Phosphatase (Streptavidin-AP)
-
BCIP/NBT substrate solution
-
Deionized water
-
-
Controls:
-
Negative Control: Cells with medium only (no peptide).
-
Positive Control: Cells with a mitogen like Phytohemagglutinin (PHA).
-
-
Equipment:
-
37°C, 5% CO₂ humidified incubator
-
Pipettes and sterile tips
-
Reagent reservoirs
-
Plate washer (optional)
-
Automated ELISPOT reader or stereomicroscope
-
2. Plate Preparation (Day 1)
-
Activate Membrane: Add 20 µL of 35% ethanol to each well. Incubate for a maximum of 1 minute. The membrane will turn from white to a translucent gray.
-
Wash: Gently empty the wells. Wash the plate 5 times with 200 µL/well of sterile water to completely remove the ethanol.
-
Coat with Capture Antibody: Dilute the anti-human IFN-γ capture antibody to its optimal concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate (e.g., with aluminum foil) and incubate overnight at 4°C.
3. Assay Procedure (Day 2)
-
Wash and Block: Decant the capture antibody solution. Wash the plate 5 times with 200 µL/well of sterile PBS. To prevent non-specific binding, add 200 µL of blocking buffer to each well and incubate for at least 2 hours at room temperature.
-
Prepare Cells:
-
If using cryopreserved PBMCs, thaw them quickly and wash twice to remove DMSO. Let the cells rest for at least 1 hour at 37°C in culture medium before use.
-
Count viable cells using a method like Trypan Blue exclusion. The viability should be above 95%.
-
Resuspend the cells in culture medium to a final concentration of 2.5 x 10⁶ cells/mL. This will yield 250,000 cells per 100 µL.
-
-
Prepare Stimulants:
-
HSV-gB₂ Peptide: Reconstitute and dilute the peptide to a working concentration (typically 1-10 µg/mL).
-
Positive Control: Prepare PHA at its recommended concentration.
-
-
Plate Seeding:
-
Decant the blocking buffer and tap the plate gently on absorbent paper.
-
Add 100 µL of the cell suspension (250,000 cells) to the appropriate wells.
-
Add 20 µL of the HSV-gB₂ peptide solution to the experimental wells.
-
Add 20 µL of PHA solution to the positive control wells.
-
Add 20 µL of culture medium to the negative control wells.
-
-
Incubation: Cover the plate and incubate at 37°C in a 5% CO₂ humidified incubator for 15-20 hours. Do not disturb the plate during this time to ensure distinct spot formation.
4. Detection and Spot Development (Day 3)
-
Cell Removal: Decant the plate to remove cells. Wash the plate 5 times with 200 µL/well of PBS.
-
Add Detection Antibody: Dilute the biotinylated anti-human IFN-γ detection antibody in blocking buffer. Add 100 µL to each well. Incubate for 2 hours at room temperature.
-
Wash: Decant the detection antibody. Wash the plate 5 times with 200 µL/well of PBS.
-
Add Enzyme Conjugate: Dilute the Streptavidin-AP conjugate in blocking buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Final Wash: Decant the enzyme conjugate. Wash the plate 5 times with 200 µL/well of PBS.
-
Develop Spots: Add 100 µL of ready-to-use BCIP/NBT substrate to each well. Monitor spot development visually, which can take 5-30 minutes. Dark purple spots will appear.
-
Stop Development: Stop the reaction by washing the plate thoroughly with running deionized water.
-
Dry and Analyze: Remove the underdrain of the plate and allow the membrane to dry completely in the dark. Count the spots using an automated ELISPOT reader or manually with a stereomicroscope.
Data Presentation
The results are expressed as the number of Spot Forming Cells (SFCs) per number of plated cells (e.g., SFCs per 10⁶ PBMCs). A positive response is typically defined as a spot count in the peptide-stimulated wells that is at least twice the count in the negative control wells and above a minimum threshold (e.g., 10 spots).
Table 1: Representative ELISPOT Data
| Well Condition | Cell Number per Well | Stimulant | Mean SFCs per Well | SFCs per 10⁶ PBMCs |
| Negative Control | 250,000 | Medium Only | 4 | 16 |
| Positive Control | 250,000 | PHA (5 µg/mL) | 485 | 1940 |
| Experimental | 250,000 | HSV-gB₂ (498-505) (5 µg/mL) | 122 | 488 |
Visualizations
References
Application Notes and Protocols: Chromium-51 Release Assay for Measuring the Cytotoxicity of HSV-gB Specific CTLs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus (HSV) infection is a widespread human health concern, with glycoprotein B (gB) being a major component of the viral envelope and a key target for the host immune response. Cytotoxic T Lymphocytes (CTLs) are critical in recognizing and eliminating virus-infected cells, thereby controlling viral spread. The chromium-51 (⁵¹Cr) release assay is a highly sensitive and well-established method for quantifying the cytotoxic activity of CTLs. This application note provides a detailed protocol for utilizing the ⁵¹Cr release assay to specifically measure the cytotoxic potential of CTLs targeting HSV-gB. Understanding the efficacy of this specific CTL response is paramount for the development of novel vaccines and immunotherapies against HSV.
The principle of the assay is based on the labeling of target cells (expressing HSV-gB) with radioactive sodium chromate (Na₂⁵¹CrO₄). Viable cells retain the ⁵¹Cr intracellularly. When HSV-gB specific CTLs (effector cells) recognize and lyse the target cells, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is directly proportional to the number of target cells killed by the CTLs. By measuring the radioactivity, the percentage of specific lysis can be calculated, providing a quantitative measure of CTL cytotoxicity.[1]
Data Presentation
Quantitative data from the chromium-51 release assay should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide an illustrative example of how to structure the raw data and the calculated results for an experiment assessing the cytotoxicity of HSV-gB specific CTLs.
Table 1: Illustrative Raw Data (Counts Per Minute - CPM) from a 4-hour ⁵¹Cr Release Assay
| Effector:Target (E:T) Ratio | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Average CPM |
| Controls | ||||
| Spontaneous Release | 250 | 265 | 240 | 251.67 |
| Maximum Release | 4500 | 4550 | 4480 | 4510.00 |
| Experimental Groups | ||||
| 100:1 | 3850 | 3910 | 3880 | 3880.00 |
| 50:1 | 3200 | 3250 | 3180 | 3210.00 |
| 25:1 | 2500 | 2560 | 2490 | 2516.67 |
| 12.5:1 | 1800 | 1840 | 1790 | 1810.00 |
| 6.25:1 | 1100 | 1150 | 1080 | 1110.00 |
| No Effector Cells | 255 | 260 | 245 | 253.33 |
Table 2: Calculated Percentage of Specific Lysis
| Effector:Target (E:T) Ratio | Average Experimental Release (CPM) | Spontaneous Release (CPM) | Maximum Release (CPM) | % Specific Lysis |
| 100:1 | 3880.00 | 251.67 | 4510.00 | 85.20% |
| 50:1 | 3210.00 | 251.67 | 4510.00 | 69.48% |
| 25:1 | 2516.67 | 251.67 | 4510.00 | 53.19% |
| 12.5:1 | 1810.00 | 251.67 | 4510.00 | 36.60% |
| 6.25:1 | 1110.00 | 251.67 | 4510.00 | 20.16% |
| No Effector Cells | 253.33 | 251.67 | 4510.00 | 0.04% |
Experimental Protocols
Materials
-
Target Cells: A suitable cell line that can be infected with HSV or transfected to express HSV-gB (e.g., fibroblasts, HeLa cells).
-
Effector Cells: Isolated and expanded HSV-gB specific CTLs.
-
Virus: Herpes Simplex Virus (strain of interest).
-
Radioisotope: Sodium chromate (Na₂⁵¹CrO₄) in a sterile, isotonic solution.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Lysis Buffer: 1% Triton X-100 or 1M HCl.
-
Scintillation Fluid and Vials (for liquid scintillation counting) or Gamma Counter Tubes.
-
96-well round-bottom microplates.
-
Centrifuge.
-
Gamma counter or liquid scintillation counter.
Part 1: Preparation and Labeling of Target Cells
-
Target Cell Culture: Culture target cells to a sufficient density. Ensure the cells are in a healthy, log-phase of growth.
-
Infection/Transfection (if applicable):
-
For virally infected targets: Infect the target cells with HSV at an appropriate multiplicity of infection (MOI) and incubate for a period sufficient to allow for gB expression on the cell surface (typically 18-24 hours).
-
For transfected targets: Use a suitable transfection method to introduce a plasmid encoding HSV-gB into the target cells. Select for stable expression if required.
-
-
Harvest and Wash: Gently harvest the target cells and wash them twice with serum-free culture medium by centrifugation (e.g., 200 x g for 5 minutes).
-
Resuspend: Resuspend the cell pellet in a small volume of culture medium (e.g., 100 µL).
-
⁵¹Cr Labeling: Add 100 µCi of Na₂⁵¹CrO₄ to the cell suspension.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a humidified CO₂ incubator, gently mixing every 20-30 minutes to ensure uniform labeling.
-
Washing: After incubation, wash the labeled target cells three times with a large volume of complete culture medium to remove unincorporated ⁵¹Cr. This is a critical step to reduce spontaneous release.
-
Final Resuspension: Resuspend the washed, labeled target cells in complete culture medium at a concentration of 1 x 10⁵ cells/mL.
Part 2: Cytotoxicity Assay
-
Plate Setup:
-
Add 100 µL of complete culture medium to all wells of a 96-well round-bottom plate.
-
Prepare serial dilutions of the effector cells (HSV-gB specific CTLs) in the plate to achieve the desired Effector:Target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1, 6.25:1). A common approach is to add 100 µL of the highest concentration of effector cells to the first wells and then perform 2-fold serial dilutions down the plate.
-
-
Addition of Target Cells: Add 100 µL of the labeled target cell suspension (1 x 10⁴ cells) to each well. The final volume in each well will be 200 µL.
-
Control Wells:
-
Spontaneous Release: Add 100 µL of labeled target cells to wells containing only 100 µL of complete culture medium (no effector cells). This measures the amount of ⁵¹Cr released without any CTL-mediated killing.
-
Maximum Release: Add 100 µL of labeled target cells to wells and then add 20 µL of lysis buffer (e.g., 1% Triton X-100) to completely lyse the cells. This determines the total amount of ⁵¹Cr incorporated into the target cells.
-
-
Incubation: Centrifuge the plate at 50 x g for 3 minutes to initiate cell-cell contact, and then incubate for 4-6 hours at 37°C in a humidified CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
Transfer: Carefully transfer 100 µL of the supernatant from each well to a corresponding tube for gamma counting or a well in a scintillation plate for liquid scintillation counting.
Part 3: Measurement of ⁵¹Cr Release and Data Analysis
-
Radioactivity Measurement: Measure the radioactivity (Counts Per Minute - CPM) in each supernatant sample using a gamma counter or a liquid scintillation counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula[1]:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: CPM from wells containing both effector and target cells.
-
Spontaneous Release: Average CPM from wells with target cells and medium only.
-
Maximum Release: Average CPM from wells with target cells and lysis buffer.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the Chromium-51 Release Assay.
CTL-Mediated Killing of an HSV-gB Expressing Target Cell
Caption: CTL Signaling Pathways Leading to Target Cell Lysis.
References
Application Notes and Protocols for using HSV-gB2 (498-505) Tetramers in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Histocompatibility Complex (MHC) tetramers are powerful reagents used in flow cytometry to detect and quantify antigen-specific T cells.[1] This technology utilizes four MHC molecules, each presenting a specific peptide epitope, which are biotinylated and bound to a streptavidin-fluorochrome conjugate.[2] This tetrameric structure provides stable binding to multiple T-cell receptors (TCRs), enabling the identification and analysis of rare T-cell populations.[2][3]
This document provides detailed application notes and protocols for the use of HSV-gB2 (498-505) tetramers. The HSV-gB2 (498-505) peptide, with the amino acid sequence SSIEFARL, is an immunodominant, H-2Kb-restricted epitope from the Herpes Simplex Virus (HSV) glycoprotein B.[4] These tetramers are primarily used to identify and characterize mouse CD8+ T cells specific for this viral antigen in various research contexts, including infection and vaccine development.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Parameters
| Reagent/Parameter | Concentration/Setting | Incubation Time | Incubation Temperature | Notes |
| Cell Suspension (PBMCs) | 1-2 x 10^6 cells/well | N/A | N/A | For 96-well U-bottom plate format. |
| Cell Suspension (Cell Lines) | 2-4 x 10^5 cells/well | N/A | N/A | For 96-well U-bottom plate format. |
| HSV-gB2 (498-505) Tetramer | 30 nM (titration recommended) | 20 minutes | Room Temperature (in the dark) | Initial titration is crucial for optimal staining intensity. |
| Surface Antibody Cocktail | Optimal concentration per reagent | 30 minutes | 4°C (in the dark) | Prepare cocktail based on individual antibody titration. |
| Intracellular Cytokine Stimulation | Varies (e.g., peptide, PMA/Ionomycin) | 1-6 hours | 37°C | Add protein transport inhibitors (e.g., Brefeldin A, Monensin) for the last 4-5 hours. |
| Fixation and Permeabilization | Per manufacturer's instructions | ~20 minutes | 4°C | Required for intracellular cytokine staining. |
| Intracellular Antibody Staining | Optimal concentration per reagent | 20-30 minutes | Room Temperature or 4°C | Can be performed simultaneously with tetramer staining in some protocols. |
| Centrifugation | 700g | 3 minutes | N/A | For washing steps in a 96-well plate format. |
Experimental Protocols
Protocol 1: Direct Ex Vivo Staining of Antigen-Specific CD8+ T Cells
This protocol is designed for the direct identification and enumeration of HSV-gB2 (498-505)-specific CD8+ T cells from peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions.
Materials:
-
Cells of interest (e.g., mouse splenocytes or PBMCs)
-
FACS Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
HSV-gB2 (498-505) Tetramer (fluorochrome-conjugated)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD3, viability dye)
-
96-well U-bottom plate
-
Flow Cytometer
Procedure:
-
Prepare a single-cell suspension of your cells of interest.
-
Aliquot 1-2 x 10^6 PBMCs or 2-4 x 10^5 cells from a cell line into a 96-well U-bottom plate.
-
Wash the cells by adding 200 µl of FACS buffer and centrifuging at 700g for 3 minutes. Discard the supernatant.
-
Dilute the HSV-gB2 (498-505) tetramer to its optimal concentration (e.g., 30 nM) in FACS buffer.
-
Resuspend the cell pellet in 40 µl of the diluted tetramer solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells once with cold FACS buffer.
-
Prepare a cocktail of surface antibodies (e.g., anti-CD8, anti-CD3) at their predetermined optimal concentrations in FACS buffer.
-
Resuspend the cell pellet in the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for analysis on a flow cytometer.
Protocol 2: Combined Tetramer and Intracellular Cytokine Staining (ICS)
This protocol allows for the functional characterization of antigen-specific T cells by measuring cytokine production following in vitro restimulation.
Materials:
-
Cells of interest (e.g., mouse splenocytes)
-
Complete RPMI medium
-
Stimulant (e.g., SSIEFARL peptide, PMA/Ionomycin)
-
Protein transport inhibitors (e.g., Brefeldin A, Monensin)
-
FACS Buffer
-
HSV-gB2 (498-505) Tetramer
-
Surface and intracellular antibodies (e.g., anti-CD8, anti-IFN-γ, anti-TNF-α)
-
Fixation/Permeabilization Buffer Kit
-
96-well U-bottom plate
-
Flow Cytometer
Procedure:
-
Prepare a single-cell suspension and adjust to a concentration of 1-2 x 10^6 cells/ml in complete RPMI medium.
-
Add the stimulant (e.g., SSIEFARL peptide at 1-10 µg/ml) to the cells. Include appropriate negative (unstimulated) and positive (e.g., PMA/Ionomycin) controls.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Add protein transport inhibitors (e.g., Brefeldin A) and incubate for an additional 4-5 hours.
-
Wash the cells with FACS buffer.
-
Proceed with staining for surface markers and the HSV-gB2 (498-505) tetramer as described in Protocol 1, steps 4-10.
-
After surface staining, wash the cells and proceed to fix and permeabilize them according to the manufacturer's protocol for the chosen kit.
-
Prepare a cocktail of intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) in permeabilization buffer.
-
Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail.
-
Incubate for 20-30 minutes at room temperature or 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in FACS buffer for flow cytometry analysis.
Visualizations
Caption: TCR signaling pathway upon recognition of the HSV-gB2 peptide.
Caption: Workflow for combined tetramer and intracellular cytokine staining.
Caption: Relationship of flow cytometry reagents to the target T cell.
References
Application Notes and Protocols: Peptide Pulsing of Dendritìc Cells with HSV-gB2 (498-505) for T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The process of "peptide pulsing" involves loading DCs ex vivo with specific peptide antigens, which are then presented on Major Histocompatibility Complex (MHC) molecules to activate T-cells. This technique is fundamental in immunology research and is a cornerstone of DC-based immunotherapies for cancer and infectious diseases.
This document provides detailed protocols for pulsing murine bone marrow-derived dendritic cells (BMDCs) with the Herpes Simplex Virus 1 (HSV-1) glycoprotein B-derived peptide, gB2 (498-505; sequence SSIEFARL). This peptide is a well-characterized, immunodominant epitope presented by the murine MHC class I molecule H-2Kb, leading to the activation of antigen-specific CD8+ cytotoxic T-lymphocytes (CTLs).
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful peptide pulsing of dendritic cells and subsequent T-cell activation, compiled from various experimental sources.
| Parameter | Recommended Range | Notes |
| Peptide Pulsing | ||
| HSV-gB2 (498-505) Concentration | 1 - 10 µg/mL | Optimal concentration may vary; titration is recommended.[1][2] |
| Incubation Time | 1 - 4 hours | Longer incubations (up to 24 hours) have been reported, but shorter times are often sufficient.[1][3][4] |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| DC:T-Cell Co-culture | ||
| DC to T-Cell Ratio | 1:5 to 1:10 | Ratios as low as 1:1 and as high as 1:20 have been used. High DC ratios (e.g., 1:2) may induce T-cell anergy or apoptosis. |
| Co-culture Duration | 3 - 6 days | For proliferation assays (CFSE). For cytokine analysis, shorter incubations (6-96 hours) are common. |
| Cell Culture | ||
| BMDC Seeding Density | 2 x 106 cells/mL | In non-tissue culture treated plates. |
| GM-CSF Concentration | 20 - 40 ng/mL | For differentiation of bone marrow progenitors into DCs. |
| IL-4 Concentration | 10 - 20 ng/mL | Used in conjunction with GM-CSF for DC differentiation. |
Experimental Protocols
Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature DCs from murine bone marrow, which are optimal for peptide pulsing.
Materials:
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (rmGM-CSF)
-
Recombinant murine Interleukin-4 (rmIL-4)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
ACK lysing buffer (optional)
Procedure:
-
Harvest Bone Marrow:
-
Euthanize a 6-8 week old C57BL/6 mouse according to institutional guidelines.
-
Sterilize the mouse with 70% ethanol.
-
Aseptically dissect the femurs and tibias. Remove all muscle and connective tissue.
-
Place the bones in a petri dish containing ice-cold sterile PBS.
-
-
Isolate Progenitor Cells:
-
In a sterile biosafety cabinet, cut the ends of the bones.
-
Using a 27-gauge needle and a 10 mL syringe filled with cRPMI, flush the bone marrow into a sterile 50 mL conical tube.
-
Create a single-cell suspension by gently pipetting up and down.
-
Centrifuge the cells at 350 x g for 5 minutes.
-
-
Red Blood Cell Lysis (Optional):
-
If the pellet is visibly red, resuspend it in 1-2 mL of ACK lysing buffer and incubate for 1-2 minutes at room temperature.
-
Quench the lysis by adding 10 mL of cRPMI and centrifuge as before.
-
-
Cell Culture for DC Differentiation:
-
Resuspend the cell pellet in cRPMI supplemented with 20 ng/mL rmGM-CSF and 10 ng/mL rmIL-4.
-
Count the cells and adjust the concentration to 2 x 106 cells/mL.
-
Plate 10 mL of the cell suspension into a 100 mm non-tissue culture treated petri dish.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Feeding and Harvesting:
-
Day 3: Add 10 mL of fresh cRPMI containing 20 ng/mL rmGM-CSF and 10 ng/mL rmIL-4 to the plate.
-
Day 6: Gently swirl the plate and collect 10 mL of the media containing non-adherent cells. Centrifuge, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh cRPMI with cytokines. Add this back to the original plate.
-
Day 8: The non-adherent and loosely adherent cells are now immature DCs. Harvest these cells by gently pipetting the media over the plate surface. For a purer DC population, you can select for CD11c+ cells using magnetic-activated cell sorting (MACS).
-
Protocol 2: Peptide Pulsing of Immature Dendritic Cells
Materials:
-
Harvested immature BMDCs (from Protocol 1)
-
HSV-gB2 (498-505) peptide (SSIEFARL), lyophilized
-
Sterile, endotoxin-free DMSO or water for peptide reconstitution
-
Serum-free RPMI-1640 medium
-
Sterile PBS
Procedure:
-
Prepare Peptide Stock: Reconstitute the lyophilized HSV-gB2 (498-505) peptide in sterile DMSO to create a 1 mg/mL stock solution. Aliquot and store at -20°C or -80°C.
-
Harvest and Wash DCs: Collect the immature DCs from the culture plates. Wash the cells twice with sterile PBS by centrifuging at 350 x g for 5 minutes.
-
Peptide Pulsing:
-
Resuspend the washed DCs in serum-free RPMI-1640 at a concentration of 1 x 106 cells/mL.
-
Add the HSV-gB2 (498-505) peptide to the cell suspension to a final concentration of 1-10 µg/mL.
-
Incubate the cells in a 37°C, 5% CO2 incubator for 2 hours, gently mixing every 30 minutes.
-
-
Wash and Prepare for Co-culture:
-
After incubation, wash the peptide-pulsed DCs three times with cRPMI to remove any unbound peptide. This is crucial to prevent the carryover of free peptide into the T-cell co-culture.
-
Resuspend the final DC pellet in cRPMI and count the cells. The DCs are now ready for T-cell activation assays.
-
Protocol 3: T-Cell Activation Assays
A. T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of antigen-specific T-cells in response to peptide-pulsed DCs.
Materials:
-
Peptide-pulsed DCs (from Protocol 2)
-
Splenocytes from a mouse immunized with HSV or from a TCR-transgenic mouse with specificity for gB2 (498-505) (e.g., gBT-I mice).
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
FACS buffer (PBS with 2% FBS)
-
96-well round-bottom plates
Procedure:
-
Isolate and Label T-cells:
-
Prepare a single-cell suspension of splenocytes.
-
If necessary, enrich for CD8+ T-cells using a negative selection kit.
-
Resuspend cells at 1 x 107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold cRPMI. Incubate on ice for 5 minutes.
-
Wash the cells three times with cRPMI. Resuspend in cRPMI at 1 x 106 cells/mL.
-
-
Co-culture:
-
Plate 1 x 105 CFSE-labeled T-cells into each well of a 96-well round-bottom plate.
-
Add the peptide-pulsed DCs at a DC:T-cell ratio of 1:10 (i.e., 1 x 104 DCs per well).
-
Include controls: T-cells alone, T-cells with unpulsed DCs, and T-cells with DCs pulsed with an irrelevant peptide.
-
Incubate for 3-5 days at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD8).
-
Analyze by flow cytometry. Proliferating cells will show a serial halving of CFSE fluorescence intensity.
-
B. Intracellular Cytokine Staining (ICS)
This assay detects the production of effector cytokines (e.g., IFN-γ, TNF-α) by activated T-cells.
Materials:
-
Co-cultured cells from the proliferation assay setup (or a separate setup)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer
-
Fixation/Permeabilization buffers
-
Fluorescently-labeled antibodies against surface markers (CD3, CD8) and intracellular cytokines (IFN-γ, TNF-α).
Procedure:
-
Restimulation and Cytokine Trapping:
-
Set up the DC:T-cell co-culture as described above.
-
For the final 4-6 hours of a 24-72 hour incubation period, add a protein transport inhibitor (e.g., Brefeldin A at 1 µg/mL) to the culture wells.
-
-
Staining:
-
Harvest the cells and wash with FACS buffer.
-
Perform surface staining for CD3 and CD8 according to the antibody manufacturer's protocol.
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial kit or standard protocols.
-
Perform intracellular staining for IFN-γ and TNF-α.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD8+ T-cell population and analyze the expression of intracellular cytokines.
-
Visualizations
Caption: Experimental workflow for activating T-cells with peptide-pulsed dendritic cells.
Caption: TCR signaling cascade upon recognition of HSV-gB2 peptide on MHC-I.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low BMDC Yield or Viability | - Mouse age (too old) - Contamination (bacterial/fungal) - Incorrect cytokine concentration - Overly aggressive cell handling | - Use mice aged 6-12 weeks. - Maintain strict aseptic technique. - Titrate GM-CSF and IL-4 concentrations. - Avoid harsh pipetting; centrifuge at low speeds (300-400 x g). |
| Poor T-Cell Proliferation | - Inefficient peptide pulsing - Low viability of pulsed DCs - Incorrect DC:T-cell ratio - CFSE concentration is too high (toxic) - T-cells are not antigen-specific | - Titrate peptide concentration (1-10 µg/mL). - Ensure DCs are washed thoroughly but gently after pulsing. - Optimize the ratio (start with 1:10). - Titrate CFSE concentration (start with 1 µM) for each new lot. - Use T-cells from TCR-transgenic mice or confirm antigen exposure in immunized mice. |
| High Background in ICS | - Non-specific antibody binding - Dead cells present in the sample - Insufficient washing | - Include an Fc block step. Titrate antibodies. - Use a viability dye to exclude dead cells from analysis. - Ensure adequate washing steps after antibody incubations. |
| Weak Signal in ICS | - Inadequate stimulation time - Protein transport inhibitor added too early or for too long - Low frequency of antigen-specific T-cells | - Optimize co-culture duration before adding the inhibitor. - Add inhibitor for the last 4-6 hours of culture only. - Enrich for antigen-specific T-cells or increase the total number of T-cells in the co-culture. |
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Route of Immunization with Peptide-pulsed Dendritic Cells Controls the Distribution of Memory and Effector T Cells in Lymphoid Tissues and Determines the Pattern of Regional Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Stimulation of Splenocytes with HSV-gB2 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro stimulation of murine splenocytes with Herpes Simplex Virus Glycoprotein B2 (HSV-gB2) peptides. This document outlines detailed protocols for key immunological assays, presents quantitative data from relevant studies, and visualizes the underlying biological processes.
Introduction
Herpes Simplex Virus (HSV) infection is a widespread human health concern. Glycoprotein B (gB) is a critical component of the viral envelope and a major target for the host immune response, particularly T-cells. The in vitro stimulation of splenocytes with specific HSV-gB2 peptides is a fundamental technique to study cell-mediated immunity to HSV, evaluate vaccine candidates, and screen antiviral therapeutics. This document provides detailed methodologies for assessing T-cell activation, proliferation, and cytokine secretion in response to HSV-gB2 peptide stimulation.
Data Presentation
The following tables summarize quantitative data from studies investigating the response of murine splenocytes to stimulation with HSV gB-derived peptides. The immunodominant peptide for C57BL/6 mice is gB498-505 (SSIEFARL).
Table 1: IFN-γ Secretion by Splenocytes in Response to HSV-gB Peptide Stimulation (ELISpot Assay)
| Mouse Strain | Peptide | Stimulation Time (hours) | Mean Spot Forming Cells (SFC) / 10^6 Splenocytes (± SD) | Reference |
| C57BL/6 | gB498-505 (SSIEFARL) | 48 | ~400 (specific response) | [1] |
| C57BL/6 | gB498-505 (SSIEFARL) | Not Specified | Enhanced in CD25-depleted mice (~4-fold increase) | [1] |
Note: The number of SFC can vary significantly based on the immunization protocol, peptide concentration, and specific experimental conditions.
Table 2: Cytokine Profile of Splenocytes Stimulated with HSV-gB Peptide
| Mouse Strain | Peptide | Cytokine | Concentration (pg/mL) | Assay | Reference |
| C57BL/6 | gB498-505 (SSIEFARL) | IFN-γ | High | ELISA | |
| C57BL/6 | gB498-505 (SSIEFARL) | IL-2 | High | ELISA | |
| C57BL/6 | gB498-505 (SSIEFARL) | IL-12 | High | ELISA | |
| C57BL/6 | gB498-505 (SSIEFARL) | IL-4 | Low | ELISA |
Note: This table represents a qualitative summary of expected cytokine profiles. Actual concentrations will vary.
Table 3: T-Cell Proliferation in Response to HSV-gB Peptide Stimulation
| Mouse Strain | Peptide | Assay | Readout | Result | Reference |
| C57BL/6 | gB498-505 (SSIEFARL) | [3H]Thymidine incorporation | Counts Per Minute (CPM) | Significant increase over unstimulated control | [1] |
| C57BL/6 | gB498-505 (SSIEFARL) | CFSE dilution | Percentage of divided cells | Dose-dependent proliferation of CD8+ T-cells |
Experimental Protocols
Protocol 1: Isolation of Murine Splenocytes
This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen.
Materials:
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
ACK (Ammonium-Chloride-Potassium) lysing buffer
-
Sterile 70 µm cell strainer
-
Sterile petri dish
-
Syringe plunger
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Euthanize the mouse using a CO2 chamber followed by cervical dislocation.
-
Sterilize the abdomen with 70% ethanol.
-
Make a small incision in the skin and peritoneum to expose the spleen.
-
Carefully remove the spleen and place it in a petri dish containing 5 mL of sterile PBS.
-
Gently mash the spleen through the 70 µm cell strainer into a 50 mL conical tube using the plunger of a sterile syringe.
-
Rinse the petri dish and the cell strainer with an additional 10 mL of PBS to collect any remaining cells.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of ACK lysing buffer to lyse red blood cells. Incubate for 2-3 minutes at room temperature.
-
Add 10 mL of complete RPMI to stop the lysis.
-
Centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 10 mL of complete RPMI.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density for downstream applications.
Protocol 2: In Vitro Stimulation of Splenocytes with HSV-gB2 Peptide for ELISpot Assay
This protocol details the procedure for performing an Enzyme-Linked Immunospot (ELISpot) assay to quantify IFN-γ secreting cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Mouse IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
HSV-gB2 peptide stock solution (e.g., 1 mg/mL in DMSO)
-
Complete RPMI
-
Recombinant murine IL-2
-
Sterile PBS
-
PBS with 0.05% Tween-20 (PBST)
-
Blocking buffer (e.g., RPMI with 10% FBS)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash 3 times with sterile water.
-
Coat the wells with mouse IFN-γ capture antibody diluted in sterile PBS overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
The next day, wash the plate 3 times with sterile PBS.
-
Block the wells with 200 µL of blocking buffer for at least 2 hours at 37°C.
-
Prepare splenocytes at a concentration of 2 x 10^6 cells/mL in complete RPMI.
-
Dilute the HSV-gB2 peptide to the desired final concentration (e.g., 1-10 µg/mL) in complete RPMI.
-
Wash the plate 3 times with sterile PBS.
-
Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well.
-
Add 100 µL of the peptide solution to the appropriate wells. For negative controls, add 100 µL of medium alone. For a positive control, use a mitogen like Concanavalin A.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Detection and Development:
-
Wash the plate 3 times with PBST.
-
Add the biotinylated mouse IFN-γ detection antibody diluted in PBST with 1% BSA and incubate for 2 hours at room temperature.
-
Wash the plate 3 times with PBST.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate 4 times with PBST and then 2 times with PBS.
-
Add the substrate solution and monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol describes the detection of intracellular cytokines in peptide-stimulated splenocytes.
Materials:
-
Splenocytes (from Protocol 1)
-
HSV-gB2 peptide
-
Complete RPMI
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
FACS tubes or 96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Adjust splenocytes to 1-2 x 10^7 cells/mL in complete RPMI.
-
Add 1 x 10^6 cells to each well of a 96-well U-bottom plate.
-
Add the HSV-gB2 peptide to a final concentration of 1-10 µg/mL.
-
Incubate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Block Fc receptors with anti-mouse CD16/CD32 for 10-15 minutes on ice.
-
Add the cocktail of surface staining antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining:
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Wash the cells with permeabilization/wash buffer.
-
Add the cocktail of intracellular cytokine antibodies and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
Resuspend the cells in FACS buffer.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on viable, single cells, and then on specific T-cell populations (e.g., CD3+CD4+ or CD3+CD8+) to determine the percentage of cytokine-producing cells.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro stimulation of splenocytes and subsequent analysis.
Caption: Experimental workflow for the in vitro stimulation of splenocytes.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in T-cell activation upon recognition of the HSV-gB2 peptide presented by an antigen-presenting cell (APC).
T-Cell Receptor (TCR) Signaling Cascade
Caption: T-Cell Receptor (TCR) signaling cascade upon peptide recognition.
NF-κB Activation Pathway via TLR2
While TCR engagement is the primary driver of the adaptive immune response to peptides, the whole gB protein can also activate innate immune signaling pathways. HSV-1 gB has been shown to be a ligand for Toll-like receptor 2 (TLR2), leading to the activation of NF-κB.[2][3] This pathway may be relevant in the context of whole-protein or virus stimulation but is less likely to be directly activated by a short synthetic peptide.
Caption: NF-κB activation pathway initiated by HSV glycoprotein B.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. The Herpes Simplex Virus 1-Encoded Envelope Glycoprotein B Activates NF-κB through the Toll-Like Receptor 2 and MyD88/TRAF6-Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The herpes simplex virus 1-encoded envelope glycoprotein B activates NF-κB through the Toll-like receptor 2 and MyD88/TRAF6-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of HSV-gB2 (498-505) Peptide in Vaccine Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus (HSV) infection is a widespread global health concern with no effective vaccine currently available. The development of a successful HSV vaccine is a critical priority to prevent and control the transmission of both HSV-1 and HSV-2. A promising avenue in subunit vaccine design is the use of specific, immunodominant epitopes that can elicit a robust and targeted cell-mediated immune response. One such epitope is the HSV-gB2 (498-505) peptide, with the sequence SSIEFARL. This peptide is an immunodominant, H-2Kb-restricted epitope from the HSV glycoprotein B (gB) and is a cross-reactive target for cytotoxic T-lymphocytes (CTLs) against both HSV-1 and HSV-2.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers utilizing the HSV-gB2 (498-505) peptide in the development of novel vaccine candidates.
Peptide Specifications
| Property | Value |
| Sequence (Single Letter) | SSIEFARL |
| Sequence (Three Letter) | Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu |
| Molecular Weight | 922.06 g/mol |
| Purity (HPLC) | >95% |
| MHC Restriction | H-2Kb |
| Source | Synthetic |
| Immunological Feature | Immunodominant CTL epitope |
Applications in Vaccine Research
The HSV-gB2 (498-505) peptide is a valuable tool for several applications in HSV vaccine research, primarily in preclinical murine models:
-
Screening of Adjuvants and Delivery Systems: The peptide can be formulated with various adjuvants and delivery platforms (e.g., lipopeptides, laser-assisted topical application) to assess their ability to enhance the peptide's immunogenicity.[5]
-
Evaluation of Vaccine Efficacy: Vaccine candidates incorporating the HSV-gB2 (498-505) epitope can be evaluated for their protective efficacy against HSV challenge in susceptible mouse models.
-
Immunological Studies: The peptide is used to stimulate and detect specific CD8+ T-cell responses in immunized animals through various assays, providing insights into the mechanism of protection.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies utilizing the HSV-gB2 (498-505) peptide in different vaccine formulations.
Table 1: Immunogenicity of HSV-gB2 (498-505)-Based Vaccines in Mice
| Vaccine Formulation | Adjuvant/Delivery System | Immunization Route | Key Findings | Reference |
| HSV-gB (498-505) + HSV-gD (49-89) | Laser + 5% Imiquimod Cream | Intradermal | Significantly increased frequency of HSV-gB (498-505)-specific CD8+ T cells and GzmB(+) CD8+ T cells in draining lymph nodes compared to peptide with imiquimod alone. | |
| Th-CTL Lipopeptide (PADRE + gB 498-505 + Pam2Cys) | TLR-2 agonist (Pam2Cys) | Intravaginal | Induced a high percentage of HSV-gB (498-505)-specific CD8+ T cells (approx. 8.7%) in wild-type mice. This response was significantly lower in TLR2-/- mice. | |
| Recombinant Listeria monocytogenes expressing gB (498-505) | Live bacterial vector | Intravenous | Triggered a robust CD8+ T cell response resulting in protective immunity against HSV infection. |
Table 2: Protective Efficacy of HSV-gB2 (498-505)-Based Vaccines
| Vaccine Formulation | Challenge Model | Protection Endpoint | Results | Reference |
| Laser Adjuvant-Assisted Peptide Vaccine | Intravaginal HSV-2 Challenge (Mouse) | Survival and Disease Score | Induced protective immunity against genital herpes infection and disease. | |
| Th-CTL Lipopeptide | Intravaginal HSV-2 Challenge (Mouse) | Survival and Viral Titer | Protected against genital HSV-2 challenge. Immunized TLR2-/- and MyD88-/- mice showed earlier death and higher vaginal HSV-2 titers. |
Experimental Protocols
Protocol 1: Intradermal Immunization with Laser Adjuvant in Mice
This protocol is adapted from studies using a laser adjuvant-assisted peptide vaccine.
Materials:
-
HSV-gB2 (498-505) peptide vaccine formulation (e.g., covalently linked to a T-helper epitope like HSV-gD 49-89).
-
5% Imiquimod cream.
-
FDA-approved nonablative diode laser.
-
C57BL/6 mice (6-8 weeks old).
-
Anesthesia (e.g., isoflurane).
-
Clippers and depilatory cream.
Procedure:
-
Anesthetize the mice.
-
Shave the lower flank skin and apply a depilatory cream to remove remaining hair.
-
Topically apply 5% imiquimod cream to the shaved area.
-
Expose the imiquimod-treated skin to the nonablative diode laser for 60 seconds.
-
Immediately following laser treatment, administer the peptide vaccine (e.g., 100 µg) intradermally (i.d.) in saline.
-
Administer a booster immunization 7 days after the primary immunization following the same procedure.
-
Collect draining lymph nodes at desired time points (e.g., day 15 and day 85 post-primary immunization) for immunological analysis.
Protocol 2: Intravaginal Lipopeptide Immunization in Mice
This protocol is based on studies utilizing a TLR-2 agonist lipopeptide vaccine.
Materials:
-
Th-CTL lipopeptide vaccine (e.g., PADRE-gB(498-505) with a TLR-2 agonist like Pam2Cys).
-
C57BL/6 mice (6-8 weeks old).
-
Anesthesia (e.g., isoflurane).
-
Micropipette.
Procedure:
-
Anesthetize the mice.
-
Administer the lipopeptide vaccine intravaginally (IVAG) using a micropipette.
-
Administer a booster immunization two weeks after the primary immunization.
-
Harvest inguinal lymph nodes and spleens 10 days after the second immunization for analysis of T-cell responses.
Protocol 3: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is a general guide for detecting HSV-gB2 (498-505)-specific IFN-γ producing CD8+ T cells.
Materials:
-
Single-cell suspension from lymph nodes or spleen of immunized mice.
-
HSV-gB2 (498-505) peptide (SSIEFARL).
-
Brefeldin A (Golgi transport inhibitor).
-
Cell culture medium.
-
Anti-mouse CD8 antibody (fluorochrome-conjugated).
-
Anti-mouse IFN-γ antibody (fluorochrome-conjugated).
-
Fixation and permeabilization buffers.
-
FACS buffer (PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension from the desired lymphoid organs.
-
Resuspend cells at 1-5 x 10^6 cells/mL in culture medium.
-
Stimulate the cells with the HSV-gB2 (498-505) peptide (e.g., 1 µg/mL) in the presence of Brefeldin A for 5-6 hours at 37°C. Include an unstimulated control.
-
After stimulation, wash the cells with FACS buffer.
-
Stain for the surface marker CD8 by incubating with the anti-CD8 antibody.
-
Fix the cells using a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain for intracellular IFN-γ by incubating with the anti-IFN-γ antibody in permeabilization buffer.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the percentage of IFN-γ+ cells within the CD8+ T cell population.
Protocol 4: Intravaginal HSV-2 Challenge in Mice
This protocol outlines the procedure for challenging immunized mice with HSV-2.
Materials:
-
Immunized and control C57BL/6 mice.
-
Medroxyprogesterone acetate (Depo-Provera).
-
HSV-2 stock of known titer (e.g., strain 186 or MS).
-
Anesthesia (e.g., isoflurane).
-
Micropipette.
Procedure:
-
Five days prior to infection, subcutaneously inject mice with 2 mg of medroxyprogesterone acetate to synchronize their estrous cycle and increase susceptibility to infection.
-
On the day of challenge, anesthetize the mice.
-
Dilute the HSV-2 stock to the desired challenge dose (e.g., 50-100 x LD50) in an appropriate buffer.
-
Carefully inoculate the mice intravaginally with the virus suspension (e.g., 20 µl).
-
Maintain the mice under anesthesia on their backs for 10 minutes to allow for viral absorption.
-
Monitor the mice daily for signs of disease (e.g., genital erythema, inflammation, hind-limb paralysis) and survival for at least 21 days.
-
Vaginal washes can be collected at various time points to determine viral titers.
Visualizations
Experimental Workflow
Caption: General experimental workflow for HSV-gB2 (498-505) vaccine studies.
TLR-2 Signaling Pathway for Lipopeptide Vaccines
Caption: TLR2 signaling pathway activated by lipopeptide vaccines.
Clinical Perspective
While preclinical studies using the HSV-gB2 (498-505) peptide have shown promise in eliciting protective T-cell responses, it is important to note that as of late 2025, there are no FDA-approved HSV vaccines. Most clinical trials for HSV vaccines have focused on subunit vaccines containing larger glycoproteins like gD2 and gB2, live-attenuated viruses, or mRNA-based platforms. The HSV-gB2 (498-505) epitope, while a powerful tool for preclinical research and understanding of T-cell immunity, has not been the central component of a vaccine candidate in major human clinical trials. Future vaccine strategies may incorporate such potent T-cell epitopes in multi-epitope formulations to enhance the breadth and efficacy of the induced immune response.
References
- 1. The Murine Intravaginal HSV-2 Challenge Model for Investigation of DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel Synthetic Lipopeptides as Potential Mucosal Adjuvants Enhanced SARS-CoV-2 rRBD-Induced Immune Response [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Intracellular Cytokine Staining of IFN-γ in Response to HSV-gB2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) is a powerful technique used to identify, phenotype, and quantify cytokine-producing cells at the single-cell level using flow cytometry.[1] This method is crucial for understanding cell-mediated immunity, particularly in response to viral infections and vaccine candidates. Interferon-gamma (IFN-γ) is a key cytokine in the antiviral immune response, primarily produced by T lymphocytes and Natural Killer (NK) cells.[2][3] Its production is a critical indicator of a robust cellular immune response to pathogens like Herpes Simplex Virus type 2 (HSV-2).
These application notes provide a detailed protocol for the detection of IFN-γ in peripheral blood mononuclear cells (PBMCs) following stimulation with peptides derived from HSV-2 glycoprotein B (gB2), a major target for the host immune response. The protocol outlines cell preparation, antigen-specific stimulation, intracellular staining, and flow cytometric analysis.
Signaling Pathway for IFN-γ Production
Upon recognition of HSV-gB2 peptides presented by antigen-presenting cells (APCs), T cells initiate a signaling cascade that leads to the production of IFN-γ. This process involves T cell receptor (TCR) engagement, co-stimulatory signals, and downstream activation of transcription factors that drive IFN-γ gene expression.
Caption: T-Cell Activation and IFN-γ Production Pathway.
Experimental Workflow
The general workflow for intracellular cytokine staining involves stimulating cells to induce cytokine production, treating with a protein transport inhibitor to trap cytokines intracellularly, staining for cell surface markers, fixing and permeabilizing the cells, and finally staining for intracellular cytokines before analysis by flow cytometry.
Caption: Experimental Workflow for Intracellular Cytokine Staining.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Human PBMCs | Commercial vendor or isolated from whole blood | N/A |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| HSV-gB2 Peptide Pool | JPT Peptide Technologies | PM-HSV2-gB |
| Brefeldin A | BioLegend | 420601 |
| Anti-human CD3 Antibody | BioLegend | 300430 |
| Anti-human CD4 Antibody | BioLegend | 317440 |
| Anti-human CD8 Antibody | BioLegend | 344738 |
| Anti-human IFN-γ Antibody | BioLegend | 502510 |
| Fixation/Permeabilization Solution | BD Biosciences | 554714 |
| Flow Cytometry Staining Buffer | BD Biosciences | 554656 |
| Live/Dead Fixable Viability Dye | Thermo Fisher Scientific | L34975 |
Detailed Experimental Protocol
This protocol is designed for the analysis of IFN-γ production in human PBMCs in response to HSV-gB2 peptides.
1. Preparation of Cells
-
Thaw cryopreserved human PBMCs rapidly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube and slowly add 10 mL of pre-warmed complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of complete RPMI medium.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue or an automated cell counter. Adjust cell concentration to 1-2 x 10^7 cells/mL.
2. Cell Stimulation
-
Plate 1-2 x 10^6 cells in 1 mL of complete RPMI medium into 12 or 24-well plates or round-bottom 96-well plates.
-
Add the HSV-gB2 peptide pool to a final concentration of 1-2 µg/mL per peptide.
-
Controls:
-
Unstimulated Control: Add an equivalent volume of sterile PBS or DMSO (vehicle for peptides).
-
Positive Control: Stimulate cells with a mitogen such as phorbol 12-myristate 13-acetate (PMA) at 25-50 ng/mL and ionomycin at 0.5-1 µg/mL.
-
-
Incubate cells at 37°C in a 5% CO2 incubator for a total of 4-6 hours.
-
For the final 2-4 hours of incubation, add a protein transport inhibitor such as Brefeldin A to a final concentration of 5-10 µg/mL to block cytokine secretion.
3. Surface Staining
-
After stimulation, harvest the cells and transfer them to FACS tubes.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
(Optional but recommended) Stain for viability by resuspending the cell pellet in 100 µL of PBS containing a live/dead fixable dye and incubate for 20 minutes at room temperature, protected from light. Wash once with Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the appropriate dilutions of fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
4. Fixation and Permeabilization
-
After the final wash, resuspend the cell pellet in 100-250 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of 1X Permeabilization/Wash Buffer.
5. Intracellular Staining
-
Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X Permeabilization/Wash Buffer containing the fluorescently conjugated anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of 1X Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
6. Flow Cytometry Acquisition and Analysis
-
Acquire samples on a flow cytometer. Ensure that single-stain controls are used for compensation.
-
Collect a sufficient number of events (e.g., 100,000-500,000 total events) to accurately quantify rare cytokine-producing cell populations.
-
Analyze the data using appropriate flow cytometry analysis software. Gate on lymphocytes, singlets, and live cells before identifying T cell subsets (e.g., CD3+, CD4+, CD8+) and quantifying the percentage of IFN-γ positive cells within each subset.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Cell Concentration | 1-2 x 10^7 cells/mL | Higher concentrations can improve cell-cell contact. |
| HSV-gB2 Peptide Concentration | 1-2 µg/mL per peptide | Titration may be necessary for optimal stimulation. |
| PMA Concentration | 25-50 ng/mL | Positive control for stimulation. |
| Ionomycin Concentration | 0.5-1 µg/mL | Positive control for stimulation. |
| Total Stimulation Time | 4-6 hours | Optimal time can vary depending on the specific cytokine. |
| Protein Transport Inhibitor Incubation | 2-4 hours | Add for the final hours of stimulation. |
| Brefeldin A Concentration | 5-10 µg/mL | |
| Surface Antibody Staining Time | 30 minutes | At 4°C. |
| Fixation Time | 20 minutes | At 4°C. |
| Intracellular Antibody Staining Time | 30 minutes | At 4°C. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low/No IFN-γ Signal in Positive Control | Inactive PMA/Ionomycin | Use fresh or properly stored reagents. |
| Ineffective protein transport inhibitor | Ensure correct concentration and incubation time. | |
| Problem with anti-IFN-γ antibody | Use a validated antibody clone and titrate for optimal concentration. | |
| High Background Staining | Inadequate washing | Increase the number of wash steps. |
| Antibody concentration too high | Titrate antibodies to determine the optimal concentration. | |
| Dead cells | Use a viability dye to exclude dead cells from the analysis. | |
| Loss of Surface Marker Expression | Epitope sensitive to fixation/permeabilization | Stain for surface markers before the fixation/permeabilization step. |
| Cell Clumping | Presence of DNA from dead cells | Add DNase to the cell suspension. |
Conclusion
This protocol provides a robust framework for the detection and quantification of HSV-gB2-specific IFN-γ-producing T cells. Adherence to proper controls, including unstimulated and positive controls, is essential for accurate data interpretation. Optimization of peptide concentrations and incubation times may be necessary for specific experimental systems. This assay is a valuable tool for evaluating cellular immune responses in the context of HSV-2 infection and vaccine development.
References
- 1. Intracellular Cytokine Staining Assays - Functional Assessment Using Flow Cytometry - KCAS Bio [kcasbio.com]
- 2. Interferon-Gamma Modulation of the Local T Cell Response to Alphavirus Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon γ and Its Important Roles in Promoting and Inhibiting Spontaneous and Therapeutic Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
storage and stability of lyophilized HSV-gB2 (498-505) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of the lyophilized HSV-gB2 (498-505) peptide.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for the lyophilized HSV-gB2 (498-505) peptide?
For optimal stability, lyophilized peptides should be stored in a freezer at -20°C or -80°C, protected from light and moisture.[1][2][3][4] Under these conditions, the peptide can remain stable for years.[2] For short-term storage of a few weeks to months, refrigeration at 4°C is acceptable.
2. How should I handle the lyophilized peptide upon receiving it?
Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, as moisture can significantly reduce long-term stability.
3. What is the recommended procedure for reconstituting the HSV-gB2 (498-505) peptide?
The HSV-gB2 (498-505) peptide, with the sequence Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu, is generally soluble in sterile water. For reconstitution, use a sterile, high-purity solvent. If you need to prepare a stock solution, it is advisable to use a sterile buffer. For cellular assays, ensure the solvent is appropriate for your experimental system.
4. How should I store the HSV-gB2 (498-505) peptide after reconstitution?
Peptide solutions are far less stable than their lyophilized form. For short-term storage, a peptide solution can be kept at 4°C for up to 30 days, though this can vary. For longer-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C. This is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.
5. What factors can negatively impact the stability of the HSV-gB2 (498-505) peptide?
Several factors can compromise the stability of the peptide:
-
Moisture: Lyophilized peptides are hygroscopic and can absorb moisture, which promotes degradation.
-
Temperature Fluctuations: Repeated freeze-thaw cycles are detrimental to peptide stability. Frost-free freezers should be avoided for long-term storage due to their temperature cycling.
-
Oxidation: While the HSV-gB2 (498-505) sequence (SSIEFARL) does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still be a concern over long periods. Storing under an inert gas like nitrogen or argon can mitigate this.
-
Contamination: Microbial or chemical contamination can degrade the peptide. Always use sterile handling techniques and high-purity solvents.
Storage Condition Summary
| Storage Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | Room Temperature | Several Weeks | Acceptable for short periods (e.g., shipping). |
| 4°C (Refrigerated) | Several Months | Keep dry and sealed. | |
| -20°C to -80°C | Years | Recommended for long-term storage. Protect from light. Avoid frost-free freezers. | |
| Reconstituted Solution | 4°C (Refrigerated) | Up to 30 days (variable) | Prone to microbial growth; use sterile buffer. |
| -20°C to -80°C | Up to 1-6 months | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Reduced or No Activity in Functional Assays (e.g., CTL stimulation) | 1. Peptide Degradation: Improper storage, multiple freeze-thaw cycles. 2. Incorrect Concentration: Errors in weighing or reconstitution, especially due to the peptide's hygroscopic nature. 3. TFA Interference: Residual trifluoroacetic acid (TFA) from purification may interfere with cellular assays. | 1. Verify Storage: Ensure the peptide was stored at -20°C or -80°C and aliquoted after reconstitution. 2. Confirm Concentration: Use a fresh vial to prepare a new stock solution. Consider peptide quantification if the issue persists. 3. TFA Removal: If TFA interference is suspected, consider TFA removal services or using a different peptide salt form if available. |
| Visible Precipitates in Reconstituted Solution | 1. Low Solubility: The peptide may not be fully dissolved in the chosen solvent. 2. Aggregation: High concentration or inappropriate buffer pH can lead to peptide aggregation. 3. Contamination: The solution may be contaminated. | 1. Aid Solubilization: Briefly sonicate the solution. 2. Optimize Conditions: Try reconstituting at a lower concentration. Ensure the buffer pH is appropriate. 3. Filter Solution: Use a 0.22 µm filter to sterilize and remove aggregates before use in sensitive assays. |
| Inconsistent or Non-Reproducible Experimental Results | 1. Peptide Instability: The peptide stock may be degrading over time. 2. Endotoxin Contamination: Can cause variability in immunological assays. 3. Weighing Errors: Static charge on lyophilized powder can make accurate weighing difficult. | 1. Use Fresh Aliquots: Always use a fresh, previously unthawed aliquot for each experiment. 2. Use Endotoxin-Free Reagents: Ensure all solvents and materials are endotoxin-free. Use peptides specified for low endotoxin levels if necessary. 3. Improve Weighing Technique: Use an anti-static gun or weigh boat to minimize static effects. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized HSV-gB2 (498-505) Peptide
Objective: To properly solubilize the lyophilized peptide for experimental use while minimizing degradation.
Materials:
-
Vial of lyophilized HSV-gB2 (498-505) peptide
-
Desiccator
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS)
-
Sterile, low-retention polypropylene microtubes
-
Calibrated micropipettes and sterile tips
Methodology:
-
Equilibration: Place the sealed vial of lyophilized peptide in a desiccator and allow it to warm to room temperature for at least 20-30 minutes. This prevents water condensation on the peptide.
-
Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If solubility is an issue, brief sonication in a water bath can be used.
-
Aliquoting: Immediately after dissolution, divide the stock solution into single-use aliquots in sterile, low-retention microtubes. The volume of each aliquot should be sufficient for one experiment to avoid reusing thawed solutions.
-
Storage: Store the aliquots at -20°C or -80°C until use. Record the date of reconstitution and concentration on each tube.
Protocol 2: Assessment of Peptide Stability by RP-HPLC
Objective: To assess the purity and detect potential degradation of the HSV-gB2 (498-505) peptide over time.
Materials:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
-
C18 column
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
Peptide samples (freshly reconstituted and stored)
Methodology:
-
Sample Preparation: Prepare a sample of freshly reconstituted peptide at a known concentration (e.g., 1 mg/mL). Prepare corresponding samples from stored aliquots that are being tested for stability.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Gradient: 5% to 65% Solvent B over 30 minutes.
-
Injection Volume: 20 µL
-
-
Data Acquisition: Inject the freshly prepared sample to establish a reference chromatogram. Then, inject the stored samples under identical conditions.
-
Data Analysis:
-
Compare the chromatograms of the stored samples to the reference sample.
-
Calculate the purity of the peptide by determining the area of the main peak relative to the total area of all peaks.
-
The appearance of new peaks or a significant decrease in the main peak's area indicates peptide degradation.
-
Visualizations
References
Technical Support Center: Chromium-51 Release Assay Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific lysis in chromium-51 (⁵¹Cr) release assays.
Troubleshooting Guide: High Non-Specific (Spontaneous) Lysis
High spontaneous release of ⁵¹Cr from target cells, in the absence of effector cells, can mask the specific cytotoxic effects and lead to unreliable data. An acceptable spontaneous release is generally considered to be below 20% of the maximum release, with ideal levels being under 10%.[1] If you are experiencing high non-specific lysis, consult the following guide to identify and address potential causes.
Diagram: Troubleshooting Flowchart for High Non-Specific Lysis
Caption: A flowchart to diagnose and resolve common causes of high non-specific lysis.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of spontaneous ⁵¹Cr release?
A1: Generally, a spontaneous release of less than 20% of the maximum release is considered acceptable for a valid assay. However, for optimal results and a better signal-to-noise ratio, it is highly recommended to aim for a spontaneous release of less than 10% of the maximum release.[1] High spontaneous release can indicate issues with target cell health or assay conditions.
| Spontaneous Release (%) | Interpretation | Recommended Action |
| < 10% | Ideal | Proceed with the experiment. |
| 10% - 20% | Acceptable | Proceed with caution; consider optimizing for lower background. |
| > 20% | High | Troubleshoot the assay before proceeding. |
Q2: How does the health of target cells affect non-specific lysis?
A2: The health and viability of target cells are critical for a successful chromium release assay. Unhealthy or dying cells have compromised membrane integrity and will spontaneously leak ⁵¹Cr, leading to high background lysis. It is crucial to use target cells that are in the mid-logarithmic growth phase and exhibit greater than 95% viability as assessed by a method such as trypan blue exclusion.
Q3: Can the handling of cells during the assay increase spontaneous release?
A3: Yes, mechanical stress during cell handling can damage target cells and cause them to release ⁵¹Cr. To minimize this, follow these gentle handling practices:
-
Pipetting: Use wide-bore pipette tips and avoid vigorous pipetting or vortexing of cell suspensions.[2]
-
Centrifugation: Use the lowest possible centrifugation speed and time required to pellet the cells (e.g., 100-200 x g for 5-10 minutes).
-
Resuspension: Gently resuspend cell pellets by slowly pipetting up and down or by gentle swirling.
Q4: Could my fetal bovine serum (FBS) be causing high background lysis?
A4: Yes, components in FBS can contribute to non-specific cell lysis. There are two primary ways FBS can cause issues:
-
Complement Activity: Serum contains complement proteins that can cause complement-mediated lysis of target cells. This can be mitigated by heat-inactivating the FBS.
-
Serum Toxicity: Some cell lines may be sensitive to certain lots of FBS, leading to increased cell death.
Troubleshooting Steps:
-
Heat-Inactivate FBS: This is a common method to destroy heat-labile complement proteins.
-
Test Different FBS Lots: If you suspect serum toxicity, test different lots of FBS to find one that supports healthy cell growth with low background lysis.
-
Use Serum-Free Media: Adapting your cells to a serum-free medium can eliminate the variability and potential toxicity associated with FBS.
Q5: How do I optimize the ⁵¹Cr labeling process to reduce cell damage?
A5: The chromium labeling process itself can be toxic to cells if not optimized. Key parameters to consider are the concentration of ⁵¹Cr and the incubation time.
| Parameter | Recommendation | Rationale |
| ⁵¹Cr Concentration | Use the lowest concentration that provides a sufficient signal (typically 50-100 µCi per 1x10⁶ cells). | High concentrations of chromium can be toxic to cells. |
| Incubation Time | Incubate for the shortest time necessary for adequate labeling (usually 1-2 hours). | Prolonged exposure to ⁵¹Cr can increase cell stress and death.[2] |
Always perform a pilot experiment to determine the optimal labeling conditions for your specific target cells.
Q6: Can effector cells contribute to non-specific lysis?
A6: While less common, effector cells can sometimes cause non-specific lysis of target cells. To test for this, include a control where effector cells are co-incubated with unlabeled target cells and another control with effector cells alone to measure any inherent release of factors that might lyse target cells. Optimizing the effector-to-target (E:T) ratio can also help minimize non-specific killing. Start with a range of E:T ratios to determine the optimal window for specific lysis without excessive background.
Q7: What is the impact of mycoplasma contamination on the assay?
A7: Mycoplasma contamination is a serious and often undetected problem in cell culture that can significantly impact the results of a chromium release assay. Mycoplasma can alter cell metabolism, induce apoptosis, and affect cell membrane integrity, all of which can lead to increased spontaneous ⁵¹Cr release. It is crucial to regularly test your cell lines for mycoplasma contamination.
Experimental Protocols
Protocol 1: Heat Inactivation of Fetal Bovine Serum (FBS)
This protocol describes the standard procedure for heat-inactivating FBS to destroy complement proteins.
Materials:
-
Frozen Fetal Bovine Serum (FBS)
-
Water bath set to 56°C
-
Sterile, empty bottle for control temperature monitoring
-
Sterile conical tubes for aliquoting
Procedure:
-
Thaw the frozen FBS overnight in a refrigerator (2-8°C) or in a 37°C water bath. If using a water bath, remove the bottle as soon as it has thawed to avoid overheating.
-
Gently swirl the thawed FBS to ensure a homogenous mixture.
-
Pre-heat the water bath to 56°C. Place a control bottle containing an equal volume of water in the bath to monitor the temperature.
-
Once the water in the control bottle reaches 56°C, place the bottle of FBS in the water bath.
-
Incubate for 30 minutes, gently swirling the bottle every 5-10 minutes to ensure even heating.
-
After 30 minutes, immediately transfer the FBS bottle to an ice bath to cool it down rapidly.
-
Aseptically aliquot the heat-inactivated FBS into smaller, sterile conical tubes for storage at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Sequential Adaptation of Cells to Serum-Free Medium
This protocol provides a step-by-step guide for gradually weaning cells off serum-containing medium to a serum-free formulation. This method is generally less harsh on cells than direct adaptation.
Materials:
-
Healthy, actively growing cell culture in serum-containing medium (viability >90%)
-
Serum-containing complete medium
-
Serum-free complete medium
Procedure:
-
Passage 1 (75% Serum-Containing: 25% Serum-Free):
-
Split your cells at your normal subculture ratio into a new flask containing a mixture of 75% of the original serum-containing medium and 25% of the new serum-free medium.
-
Culture the cells until they reach the desired confluency. Monitor cell viability and morphology.
-
-
Passage 2 (50% Serum-Containing: 50% Serum-Free):
-
Subculture the cells from the previous step into a medium containing a 1:1 mixture of serum-containing and serum-free media.
-
Continue to monitor the culture.
-
-
Passage 3 (25% Serum-Containing: 75% Serum-Free):
-
Subculture the cells into a medium containing 25% serum-containing medium and 75% serum-free medium.
-
-
Passage 4 (100% Serum-Free):
-
Subculture the cells into 100% serum-free medium.
-
At this stage, the cells should be adapted to the serum-free conditions. Continue to culture for at least three passages in 100% serum-free medium to ensure stable growth.
-
Note: If at any stage the cell viability drops significantly or growth slows dramatically, maintain the cells at the previous serum concentration for a few more passages before proceeding with the next reduction step.
Visualization of Experimental Workflow
Diagram: Chromium-51 Release Assay Workflow
Caption: A simplified workflow of the chromium-51 release assay.
References
Technical Support Center: Enhancing T-Cell Proliferation in Response to HSV-gB (498-505)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance T-cell proliferation in response to the Herpes Simplex Virus glycoprotein B peptide (498-505), SSIEFARL.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the HSV-gB (498-505) peptide in T-cell research?
The HSV-gB (498-505) peptide, with the amino acid sequence SSIEFARL, is an immunodominant epitope for CD8+ T-cells in C57BL/6 mice infected with Herpes Simplex Virus 1 (HSV-1).[1][2] This means that a significant portion, estimated to be between 70% and 90%, of the entire CD8+ T-cell response to HSV-1 is directed against this specific peptide.[1][2] Its immunodominance makes it a crucial target for studying T-cell activation, proliferation, and the development of potential vaccines and immunotherapies against HSV.
Q2: What are the key signals required for optimal CD8+ T-cell activation and proliferation in response to HSV-gB (498-505)?
Optimal activation and proliferation of naïve CD8+ T-cells require three key signals:
-
Signal 1 (Antigen Recognition): The T-cell receptor (TCR) on the CD8+ T-cell recognizes the HSV-gB (498-505) peptide presented by the Major Histocompatibility Complex (MHC) class I molecule on the surface of an antigen-presenting cell (APC).[3]
-
Signal 2 (Co-stimulation): Co-stimulatory molecules, such as CD28 on the T-cell, bind to their ligands, like CD80 and CD86, on the APC. This signal is crucial for preventing T-cell anergy (a state of unresponsiveness) and promoting survival and proliferation.
-
Signal 3 (Cytokine Stimulation): Inflammatory cytokines provide a third signal that further enhances T-cell proliferation, differentiation into effector cells, and memory formation. Key cytokines for CD8+ T-cell responses include Interleukin-12 (IL-12), Type I Interferons (IFN-α/β), and Interleukin-2 (IL-2).
Q3: Which cytokines are most effective at enhancing the proliferation of HSV-gB (498-505) specific T-cells?
Several cytokines can be used to enhance the proliferation and effector function of HSV-gB (498-505) specific CD8+ T-cells:
-
IL-2: A potent T-cell growth factor that promotes clonal expansion and supports the differentiation of effector and memory T-cells.
-
IL-12: Acts as a "third signal" to enhance clonal expansion and promote the development of cytolytic activity and IFN-γ production.
-
Type I Interferons (IFN-α/β): Similar to IL-12, they can provide a critical third signal to boost T-cell expansion and effector functions.
-
IL-15 and IL-21: These cytokines can increase the sensitivity of naïve CD8+ T-cells to antigens and stimulate their proliferation. IL-15 is also crucial for the maintenance of memory CD8+ T-cells.
Troubleshooting Guide
Issue 1: Weak or no proliferation of T-cells in response to HSV-gB (498-505) peptide stimulation.
| Potential Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a dose-response curve to determine the optimal concentration of the HSV-gB (498-505) peptide. A typical starting range is 1-10 µg/mL. |
| Poor Cell Viability | Assess the viability of your T-cells or PBMCs before starting the assay using a method like Trypan Blue exclusion. Viability should be >90%. Ensure proper sample handling and cryopreservation techniques. |
| Insufficient Co-stimulation | Ensure your antigen-presenting cells (APCs) express adequate levels of co-stimulatory molecules (CD80/CD86). If using artificial APCs, ensure they are properly coated with co-stimulatory ligands. Alternatively, add anti-CD28 antibodies to the culture. |
| Inadequate Cytokine Support | Supplement the culture medium with T-cell growth factors such as IL-2 (e.g., 10-20 U/mL) to support proliferation. |
| Incorrect MHC Haplotype | The HSV-gB (498-505) peptide is presented by the H-2Kb MHC class I molecule. Ensure your T-cells and APCs are from a C57BL/6 background or another H-2b haplotype mouse strain. |
Issue 2: High background proliferation in unstimulated control wells.
| Potential Cause | Troubleshooting Step |
| Mitogenic Serum | Screen different lots of fetal bovine serum (FBS) for their mitogenic activity or consider using serum-free media. |
| Cell Culture Contamination | Check for signs of bacterial or fungal contamination. Use sterile techniques and consider adding penicillin/streptomycin to your culture medium. |
| Over-stimulation of Cells | If using polyclonal activators like PHA as a positive control, ensure there is no cross-contamination with your experimental wells. |
| Inadequate Washing | Ensure thorough washing of cells to remove any residual media components or stimulants before plating. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Reagents | Use the same lot of peptides, cytokines, and media for a set of experiments. Lot-to-lot variation can be a significant source of inconsistency. |
| Operator-dependent Differences | Standardize cell counting, plating, and washing techniques. Ensure consistent incubation times and conditions. |
| Donor-to-donor Variability | If using primary cells from different animals, be aware of biological variability. Include appropriate controls and use a sufficient number of animals to account for this. |
Quantitative Data Summary
Table 1: In Vitro Proliferation and Cytokine Production of HSV-gB (498-505)-Specific CD8+ T-cells
| Treatment | % of CD8+ T-cells Proliferating | IFN-γ Spot Forming Cells (SFCs) per 10,000 Splenocytes | Reference |
| (PAM)2-Th-CTL Lipopeptide | 5.63% (Tetramer+) | 150-178 | |
| (PAM)3-Th-CTL Lipopeptide | 8.42% (Tetramer+) | Not Reported | |
| CpG 1826 + SSIEFARL | Not Reported | ~150 (acute), ~50 (memory) | |
| VvgB498-505 | Not Reported | ~300 (acute), ~100 (memory) |
Note: Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
Protocol 1: T-cell Proliferation Assay using CFSE Dye Dilution
This protocol outlines the steps for measuring T-cell proliferation in response to the HSV-gB (498-505) peptide using Carboxyfluorescein succinimidyl ester (CFSE) labeling and flow cytometry.
-
Cell Preparation: Isolate splenocytes or lymph node cells from immunized or naïve C57BL/6 mice. Prepare a single-cell suspension at a concentration of 1-10 x 106 cells/mL in PBS.
-
CFSE Labeling: Add CFSE to the cell suspension at a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS). Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells and wash twice with complete RPMI medium to remove excess CFSE.
-
Cell Culture: Resuspend the CFSE-labeled cells in complete RPMI medium and plate them in a 96-well plate at a density of 2 x 105 cells/well.
-
Stimulation: Add the HSV-gB (498-505) peptide to the desired final concentration (e.g., 1 µg/mL). Include an unstimulated control (media only) and a positive control (e.g., anti-CD3/CD28 beads or PHA).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers such as CD8 and CD44. A viability dye should also be included.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on live, single CD8+ T-cells and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is for detecting the production of IFN-γ by HSV-gB (498-505)-specific T-cells.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or lymph node cells as described in Protocol 1.
-
Stimulation: Plate 1-2 x 106 cells per well in a 96-well plate. Stimulate the cells with the HSV-gB (498-505) peptide (e.g., 1 µg/mL) for 5-6 hours at 37°C. Include unstimulated and positive controls.
-
Inhibition of Protein Secretion: For the last 4-5 hours of stimulation, add a protein transport inhibitor, such as Brefeldin A or Monensin, to the culture to trap cytokines intracellularly.
-
Surface Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Stain for surface markers like CD8 for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature or on ice, protected from light.
-
Washing and Analysis: Wash the cells to remove excess antibody and resuspend them in FACS buffer. Analyze the samples on a flow cytometer.
Visualizations
Caption: Three-signal model of CD8+ T-cell activation.
Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.
References
- 1. The cytotoxic T-cell response to herpes simplex virus type 1 infection of C57BL/6 mice is almost entirely directed against a single immunodominant determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytotoxic T-Cell Response to Herpes Simplex Virus Type 1 Infection of C57BL/6 Mice Is Almost Entirely Directed against a Single Immunodominant Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokines and the Inception of CD8 T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
HSV Peptide Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for Herpes Simplex Virus (HSV) peptides. This resource is designed to assist researchers, scientists, and drug development professionals in effectively handling, dissolving, and utilizing HSV peptides in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized HSV peptides upon arrival?
For long-term stability, lyophilized HSV peptides should be stored at -20°C or, preferably, -80°C in a desiccator to protect them from moisture.[1][2][3][4][5] When stored correctly, lyophilized peptides can be stable for years. For short-term storage, they can be kept at room temperature for a few weeks to months, but this is not recommended for optimal preservation.
Q2: How should I handle the peptide vial before reconstitution?
Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator. This simple step prevents condensation from forming inside the vial, as moisture can significantly reduce the long-term stability of the peptide. After equilibration, briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
Q3: What is the general procedure for reconstituting a lyophilized HSV peptide?
-
Equilibrate and Centrifuge: As mentioned above, bring the vial to room temperature and centrifuge it.
-
Solvent Addition: Add the appropriate sterile solvent to the desired concentration. For many HSV peptides used in cell-based assays, sterile, distilled water, Dulbecco's Modified Eagle Medium (DMEM) without serum, or phosphate-buffered saline (PBS) are common choices.
-
Dissolution: Gently vortex or swirl the vial to distribute the solvent and dissolve the peptide. For peptides that are difficult to dissolve, brief sonication may be helpful.
-
Final Centrifugation: Centrifuge the vial again to bring down any peptide solution that may be on the cap or walls of the vial.
Q4: My HSV peptide is hydrophobic and won't dissolve in aqueous solutions. What should I do?
For hydrophobic HSV peptides, it is recommended to first dissolve them in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Once the peptide is fully dissolved in the organic solvent, you can slowly add the aqueous buffer to the desired final concentration. It is important to add the aqueous solution dropwise while gently agitating to prevent the peptide from precipitating.
Q5: How should I store my reconstituted HSV peptide solution?
Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (less than a week), the solution can be stored at 4°C. For long-term storage, it is essential to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This prevents degradation from multiple freeze-thaw cycles. Peptides containing amino acids like Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine are particularly prone to degradation in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve | Peptide is hydrophobic or has formed aggregates. | First, try gentle warming and sonication. If that fails, for hydrophobic peptides, use a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide before adding your aqueous buffer. The charge of the peptide can also influence solubility; acidic peptides dissolve better in basic buffers, and basic peptides in acidic buffers. |
| Precipitation observed after adding aqueous buffer to an organic solvent solution | The peptide is "crashing out" of solution due to a rapid change in solvent polarity. | Add the aqueous buffer very slowly (dropwise) to the peptide-organic solvent mixture while continuously and gently vortexing. This helps to maintain a more uniform solvent environment as the peptide is diluted. |
| Loss of peptide activity in experiments | Peptide degradation due to improper storage or handling. | Avoid multiple freeze-thaw cycles by aliquoting the stock solution. Store solutions at -20°C or -80°C. For peptides prone to oxidation (containing C, M, or W), use degassed, oxygen-free solvents. Ensure the pH of the storage buffer is between 5 and 7 for maximum stability. |
| Inconsistent experimental results | Inaccurate peptide concentration due to incomplete dissolution or adsorption to vials. | Ensure the peptide is fully dissolved before use; the solution should be clear. For very dilute solutions of hydrophobic peptides, consider using low-protein-binding tubes to prevent adsorption to the vial surface. |
Experimental Protocols & Data
Peptide Reconstitution Workflow
The following diagram illustrates the recommended workflow for reconstituting lyophilized HSV peptides.
Solubility of HSV-Related Peptides from Literature
The table below summarizes the solvents used for various HSV-related peptides as reported in scientific literature. This can serve as a starting point for determining the appropriate solvent for your specific peptide.
| Peptide Type | Sequence/Origin | Solvent(s) Used in Literature | Concentration | Reference |
| HSV gD-derived | N-Lys-Gln-Pro-Glu-Leu-Ala-Pro-Glu-Asp-Pro-Glu-Asp-C | Water | 5 mg/ml | |
| HSV gH-derived | Synthetic peptides | DMEM without serum | 3 mM | |
| Nectin-1-derived (hydrophilic) | Peptide N3, N4, N5 | Sterile distilled water | Not specified | |
| Nectin-1-derived (hydrophobic) | Peptide N1, N2 | Dimethyl sulfoxide (DMSO) | Not specified | |
| HSV-1 gK-derived | gK208–235 | Phosphate-buffered saline (PBS) | 55-600 µM |
Signaling Pathway: HSV Entry Inhibition by Peptides
Certain peptides are designed to inhibit HSV entry by interfering with the interaction between viral glycoproteins and host cell receptors. The diagram below illustrates this general mechanism of action.
References
Validation & Comparative
A Comparative Analysis of the Immunogenicity of HSV-gB2 (498-505) and RR1 (822-829) Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of two key H-2Kb-restricted cytotoxic T-lymphocyte (CTL) epitopes from Herpes Simplex Virus 1 (HSV-1): gB (498-505) derived from glycoprotein B and RR1 (822-829) from the large subunit of ribonucleotide reductase. Understanding the differential immunogenicity of these epitopes is critical for the rational design of HSV vaccines and immunotherapies.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the immunogenicity of HSV-gB2 (498-505) and RR1 (822-829).
Table 1: T-Cell Response Magnitudes
| Epitope | Protein Source | Dominance Status | Percentage of HSV-1-Specific CD8+ T-Cell Response in C57BL/6 Mice |
| gB (498-505) | Glycoprotein B (gB) | Immunodominant | 70-90%[1] |
| RR1 (822-829) | Ribonucleotide Reductase 1 (RR1) | Subdominant | <0.5% - ~5%[1][2] |
Table 2: MHC Class I Binding Affinity
| Epitope | MHC Allele | Binding Affinity (IC50) |
| gB (498-505) | H-2Kb | 0.8 nM[2] |
| RR1 (822-829) | H-2Kb | 2.1 nM[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay quantifies the percentage of antigen-specific T-cells by measuring the production of intracellular cytokines, such as interferon-gamma (IFN-γ), upon stimulation.
-
Cell Preparation: Isolate splenocytes or lymphocytes from the draining lymph nodes of HSV-1 infected C57BL/6 mice.
-
In Vitro Stimulation: Stimulate the isolated cells for 6 hours with peptide-pulsed target cells (e.g., peritoneal macrophages) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Use target cells pulsed with either the gB (498-505) or RR1 (822-829) peptide.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the cytotoxic T-lymphocyte population.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ in response to each peptide.
Chromium-51 (⁵¹Cr) Release Assay
This assay measures the cytotoxic activity of CTLs by quantifying the lysis of target cells.
-
Target Cell Labeling: Label target cells (e.g., EL4 cells) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.
-
Peptide Pulsing: Pulse the ⁵¹Cr-labeled target cells with either the gB (498-505) or RR1 (822-829) peptide.
-
Co-culture: Co-culture the peptide-pulsed target cells with effector CTLs (isolated from HSV-1 infected mice) at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the co-culture for 4-6 hours to allow for CTL-mediated target cell lysis.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant, which contains the ⁵¹Cr released from lysed cells.
-
Measurement of Radioactivity: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Spontaneous Release: Radioactivity released from target cells incubated without effector cells.
-
Maximum Release: Radioactivity released from target cells lysed with a detergent (e.g., Triton X-100).
-
Visualizations
MHC Class I Antigen Presentation Pathway
Caption: MHC Class I pathway for viral antigen presentation.
CTL Activation Signaling Cascade
Caption: Simplified CTL activation signaling pathway.
References
- 1. The Cytotoxic T-Cell Response to Herpes Simplex Virus Type 1 Infection of C57BL/6 Mice Is Almost Entirely Directed against a Single Immunodominant Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the Herpes Simplex Virus-Specific CD8+ T Cell Repertoire in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating T-Cell Response to HSV-gB₂ (498-505) Epitope: A Comparative Guide
For researchers and drug development professionals investigating Herpes Simplex Virus (HSV) immunotherapeutics, the validation of T-cell responses to specific epitopes is a critical step. This guide provides a comparative overview of methodologies used to validate the cytotoxic T-lymphocyte (CTL) response to the immunodominant HSV glycoprotein B epitope, gB₂ (498-505), with supporting experimental data and comparisons to alternative epitopes.
T-Cell Response to HSV-gB₂ (498-505) Epitope
The HSV-gB₂ (498-505) peptide, with the amino acid sequence SSIEFARL, is a well-characterized, immunodominant epitope of HSV.[1][2][3][4] It is recognized by CD8+ T-cells in the context of the H-2Kb major histocompatibility complex (MHC) class I molecule and is cross-reactive between HSV-1 and HSV-2.[1] Studies in C57BL/6 mice have shown that a significant portion, potentially 70-90%, of the entire HSV-1-specific CD8+ T-cell response is directed against this single determinant. This makes the gB₂ (498-505) epitope a crucial target for vaccine development and a benchmark for evaluating anti-HSV T-cell immunity.
Comparative Analysis of Validation Assays
The validation of a T-cell response to the gB₂ (498-505) epitope typically involves a combination of functional assays to quantify the frequency and cytotoxic capacity of epitope-specific T-cells. The most common methods include the ELISpot assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and the 51Cr release assay.
| Assay | Principle | Key Outputs | Advantages | Disadvantages |
| ELISpot | Measures the frequency of cytokine-secreting T-cells upon stimulation with the gB₂ (498-505) peptide. | Number of IFN-γ producing cells (spot-forming units) per million cells. | High sensitivity, quantitative, suitable for high-throughput screening. | Provides no information on the phenotype of the secreting cells. |
| Intracellular Cytokine Staining (ICS) | Detects the production of intracellular cytokines (e.g., IFN-γ, TNF-α) in response to epitope stimulation, allowing for phenotypic characterization of responding cells. | Percentage of CD8+ T-cells producing specific cytokines. | Provides multi-parameter data on cell phenotype and function. | Lower throughput than ELISpot, requires more complex data analysis. |
| 51Cr Release Assay | Measures the ability of epitope-specific CTLs to lyse target cells presenting the gB₂ (498-505) epitope. | Percentage of specific lysis of target cells. | Directly measures cytotoxic function. | Use of radioactive materials, less sensitive than cytokine-based assays. |
| Activation Induced Marker (AIM) Assay | Identifies and quantifies epitope-specific T-cells by measuring the upregulation of activation markers (e.g., CD137, CD40L) upon stimulation. | Frequency of AIM+ T-cells. | Does not require intracellular staining, can identify antigen-specific T-cells regardless of their cytokine profile. | The choice of markers is crucial and may vary depending on the T-cell subset. |
Experimental Data Summary
The following table summarizes representative quantitative data from studies validating the T-cell response to the HSV-gB₂ (498-505) epitope.
| Experimental Model | Assay | Measurement | Result | Reference |
| C57BL/6 mice immunized with a Th-CTL lipopeptide vaccine | ELISpot | IFN-γ producing CD8+ T-cells per 10^6 lymph node cells | ~400 | |
| C57BL/6 mice infected with HSV-1 | Intracellular IFN-γ staining | Percentage of gB(498-505)-specific CD8+ T-cells in draining lymph nodes | 70-90% of total HSV-1-specific CD8+ T-cell response | |
| In vitro stimulated splenocytes from immunized C57BL/6 mice | 51Cr Release Assay | Specific lysis of gB(498-505)-pulsed target cells | ~50% at an effector-to-target ratio of 90:1 |
Comparison with Alternative HSV Epitopes
While the gB₂ (498-505) epitope is immunodominant in C57BL/6 mice, other subdominant epitopes have been identified. Understanding the T-cell response to these alternatives is important for developing broadly protective vaccines.
| Epitope | Protein Source | MHC Restriction | T-Cell Response Characteristics |
| gB (498-505) | Glycoprotein B | H-2Kb | Immunodominant, elicits a strong CD8+ T-cell response. |
| RR1 (822-829) | Ribonucleotide Reductase 1 | H-2Kb | Subdominant, elicits a detectable but significantly lower CD8+ T-cell response compared to gB(498-505). |
| ICP27 (445-452) | Infected Cell Protein 27 | H-2Kb | Subdominant, T-cell responses are often undetectable in some experimental systems. |
Studies involving HSV-1 mutants lacking the gB(498-505) epitope have shown that the CD8+ T-cell response can be redirected towards these subdominant epitopes, highlighting the plasticity of the immune response.
Experimental Protocols
ELISpot Assay for IFN-γ Secretion
Objective: To quantify the frequency of gB₂ (498-505)-specific, IFN-γ-producing T-cells.
Methodology:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Wash the plate and block with sterile PBS containing 10% fetal bovine serum.
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals.
-
Add 2-5 x 10^5 cells per well.
-
Stimulate the cells with the gB₂ (498-505) peptide (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3 antibody).
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Incubate, wash, and then add streptavidin-alkaline phosphatase.
-
After a final wash, add a substrate solution to develop the spots.
-
Count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
Objective: To identify and quantify gB₂ (498-505)-specific CD8+ T-cells that produce IFN-γ.
Methodology:
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Stimulate 1-2 x 10^6 cells with the gB₂ (498-505) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Wash the cells and stain for surface markers, including CD8 and a viability dye.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IFN-γ with a fluorescently labeled antibody.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data by gating on live, CD8+ lymphocytes and then quantifying the percentage of IFN-γ positive cells.
51Cr Release Assay for Cytotoxicity
Objective: To measure the cytotoxic activity of gB₂ (498-505)-specific CTLs.
Methodology:
-
Label target cells (e.g., EL-4 cells, which are H-2Kb positive) with 51Cr by incubating with Na₂⁵¹CrO₄.
-
Wash the labeled target cells and pulse a portion with the gB₂ (498-505) peptide. The remaining unpulsed cells serve as a negative control.
-
Prepare effector cells (splenocytes or purified T-cells from immunized/infected animals) at various effector-to-target (E:T) ratios.
-
Co-culture the effector and target cells for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for T-Cell Response Validation
Caption: Workflow for validating T-cell response to HSV-gB₂ (498-505).
TCR Signaling Pathway Leading to CTL Effector Function
Caption: TCR signaling pathway in CD8+ T-cells.
References
A Comparative Guide to Cytotoxic T-Lymphocyte (CTL) Responses Against Herpes Simplex Virus Glycoprotein B Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cytotoxic T-lymphocyte (CTL) responses to various epitopes of Herpes Simplex Virus (HSV) glycoprotein B (gB), a key target for the host's immune defense and a major candidate for vaccine development. Understanding the nuances of CTL responses to different gB epitopes is crucial for designing effective immunotherapies and vaccines against HSV-1 and HSV-2.
Introduction to Glycoprotein B and CTL Responses
Glycoprotein B is an essential envelope protein in both HSV-1 and HSV-2, playing a critical role in viral entry into host cells.[1][2] It is a major target for both humoral and cellular immunity. Cytotoxic T-lymphocytes, particularly CD8+ T cells, are vital for controlling and clearing HSV infections by recognizing and eliminating infected cells.[3] These CTLs identify viral epitopes—short peptides derived from viral proteins like gB—presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules. The specific gB epitopes recognized and the characteristics of the CTL response can significantly influence the clinical outcome of the infection.
Comparative Analysis of CTL Responses to HSV-1 and HSV-2 gB Epitopes
The following tables summarize quantitative data on CTL responses to different gB epitopes from various studies. These studies highlight differences in immunodominance and functional capacity of CTLs in both human subjects and animal models.
Human CD4+ T-Cell Responses to HSV-1 Glycoprotein B Epitopes
CD4+ T cells, traditionally known as "helper" cells, can also exhibit direct cytotoxic activity and play a significant role in orchestrating the overall immune response.[4][5] A study comparing responses in asymptomatic and symptomatic HSV-1 seropositive individuals identified several key immunodominant CD4+ CTL epitopes.
| Epitope | Amino Acid Position | Recognition Profile | IFN-γ Production (Stimulation Index) | Cytotoxic Activity (% Specific Lysis) | Associated Clinical Status | Reference |
| gB166-180 | 166-180 | Strongly recognized by CD4+ T cells | High | Significant | Asymptomatic | |
| gB666-680 | 666-680 | Strongly recognized by CD4+ T cells | High | Significant | Asymptomatic | |
| gB661-675 | 661-675 | Preferentially recognized by CD4+ T cells | Moderate | Significant | Symptomatic |
Data synthesized from studies on T cells from HLA-DR-genotyped, clinically defined HSV-1-seropositive individuals.
Human CD8+ T-Cell Responses to HSV-1 Glycoprotein B Epitopes
CD8+ T cells are the primary effectors of cytotoxic immunity against viral infections. Their response to gB epitopes can differ between individuals with varying clinical presentations of HSV infection.
| Epitope | Amino Acid Position | HLA Restriction | Frequency in Asymptomatic vs. Symptomatic | Key Functional Attributes | Reference |
| gB183–191 | 183-191 | N/A | Higher frequency in asymptomatic individuals | Multifunctional (higher granzyme B and perforin expression) | |
| gB342–350 | 342-350 | N/A | Higher frequency in asymptomatic individuals | Multifunctional | |
| gB561–569 | 561-569 | N/A | Significantly higher numbers of Granzyme B+ CD8+ T cells in asymptomatic individuals | Higher Granzyme B expression |
Comparison based on studies of HSV gB epitope-specific effector and memory CD8+ T cells from individuals with ocular herpes.
Murine CD8+ T-Cell Responses to an Immunodominant HSV-1 gB Epitope
Animal models are instrumental in dissecting the dynamics of CTL responses during different phases of infection. The gB498–505 epitope is a well-characterized immunodominant epitope in C57BL/6 mice.
| Epitope | Amino Acid Sequence | Amino Acid Position | HLA/MHC Restriction | CTL Precursor Frequency (Primary Infection) | Role in Reinfection | Reference |
| gB498–505 | SSIEFARL | 498-505 | H-2Kb | ~1/12,000 lymph node cells | Not readily detected during reinfection, suggesting a primary role. |
Data from studies in C57BL/6 mice.
Experimental Methodologies
The data presented above were generated using a variety of sophisticated immunological assays. Below are outlines of the typical experimental protocols employed in these studies.
Epitope Mapping and T-Cell Proliferation Assays
-
Peptide Library Synthesis : A library of overlapping peptides (e.g., 15-mers overlapping by 10 amino acids) spanning the entire gB protein is synthesized.
-
PBMC Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of HSV-seropositive donors using Ficoll-Hypaque density gradient centrifugation.
-
T-Cell Stimulation : PBMCs are cultured in the presence of individual peptides or pools of peptides.
-
Proliferation Measurement : T-cell proliferation is measured by the incorporation of [3H]thymidine or by using fluorescent dyes like CFSE. The results are often expressed as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the peptide to the proliferation in the absence of the peptide.
Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Production
-
Plate Coating : ELISPOT plates are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Plating : Purified CD4+ or CD8+ T cells are plated along with antigen-presenting cells (APCs) and the specific gB peptide epitopes.
-
Incubation : The plates are incubated to allow for cytokine secretion by activated T cells.
-
Detection : A biotinylated detection antibody followed by a streptavidin-enzyme conjugate is added. A substrate is then added, which results in the formation of colored spots at the sites of cytokine secretion.
-
Analysis : The spots are counted, with each spot representing a single cytokine-secreting cell.
Cytotoxicity (51Cr-Release) Assay
-
Target Cell Preparation : Autologous B-lymphoblastoid cell lines (LCLs) or other suitable target cells are labeled with radioactive chromium (51Cr).
-
Peptide Pulsing : The labeled target cells are incubated with the specific gB peptide epitope.
-
Effector-Target Co-culture : Peptide-pulsed target cells are co-cultured with effector CTLs at various effector-to-target ratios.
-
Measurement of Cr Release : After incubation, the amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation of Specific Lysis : The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the processes involved in identifying and characterizing CTL responses to HSV gB epitopes.
Caption: Workflow for CTL epitope identification and characterization.
Caption: Simplified CTL activation and effector function pathway.
Conclusion and Future Directions
The CTL response to HSV glycoprotein B is multi-faceted, with different epitopes eliciting responses of varying magnitude and quality. Notably, certain epitopes appear to be associated with an asymptomatic clinical status, suggesting they may be key targets for a protective immune response and, therefore, prime candidates for vaccine design. For instance, the HSV-1 gB epitopes gB166-180 and gB666-680 are strongly recognized by CD4+ T cells from asymptomatic individuals, whereas gB661-675 is preferentially recognized in symptomatic patients. Similarly, in ocular herpes, CTLs specific for epitopes like gB183–191 and gB342–350 are more frequent and functionally robust in asymptomatic individuals.
Future research should aim to further elucidate the mechanisms underlying the differential immunogenicity of these epitopes. A deeper understanding of the structural basis for T-cell receptor recognition and the factors that drive the development of a protective versus a non-protective CTL response will be critical for the development of next-generation HSV vaccines and T-cell-based immunotherapies. The cross-reactivity of gB epitopes between HSV-1 and HSV-2 also warrants further investigation, as this could be leveraged to create a pan-HSV vaccine.
References
- 1. Identification of B- and T-cell epitopes from glycoprotein B of herpes simplex virus 2 and evaluation of their immunogenicity and protection efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herpes simplex virus - Wikipedia [en.wikipedia.org]
- 3. CD8+ T Lymphocyte Epitopes From The Herpes Simplex Virus Type 2 ICP27, VP22 and VP13/14 Proteins To Facilitate Vaccine Design And Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymptomatic Human CD4+ Cytotoxic T-Cell Epitopes Identified from Herpes Simplex Virus Glycoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunodominant Epitopes in Herpes Simplex Virus Type 2 Glycoprotein D Are Recognized by CD4 Lymphocytes from Both HSV-1 and HSV-2 Seropositive Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of HSV-gB2 (498-505) T-Cell Clones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to confirm the specificity of T-cell clones targeting the immunodominant HSV-gB2 (498-505) epitope. The herpes simplex virus (HSV) glycoprotein B (gB) derived peptide, corresponding to amino acids 498-505 (SSIEFARL), is a critical target for cytotoxic T-lymphocyte (CTL) responses against both HSV-1 and HSV-2.[1][2][3][4][5] In H-2Kb murine models, this epitope is known to be highly immunodominant, with a significant portion of the anti-HSV CD8+ T-cell response directed against it. Verifying the precise specificity of T-cell clones recognizing this epitope is paramount for the development of effective vaccines and T-cell-based immunotherapies.
This guide outlines key experimental approaches, presents comparative data on T-cell clone reactivity, and provides detailed protocols for the discussed assays.
Experimental Approaches to Confirm T-Cell Specificity
The specificity of an HSV-gB2 (498-505) T-cell clone is confirmed by demonstrating its ability to recognize and respond to its cognate peptide while showing no or minimal reactivity to irrelevant peptides. The primary methods for this validation include:
-
Cytotoxicity Assays: These assays measure the ability of CTL clones to lyse target cells presenting the specific peptide on their MHC class I molecules. The Chromium-51 (⁵¹Cr) release assay is a classic and highly sensitive method for this purpose.
-
Cytokine Secretion Assays: Upon recognition of their target, activated T-cells secrete various cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2). The Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry are powerful techniques to quantify cytokine production at the single-cell level.
-
Proliferation Assays: Specific T-cell clones will proliferate in response to stimulation with their cognate antigen. This can be measured by techniques such as [³H]thymidine incorporation or staining with proliferation-tracking dyes like CFSE.
Quantitative Comparison of T-Cell Clone Specificity
To illustrate the specificity of HSV-gB2 (498-505) T-cell clones, the following table summarizes data from a representative study demonstrating the lytic activity of a CTL clone against target cells pulsed with the specific peptide versus control conditions.
| Target Cells | Peptide | Effector to Target Ratio | % Specific Lysis |
| B6/WT-3 | HSV-gB2 (498-505) | 10:1 | 55% |
| B6/WT-3 | HSV-gB2 (498-505) | 3:1 | 35% |
| B6/WT-3 | HSV-gB2 (498-505) | 1:1 | 20% |
| B6/WT-3 | Mock Peptide | 10:1 | <5% |
| B6/WT-3 (unpulsed) | None | 10:1 | <5% |
Data is hypothetical and illustrative of expected results from a chromium release assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
Chromium-51 (⁵¹Cr) Release Assay
This assay measures the ability of CTLs to lyse target cells.
Materials:
-
Target cells (e.g., B6/WT-3 murine fibroblasts)
-
Effector T-cell clones (specific for HSV-gB2 (498-505))
-
HSV-gB2 (498-505) peptide (SSIEFARL)
-
Irrelevant control peptide
-
Na₂⁵¹CrO₄ (Chromium-51)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of complete medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 60-90 minutes at 37°C, mixing every 20-30 minutes.
-
Wash the cells three times with 10 mL of complete medium to remove excess ⁵¹Cr.
-
Resuspend the labeled target cells at 1 x 10⁵ cells/mL.
-
-
Peptide Pulsing:
-
Incubate the labeled target cells with 1 µM of HSV-gB2 (498-505) peptide or an irrelevant control peptide for 1 hour at 37°C.
-
-
Co-culture:
-
Plate 1 x 10⁴ peptide-pulsed target cells per well in a 96-well V-bottom plate.
-
Add effector T-cell clones at various effector-to-target (E:T) ratios (e.g., 30:1, 10:1, 3:1).
-
For controls, include wells with target cells alone (spontaneous release) and target cells with 1% Triton X-100 (maximum release).
-
-
Incubation and Lysis:
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.
-
Incubate for 4-6 hours at 37°C.
-
-
Harvesting and Counting:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Interferon-Gamma (IFN-γ) ELISPOT Assay
This assay quantifies the number of IFN-γ secreting T-cells.
Materials:
-
96-well PVDF-membrane ELISPOT plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Effector T-cell clones
-
Antigen-presenting cells (APCs) (e.g., splenocytes)
-
HSV-gB2 (498-505) peptide
-
Irrelevant control peptide
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
Protocol:
-
Plate Coating:
-
Coat the ELISPOT plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate four times with sterile PBS and block with complete medium for 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Add 2 x 10⁵ APCs to each well.
-
Add the T-cell clones at a desired concentration (e.g., 1 x 10⁴ cells/well).
-
Stimulate the cells with 1-10 µM of HSV-gB2 (498-505) peptide.
-
Include negative controls (APCs and T-cells with no peptide) and positive controls (e.g., PHA or anti-CD3 antibody).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add Streptavidin-AP or -HRP and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST.
-
-
Spot Development and Analysis:
-
Add the substrate and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISPOT reader.
-
Intracellular Cytokine Staining (ICS)
This method detects cytokine production within individual T-cells.
Materials:
-
Effector T-cell clones
-
Antigen-presenting cells (APCs)
-
HSV-gB2 (498-505) peptide
-
Irrelevant control peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-mouse CD8a antibody (fluorochrome-conjugated)
-
Anti-mouse IFN-γ antibody (fluorochrome-conjugated)
-
Fixation/Permeabilization buffers
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Stimulation:
-
Co-culture T-cell clones and APCs in the presence of 1-10 µM of HSV-gB2 (498-505) peptide or a control peptide for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain for cell surface markers (e.g., CD8a) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.
-
Wash and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of IFN-γ positive cells.
-
Visualizing the Molecular and Experimental Pathways
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: MHC Class I presentation of the HSV-gB2 (498-505) epitope.
Caption: Experimental workflow for confirming T-cell clone specificity.
Caption: T-cell receptor signaling upon recognition of HSV-gB2 (498-505).
References
Comparative Immunogenicity of HSV-gB (498-505) Peptide in H-2b and H-2d Mouse Strains
The Herpes Simplex Virus type 1 (HSV-1) glycoprotein B (gB) contains a peptide spanning amino acids 498-505, with the sequence SSIEFARL. This peptide is a critical target for the cellular immune response in certain mouse strains. Understanding its immunogenicity across different genetic backgrounds is vital for the development of effective T-cell-based vaccines and immunotherapies. This guide provides a comparative analysis of the immune response to the HSV-gB (498-505) epitope in C57BL/6 (H-2b) and BALB/c (H-2d) mouse strains, supported by experimental data and detailed protocols.
The primary determinant of immunogenicity for the gB (498-505) peptide is the Major Histocompatibility Complex (MHC) haplotype of the mouse strain. The SSIEFARL peptide is known to bind specifically to the H-2Kb MHC class I molecule.[1][2] Consequently, a robust CD8+ T cell response is observed in mouse strains expressing this allele, such as C57BL/6 (B6). In contrast, strains lacking the H-2b haplotype, like BALB/c (H-2d), do not mount a significant response to this specific peptide because their MHC molecules (H-2Kd, H-2Dd, H-2Ld) do not efficiently present it to T cells.[3][4]
Data Summary: C57BL/6 vs. BALB/c Mice
The immune response to the gB (498-505) peptide is starkly different between C57BL/6 and BALB/c mice. In C57BL/6 mice, this peptide represents an immunodominant epitope, consistently accounting for the majority of the HSV-specific CD8+ T cell response.[5] In some studies, over 90% of the entire CTL response to HSV-1 is directed against this single determinant. Data for a direct response to the SSIEFARL peptide in BALB/c mice is largely absent from the literature, which is consistent with the principle of MHC restriction. The comparison, therefore, is between a strong responder (C57BL/6) and a non-responder (BALB/c) to this specific epitope.
Table 1: Comparative CD8+ T Cell Response to gB (498-505) Peptide
| Parameter | C57BL/6 (H-2b) | BALB/c (H-2d) | Reference |
|---|---|---|---|
| MHC Restriction | H-2Kb | Not restricted | |
| Immunodominance | High (50-90% of total HSV CD8+ response) | None | |
| Tetramer+ CD8+ T Cells | Readily detectable post-infection/immunization | Not expected/Not reported | |
| IFN-γ Production | Strong response in ELISpot and ICS assays | Not expected/Not reported |
| CTL Activity | High specific lysis of peptide-pulsed targets | Not expected/Not reported | |
ICS: Intracellular Cytokine Staining; CTL: Cytotoxic T Lymphocyte
Table 2: Quantitative Data on gB (498-505)-Specific CD8+ T Cell Response in C57BL/6 Mice
| Assay | Immunization/Infection Method | Timepoint | Result (Approximate) | Reference |
|---|---|---|---|---|
| Intracellular IFN-γ | HSV-1 Infection | Day 7 p.i. | ~4-fold increase in responding CD8+ T cells vs. controls | |
| Tetramer Staining | HSV-1 Infection | Day 8 p.i. | ~50% of CD8+ T cells in trigeminal ganglia are gB-tetramer+ | |
| CTL Assay (51Cr Release) | Lipopeptide Immunization | 10 days post-boost | ~40-50% specific lysis at 30:1 E:T ratio |
| ELISpot (IFN-γ) | Lipopeptide Immunization | 10 days post-boost | ~300 spot-forming cells / 106 cells | |
p.i.: post-infection; E:T: Effector to Target ratio
Experimental Methodologies
Detailed protocols are essential for reproducing and building upon immunogenicity studies. Below are methodologies commonly employed to assess the T cell response to the gB (498-505) peptide in C57BL/6 mice.
Mouse Immunization Protocol
-
Animals: 6-8 week old C57BL/6 mice are used.
-
Antigen: The SSIEFARL peptide is synthesized. For enhanced immunogenicity, it can be conjugated to a carrier protein like BSA or formulated as a lipopeptide.
-
Procedure: Mice are immunized subcutaneously (e.g., at the base of the tail or in the footpad). A typical immunization may consist of 50 µg of peptide emulsified in Complete Freund's Adjuvant (CFA) for the primary immunization, followed by a boost 1-2 weeks later with the peptide in Incomplete Freund's Adjuvant (IFA).
-
Harvesting: Spleens and draining lymph nodes are harvested 7-10 days after the final immunization for analysis.
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay quantifies the frequency of antigen-specific T cells that produce cytokines upon re-stimulation.
-
Cell Preparation: A single-cell suspension is prepared from the spleens or lymph nodes of immunized mice. Red blood cells are lysed.
-
In Vitro Re-stimulation: Splenocytes (2 x 106 cells/well) are cultured for 5-6 hours in the presence of the SSIEFARL peptide (e.g., 1-5 µg/mL). A protein transport inhibitor (e.g., Brefeldin A) is added to trap cytokines intracellularly.
-
Staining: Cells are first stained for surface markers, typically Anti-CD8. After surface staining, cells are fixed and permeabilized.
-
Intracellular Staining: Permeabilized cells are stained with a fluorochrome-conjugated Anti-IFN-γ antibody.
-
Flow Cytometry: Samples are acquired on a flow cytometer. The data is analyzed by gating on the CD8+ T cell population and quantifying the percentage of cells that are positive for IFN-γ.
51Cr Release Assay for Cytotoxicity (CTL)
This classic assay measures the ability of cytotoxic T lymphocytes to lyse target cells presenting the specific peptide.
-
Effector Cell Generation: Splenocytes from immunized C57BL/6 mice are co-cultured for 5 days with irradiated, peptide-pulsed syngeneic splenocytes to expand the population of specific CTLs.
-
Target Cell Preparation: Syngeneic target cells (e.g., EL-4, H-2b) are labeled with 51Cr sodium chromate. A portion of the cells is pulsed with the SSIEFARL peptide, while the other portion serves as a non-pulsed control.
-
Co-culture: Effector cells are mixed with labeled target cells at various effector-to-target (E:T) ratios and incubated for 4-6 hours.
-
Measurement: The amount of 51Cr released into the supernatant is measured using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated as: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
Visualized Workflows and Pathways
Antigen Presentation Pathway
The differential response between mouse strains is dictated by the MHC Class I antigen presentation pathway. The gB (498-505) peptide is processed from the viral glycoprotein B and loaded onto the H-2Kb molecule in the endoplasmic reticulum of infected cells in C57BL/6 mice. This complex is then transported to the cell surface for recognition by CD8+ T cells.
Caption: MHC Class I presentation of gB (498-505) in H-2b mice.
Experimental Workflow for Immunogenicity Assessment
A typical workflow for comparing T cell responses involves immunization, isolation of immune cells, and subsequent ex vivo analysis using functional assays.
Caption: General workflow for assessing peptide immunogenicity.
References
- 1. H2-Kb | HSV-1 gB 498-505 | SSIEFARL | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 2. The Early Expression of Glycoprotein B from Herpes Simplex Virus Can Be Detected by Antigen-Specific CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of the mouse cytotoxic T lymphocyte response to adenovirus 5. E1A is immunodominant in H-2b, but not in H-2d or H-2k mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Unusual MHC Molecule Generates Protective CD8+ T Cell Responses to Chronic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of an immunodominant herpes simplex virus type 1 CD8+ T cell epitope on the target hierarchy and function of subdominant CD8+ T cells | PLOS Pathogens [journals.plos.org]
A Comparative Analysis of HSV-1 and HSV-2 Glycoprotein B Epitope Recognition
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epitope recognition of glycoprotein B (gB) between Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Understanding the nuances of the immune response to this essential viral envelope protein is critical for the development of effective diagnostics, vaccines, and therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological and experimental processes.
Executive Summary
Glycoprotein B is a major target for the host immune response to both HSV-1 and HSV-2 infections. While there is significant amino acid homology (approximately 85%) between the gB of the two virus types, leading to considerable antigenic cross-reactivity, type-specific epitopes also exist that can elicit distinct antibody and T-cell responses.[1] This guide explores these differences and similarities in epitope recognition, providing a foundation for targeted immunotherapeutic strategies.
Data Presentation: B-Cell and T-Cell Epitope Recognition
The following tables summarize the quantitative data on antibody and T-cell recognition of HSV-1 and HSV-2 gB epitopes.
Table 1: B-Cell (Antibody) Recognition of gB Epitopes
| Epitope Region (Amino Acid Position) | Virus Specificity | Antibody Binding Affinity (Kd) | Neutralizing Activity | Reference |
| HSV-1 gB | ||||
| aa 31-43 | Type-specific (H1817) | Not specified | Neutralizing | [2] |
| aa 391-410 | Type-specific (H1838) | Not specified | Neutralizing | [2] |
| aa 454-473 | Type-specific (H1781) | Not specified | Neutralizing | [2] |
| aa 487-505 | Type-specific (H1359) | Not specified | Neutralizing | [2] |
| aa 640-670 | Type-specific (SS10) | Not specified | Neutralizing | |
| aa 697-725 | Type-specific (SS106) | Not specified | Neutralizing | |
| HSV-2 gB | ||||
| aa 18-75 | Largely Type-specific | Strong reactivity in 58/58 HSV-2+ sera | Not specified | |
| aa 564-626 | Cross-reactive | Minor cross-reactivity | Not specified | |
| aa 819-904 | Cross-reactive | Strong cross-reactivity | Not specified | |
| Cross-Reactive gB | ||||
| Domain II | Cross-reactive (mAb 2c) | Nanomolar range (equal for HSV-1 & HSV-2) | Neutralizing (less effective against HSV-2 in vivo) |
Table 2: T-Cell Recognition of gB Epitopes
| Epitope Sequence | Virus Specificity | T-Cell Response (Assay) | Responding Cell Type | MHC Restriction | Reference |
| HSV-1 gB | |||||
| SSIEFARL (gB498–505) | Immunodominant, recognized in HSV-1 infection | High frequency of IFN-γ producing cells (ELISpot) | CD8+ T-cells | H-2Kb (mice) | |
| TSSIEFARLQF (gB497-507) | Immunodominant | Not specified | Not specified | Not specified | |
| HSV-2 gB | |||||
| Multiple peptide pools | Type-common epitopes present | IFN-γ secretion (ELISpot) | CD4+ and CD8+ T-cells | Not specified | |
| Cross-Reactive gB | |||||
| Not specified | Cross-reactive determinants exist | T-cell proliferation | CD4+ T-cells | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Epitope Mapping
Objective: To identify linear B-cell epitopes on gB recognized by antibodies.
Principle: Overlapping synthetic peptides spanning the gB protein are immobilized on an ELISA plate. The plate is then incubated with serum containing anti-gB antibodies. Bound antibodies are detected using a secondary antibody conjugated to an enzyme that catalyzes a colorimetric reaction. The intensity of the color is proportional to the amount of antibody bound to a specific peptide.
Protocol:
-
Peptide Coating: Coat a 96-well microtiter plate with 1-10 µg/mL of each synthetic gB peptide in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add diluted serum samples (e.g., 1:100 to 1:1000 in blocking buffer) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL/well of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Competitive ELISA for Epitope Specificity
Objective: To determine if different monoclonal antibodies (mAbs) recognize the same or overlapping epitopes.
Protocol:
-
Antigen Coating: Coat a 96-well plate with purified gB protein (1-10 µg/mL) overnight at 4°C.
-
Washing and Blocking: Wash and block the plate as described in the direct ELISA protocol.
-
Competitive Binding: Pre-incubate a fixed, subsaturating concentration of an unlabeled primary mAb with the coated gB for 1-2 hours.
-
Addition of Labeled Antibody: Without washing, add a labeled (e.g., biotinylated or HRP-conjugated) second mAb and incubate for 1-2 hours.
-
Washing: Wash the plate to remove unbound antibodies.
-
Detection: If a biotinylated second mAb was used, add streptavidin-HRP and incubate for 30 minutes, followed by washing and substrate addition. If an HRP-conjugated second mAb was used, proceed directly to substrate addition.
-
Data Analysis: A reduction in the signal from the labeled mAb in the presence of the unlabeled mAb indicates that they recognize the same or overlapping epitopes.
Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Epitope Recognition
Objective: To quantify the frequency of gB epitope-specific, cytokine-secreting T-cells.
Principle: This assay captures cytokines secreted by individual T-cells upon stimulation with specific gB peptides. Each spot that develops on the membrane of the ELISpot plate represents a single cytokine-producing cell.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with sterile cell culture medium containing 10% fetal bovine serum for at least 30 minutes at 37°C.
-
Cell Plating: Add peripheral blood mononuclear cells (PBMCs) or isolated T-cells to the wells.
-
Stimulation: Add gB-derived peptides (e.g., 1-10 µg/mL) to the wells to stimulate the T-cells. Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Removal: Wash the plate extensively with PBST to remove the cells.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-alkaline phosphatase (AP) or streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Spot Development: Add a precipitating substrate (e.g., BCIP/NBT for AP or AEC for HRP) and incubate until distinct spots emerge.
-
Stopping: Stop the reaction by washing with distilled water.
-
Data Analysis: Air dry the plate and count the spots using an automated ELISpot reader.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological pathways discussed in this guide.
Caption: ELISA workflow for gB epitope mapping.
Caption: ELISpot workflow for T-cell epitope analysis.
Caption: T-cell activation signaling pathway.
References
A Comparative Analysis of gB(498-505)-Based Vaccines for Herpes Simplex Virus
An in-depth review of experimental data and methodologies validating the protective efficacy of vaccines utilizing the HSV-1 glycoprotein B epitope (gB(498-505)).
This guide provides a comparative overview of various vaccine strategies centered around the immunodominant CD8+ T cell epitope of Herpes Simplex Virus type 1 (HSV-1) glycoprotein B, gB(498-505). The included data, derived from preclinical studies, highlights the performance of these vaccines in eliciting protective immunity against HSV infection. This document is intended for researchers, scientists, and professionals in the field of drug and vaccine development.
Performance Comparison of gB(498-505)-Based Vaccine Strategies
The protective efficacy of a gB(498-505)-based vaccine is significantly influenced by the delivery system, adjuvant, and immunization route. The following tables summarize key quantitative data from various studies, comparing different vaccine formulations and their immunological outcomes.
| Vaccine Strategy | Immunization Route | Key Findings | Organism/Model | Reference |
| hsp70 + gB(498-505) peptide | Intranasal (i.n.) or Intraperitoneal (i.p.) | Both routes primed systemic CTL responses. Mucosal administration (i.n.) was more effective in protecting against vaginal challenge.[1] | C57BL/6 mice | [1] |
| DNA vaccine (gB(498-505) DNA) & Recombinant Vaccinia Virus (VVgB(498-505)) Prime-Boost | Intramuscular (i.m.) | Priming with VVgB(498-505) and boosting with gB(498-505) DNA induced the most optimal CD8+ T cell-mediated immunity, especially at the memory stage.[2] | C57BL/6 mice | [2] |
| Laser Adjuvant-Assisted Peptide (LAP) Vaccine (gB(498-505) linked to gD(49-89)) | Intradermal (i.d.) | Induced long-lasting HSV-specific effector and tissue-resident memory CD8+ T cells in vaginal tissues, providing protection against genital herpes.[3] | B6 mice | |
| Lipopeptide/Recombinant Adenovirus (Lipo/rAdv5) Prime-Boost | Intravaginal (IVAG) | Induced potent and sustained HSV-specific CD8+ T cells in genital tract draining nodes and vaginal mucosa, leading to reduced viral titers and protection from lethal infection. | B6 mice | |
| Recombinant Listeria monocytogenes expressing gB(498-505) | Not specified | Triggered a robust CD8+ T cell response, leading to protection from HSV-induced paralysis and a dramatic reduction in recoverable virus. | Immune-competent mice | |
| CpG ODN + gB(498-505) peptide | Intradermal | Two immunizations induced notable specific CD8+ T cell responses in both local and distal lymphoid tissue, providing immunity to vaginal challenge. | C57BL/6 mice |
Key Experimental Methodologies
A comprehensive understanding of the experimental protocols is crucial for the interpretation and replication of these findings. Below are detailed methodologies for key experiments cited in the referenced studies.
Intranasal Immunization with hsp70 and gB(498-505) Peptide
-
Vaccine Formulation: Recombinant heat shock protein 70 (hsp70) was complexed with the gB(498-505) peptide (SSIEFARL).
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.
-
Immunization Protocol: Mice were immunized intranasally (i.n.) or intraperitoneally (i.p.) three times at weekly intervals.
-
Challenge Model: Immunized mice were challenged intravaginally with a lethal dose (10^6 PFU) of HSV-1 McKrae strain.
-
Readouts:
-
Systemic Cytotoxic T Lymphocyte (CTL) Activity: A standard 4-hour 51Cr release assay was used to measure the lytic activity of splenocytes against gB(498-505)-pulsed target cells.
-
Vaginal Viral Titers: Vaginal washes were collected at various time points post-challenge to determine viral clearance rates.
-
Survival and Disease Score: Mice were monitored daily for signs of disease and survival.
-
Prime-Boost Vaccination with DNA and Recombinant Vaccinia Virus
-
Vaccine Constructs:
-
gB(498-505) DNA: A DNA vaccine encoding the gB(498-505) epitope.
-
VVgB(498-505): A recombinant vaccinia virus expressing the gB(498-505) epitope.
-
-
Animal Model: C57BL/6 mice.
-
Immunization Protocol: Mice were primed intramuscularly (i.m.) with either the DNA vaccine or the recombinant vaccinia virus and boosted with the alternative vector.
-
Readouts:
-
In vivo CTL Killing Assay: Splenocytes from naive mice were labeled with high (CFSEhigh) and low (CFSElow) concentrations of CFSE. CFSEhigh cells were pulsed with the gB(498-505) peptide. An equal number of both populations were adoptively transferred into immunized mice. The specific lysis of peptide-pulsed cells was determined by flow cytometry 5 hours later.
-
Laser Adjuvant-Assisted Peptide (LAP) Vaccination
-
Vaccine Formulation: A peptide containing the HSV-gB(498-505) CD8+ T cell epitope covalently linked to the HSV-gD(49-89) CD4+ T helper cell epitope.
-
Adjuvant: A nonablative diode laser was used to treat the skin prior to vaccine delivery, along with a topical application of 5% imiquimod cream.
-
Animal Model: B6 or CD11c/eYFP transgenic mice.
-
Immunization Protocol: The vaccine was delivered intradermally (i.d.) on days 0 and 7.
-
Readouts:
-
T Cell Responses: Draining lymph nodes were collected, and cells were stimulated with the respective peptides to measure IFN-γ production and proliferation (CFSE assay) by flow cytometry.
-
Protective Efficacy: Immunized mice were challenged with HSV-2 and monitored for disease and survival.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: General signaling pathway for a gB(498-505)-based vaccine.
Caption: Experimental workflow for a prime-boost vaccination strategy.
Conclusion
The gB(498-505) epitope is a promising target for the development of an effective T-cell-mediated vaccine against Herpes Simplex Virus. The data presented in this guide demonstrates that the protective efficacy of such a vaccine is highly dependent on the formulation and delivery strategy. Mucosal and prime-boost immunization protocols appear to be particularly effective at inducing robust and long-lasting cellular immunity. Future research should focus on optimizing adjuvant selection and delivery routes to enhance the generation of tissue-resident memory T cells at the site of infection for improved protection against HSV.
References
A Researcher's Guide to Assessing the Immunodominance Hierarchy of Herpes Simplex Virus (HSV) CTL Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies used to assess the immunodominance hierarchy of Cytotoxic T Lymphocyte (CTL) epitopes for Herpes Simplex Virus (HSV) types 1 and 2. Understanding which viral epitopes elicit the most robust T-cell responses is critical for the development of effective vaccines and immunotherapies. This document outlines key immunodominant epitopes, compares common experimental assays, and provides detailed protocols and workflows to aid in experimental design.
Introduction to Immunodominance in HSV
The immune response to viral infections like HSV is often focused on a surprisingly small number of viral peptides, even though the virus presents a large pool of potential epitopes. This phenomenon is known as immunodominance. The CD8+ CTL response, in particular, exhibits a distinct hierarchy, with certain epitopes being "immunodominant" and eliciting strong responses, while others are "subdominant" or "cryptic," inducing weaker or undetectable responses.[1][2] This hierarchy is not fixed and can be influenced by a variety of factors, including the strength of the peptide-MHC class I interaction, antigen processing efficiency, and T-cell receptor (TCR) repertoire.[3]
In the context of HSV, both HSV-1 and HSV-2 establish lifelong latent infections, with periodic reactivation.[4] CTLs, especially CD8+ T cells, are crucial for controlling both primary and recurrent infections by recognizing and killing virus-infected cells.[5] Therefore, identifying the immunodominant epitopes that are the primary targets of this protective CTL response is a major goal in HSV vaccine research.
Key Immunodominant CTL Epitopes in HSV
The CTL response to HSV is directed against proteins from all kinetic classes: immediate-early (IE), early (E), and late (L) viral proteins. Glycoproteins, such as glycoprotein B (gB) and glycoprotein D (gD), and tegument proteins are common targets. The immunodominance hierarchy can be host-specific, largely dictated by the host's Major Histocompatibility Complex (MHC) haplotype.
The table below summarizes prominent immunodominant CTL epitopes identified in HSV-1 and HSV-2 for different species and MHC restrictions.
| Virus | Protein | Epitope | MHC Restriction | Species | Key Findings | References |
| HSV-1 | Glycoprotein B (gB) | SSIEFARL (gB498-505) | H-2Kb | Mouse (C57BL/6) | Accounts for ~50-90% of the total HSV-1-specific CD8+ T-cell response, making it exceptionally immunodominant in this mouse strain. | |
| HSV-2 | Glycoprotein D (gD) | Multiple epitopes | Human | Human | gD is a major target for both CD4+ and CD8+ T cells in HSV-seropositive individuals. | |
| HSV-2 | Ribonucleotide Reductase (UL39) | Multiple epitopes | Human | Human | Frequently recognized by T cells from HSV-2 seropositive subjects. | |
| HSV-2 | Tegument Protein (UL46) | Multiple epitopes | Human | Human | Elicits frequent T-cell responses in infected individuals. | |
| HSV-2 | Infected Cell Protein 0 (ICP0) | Multiple epitopes | Human | Human | A target of the T-cell response in HSV-2+ individuals. | |
| HSV-2 | Tegument Protein (UL49 / VP22) | Multiple epitopes | Human | Human | A common target for T-cell responses. | |
| HSV-2 | Glycoprotein B (gB) | Multiple epitopes | Human | Human | A frequent target of the cellular immune response. | |
| HSV-2 | Infected Cell Protein 4 (ICP4) | Multiple epitopes | Human | Human | Recognized by T cells in a significant portion of HSV-2+ subjects. |
Experimental Approaches to Assess Immunodominance
A variety of assays can be employed to define the immunodominance hierarchy of CTL epitopes. The choice of method depends on the specific research question, available resources, and whether the assessment is qualitative or quantitative.
| Assay | Principle | Measures | Advantages | Disadvantages |
| IFN-γ ELISpot | Captures IFN-γ secreted by individual T cells upon antigen stimulation, visualizing each active cell as a "spot". | Frequency of antigen-specific, IFN-γ-secreting T cells. | Highly sensitive, quantitative, high-throughput, requires fewer cells than other assays. | Primarily measures one function (IFN-γ secretion); provides no information on other functions or cell phenotype. |
| Intracellular Cytokine Staining (ICS) with Flow Cytometry | Detects cytokines (e.g., IFN-γ, TNF-α) retained within the cell by a protein transport inhibitor, allowing for multiparametric analysis. | Frequency and phenotype of cytokine-producing cells; allows for polyfunctionality analysis. | Provides phenotypic data (e.g., CD4 vs. CD8), can measure multiple cytokines simultaneously. | Less sensitive than ELISpot, requires more cells, more complex data analysis. |
| 51Cr-Release Cytotoxicity Assay | Measures the release of radioactive 51Cr from pre-loaded target cells upon lysis by CTLs. | Direct cytotoxic (killing) function of CTLs. | "Gold standard" for measuring direct cell-mediated cytotoxicity. | Uses radioactive materials, is labor-intensive, provides little information on the frequency of specific CTLs. |
| MHC-Peptide Tetramer/Multimer Staining | Fluorescently labeled MHC-peptide complexes bind to specific TCRs, allowing direct visualization and enumeration of antigen-specific T cells by flow cytometry. | Frequency and phenotype of T cells specific for a single epitope. | Directly quantifies T cells without in vitro stimulation, allows for phenotypic analysis. | Requires prior knowledge of the epitope and MHC restriction; reagents are expensive and specific to each epitope-MHC pair. |
| MHC-Peptide Binding Assay | Measures the affinity and stability of the interaction between a synthetic peptide and a purified MHC molecule. | Peptide binding affinity to MHC molecules. | Helps predict potential T-cell epitopes; crucial for understanding a primary determinant of immunodominance. | Does not measure the actual T-cell response; high affinity does not guarantee immunogenicity. |
| In Vivo Cytotoxicity Assay | Involves transferring peptide-pulsed target cells into an animal and measuring their elimination by the host's immune system. | CTL killing function in a physiological context. | Provides a direct measure of CTL activity in vivo. | Technically complex, requires animal models, results can be influenced by many in vivo factors. |
Visualizing Key Workflows and Pathways
Understanding the experimental and biological processes is crucial for accurate assessment. The following diagrams illustrate the general workflow for epitope identification, the biological pathway of antigen presentation, and a comparison of two key experimental procedures.
Caption: General workflow for the identification and characterization of HSV CTL epitopes.
Caption: The MHC Class I antigen presentation pathway and its inhibition by HSV ICP47.
Caption: Comparative experimental workflows for ELISpot and ICS assays.
Detailed Experimental Protocols
This section provides standardized protocols for three key assays used in the assessment of CTL immunodominance.
This protocol is adapted from established methods for detecting T-cell responses to HSV peptides.
Materials:
-
96-well PVDF membrane plates
-
Anti-human/mouse IFN-γ capture antibody
-
Biotinylated anti-human/mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT for AP)
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
-
Complete RPMI-1640 medium
-
HSV peptides (typically 1-10 µg/mL final concentration)
-
Positive control (e.g., PHA or CEF peptide pool) and negative control (e.g., medium or DMSO) wells
Procedure:
-
Plate Coating:
-
Pre-wet the 96-well PVDF plate with 15 µL of 35% ethanol for 1 minute.
-
Wash 3 times with sterile PBS.
-
Coat wells with capture antibody diluted in sterile PBS. Incubate overnight at 4°C.
-
-
Cell Plating:
-
Wash the plate to remove unbound antibody and block with complete medium for at least 2 hours at 37°C.
-
Thaw and count PBMCs/splenocytes. Plate cells at a density of 2-5 x 10⁵ cells/well.
-
Add peptides to the appropriate wells at the desired final concentration. Include positive and negative controls.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator. Do not disturb the plates during incubation.
-
-
Detection:
-
Lyse the cells by washing the plate with PBS and/or distilled water.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-conjugate. Incubate for 45-60 minutes at room temperature.
-
Wash the plate thoroughly and add the substrate. Monitor spot development (typically 5-20 minutes).
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. A positive response is typically defined as a spot count significantly above the negative control background.
-
This protocol outlines the general steps for identifying cytokine-producing T cells via flow cytometry.
Materials:
-
PBMCs or splenocytes
-
Complete RPMI-1640 medium
-
HSV peptides
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, -CD4, -CD8)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, -TNF-α)
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Add 1-2 x 10⁶ cells per tube or well in complete medium.
-
Add the HSV peptide pool for stimulation. Include positive (e.g., PMA/Ionomycin) and negative (unstimulated) controls.
-
Incubate for 1-2 hours at 37°C, then add a protein transport inhibitor (e.g., Brefeldin A).
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Add a cocktail of antibodies for surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at 4°C.
-
Wash the cells and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add a cocktail of antibodies for intracellular cytokines diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C or room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells to remove unbound intracellular antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on lymphocyte populations (e.g., CD3+), then CD8+ or CD4+ T cells, and finally quantifying the percentage of cells positive for specific cytokines.
-
This protocol describes the classic method for measuring CTL-mediated lysis of target cells.
Materials:
-
Effector cells (in vivo-primed splenocytes or in vitro-stimulated CTLs)
-
Target cells (e.g., EL4 cells for mice)
-
51Cr (Sodium chromate)
-
HSV peptides
-
Complete RPMI-1640 medium
-
Gamma counter
Procedure:
-
Target Cell Preparation:
-
Label target cells by incubating them with 51Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells thoroughly to remove unincorporated 51Cr.
-
Pulse one set of target cells with the relevant HSV peptide (1 µg/mL) for 1 hour. Leave another set unpulsed as a negative control.
-
-
Cytotoxicity Assay:
-
Plate the peptide-pulsed and unpulsed target cells in a 96-well U-bottom plate (typically 1 x 10⁴ cells/well).
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Prepare control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., Triton X-100).
-
-
-
Incubation:
-
Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
-
Measurement:
-
Centrifuge the plate again to pellet the cells.
-
Harvest a portion of the supernatant from each well.
-
Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
-
Analysis:
-
Calculate the percentage of specific lysis using the formula:
-
% Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
-
References
- 1. Influence of an immunodominant herpes simplex virus type 1 CD8+ T cell epitope on the target hierarchy and function of subdominant CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of an immunodominant herpes simplex virus type 1 CD8+ T cell epitope on the target hierarchy and function of subdominant CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytotoxic T-Cell Response to Herpes Simplex Virus Type 1 Infection of C57BL/6 Mice Is Almost Entirely Directed against a Single Immunodominant Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herpes Simplex Virus: Understanding HSV-1 and HSV-2 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. Immunodominant Epitopes in Herpes Simplex Virus Type 2 Glycoprotein D Are Recognized by CD4 Lymphocytes from Both HSV-1 and HSV-2 Seropositive Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of HSV-gB2 (498-505): A Guide for Laboratory Professionals
Essential guidance for the proper handling and disposal of the HSV-gB2 (498-505) peptide, ensuring laboratory safety and regulatory compliance.
The HSV-gB2 (498-505) peptide, an immunodominant epitope from the herpes simplex virus glycoprotein B, requires careful management in a laboratory setting.[1][2][3] While specific toxicological data for this synthetic peptide are not extensively documented, it is prudent to handle it as a potentially bioactive chemical agent.[4] Adherence to established protocols for chemical waste is crucial to mitigate risks and prevent environmental release.[5]
Hazard Assessment and Pre-Disposal Considerations
Before beginning any disposal procedure, a thorough hazard assessment is essential. Although many synthetic peptides are not classified as hazardous, their full toxicological profiles are often unknown. Therefore, the primary principle is to treat all peptide waste as chemical waste.
Key Principles:
-
Institutional Guidelines: Always prioritize and adhere to your institution's specific protocols for chemical waste disposal, as managed by your Environmental Health and Safety (EHS) department.
-
Avoid Environmental Release: Never dispose of peptides, whether in solid or liquid form, down the drain or in regular trash.
-
Consult Safety Data Sheets (SDS): While a specific SDS for HSV-gB2 (498-505) may not be available, reviewing SDS for similar research-grade peptides can provide valuable handling information.
Personal Protective Equipment (PPE)
When handling HSV-gB2 (498-505) for disposal, appropriate PPE is mandatory to prevent accidental exposure.
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat and closed-toe shoes are essential.
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for disposing of small quantities of HSV-gB2 (498-505) typically used in a research setting.
Step 1: Inactivation of Liquid Peptide Waste (Recommended)
For liquid waste containing HSV-gB2 (498-505), chemical inactivation is a recommended step to denature the peptide and render it biologically inactive before disposal.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Choose a suitable reagent for peptide hydrolysis, such as a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A common ratio is one part waste to ten parts inactivation solution. Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.
-
Neutralization: After the inactivation period, neutralize the solution. For acidic solutions, slowly add a base (e.g., sodium bicarbonate). For basic solutions, slowly add an acid until the pH is between 6.0 and 8.0.
Step 2: Collection and Segregation of Waste
Proper segregation of waste streams is critical for safe and compliant disposal.
-
Liquid Waste: Collect the neutralized peptide solution in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Solid Waste: Place all solid waste contaminated with the peptide, such as vials, pipette tips, and gloves, into a designated solid chemical waste container. This container should be clearly labeled with the contents.
Step 3: Labeling and Storage
Accurate labeling is essential for safety and proper disposal by waste management personnel.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "HSV-gB2 (498-505)," and any other relevant hazard information.
-
Storage: Store sealed waste containers in a designated, secure secondary containment area, away from incompatible materials, pending collection.
Step 4: Final Disposal
-
Arrange for Collection: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection of the waste. Provide all necessary documentation regarding the contents of the waste containers.
Quantitative Data for Peptide Inactivation
The following table summarizes general recommendations for the chemical inactivation of peptide waste.
| Parameter | Recommendation | Purpose | Source |
| Inactivation Reagent | 1 M NaOH or 1 M HCl | Hydrolyzes peptide bonds | |
| Reagent Concentration | Sufficient to ensure complete degradation | To render the peptide biologically inactive | |
| Inactivation Time | Minimum 24 hours | Ensures complete breakdown of the peptide | |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is often required for institutional waste streams |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of HSV-gB2 (498-505) waste.
Caption: Decision workflow for the disposal of HSV-gB2 (498-505) waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
